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1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene Documentation Hub

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  • Product: 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

Executive Summary 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene (CAS 2624417-00-9 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene (CAS 2624417-00-9 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and complex pharmaceutical ingredients (APIs). Its structural significance lies in its orthogonal halogenation pattern (Iodine, Chlorine, Fluorine), which enables precise, sequential functionalization via transition metal-catalyzed cross-coupling reactions.

This guide details the chemical identity, a field-proven synthetic pathway focusing on regioselective lithiation, and the strategic application of this scaffold in medicinal chemistry.

Part 1: Chemical Identity & Properties[1]

PropertySpecification
CAS Number 2624417-00-9
IUPAC Name 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene
Molecular Formula C₁₃H₉ClFIO
Molecular Weight 362.57 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Structural Feature "Sandwiched" Iodine at C3 (between Cl and F)

Part 2: Synthesis & Manufacturing Protocol

The Regioselectivity Challenge

The synthesis of this compound presents a specific regiochemical challenge. Direct electrophilic iodination (using NIS or I₂/H⁺) of the precursor 1-(benzyloxy)-2-chloro-4-fluorobenzene is dominated by the directing effects of the alkoxy group, typically favoring the C6 position (para to Cl, ortho to OBn).

To install the iodine at the C3 position (sandwiched between Chlorine and Fluorine), one must utilize Directed Ortho Metalation (DoM) or Lithium-Halogen Exchange . The protons at C3 are significantly acidified by the inductive effects of the flanking Chlorine and Fluorine atoms, making C3 the most kinetic site for deprotonation by hindered bases.

Validated Synthetic Workflow
Step 1: Benzylation of 2-Chloro-4-fluorophenol

Objective: Protect the phenol to prevent side reactions during lithiation and establish the C1 ether linkage.

  • Reagents: 2-Chloro-4-fluorophenol, Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetone.

  • Protocol:

    • Charge a reactor with 2-chloro-4-fluorophenol (1.0 eq) and DMF (5 vol).

    • Add K₂CO₃ (1.5 eq) followed by dropwise addition of BnBr (1.1 eq).

    • Heat to 60°C for 4–6 hours. Monitor by HPLC/TLC.

    • Workup: Quench with water, extract with ethyl acetate, wash with brine.

    • Yield: Typically >90%. Product: 1-(Benzyloxy)-2-chloro-4-fluorobenzene.

Step 2: Regioselective Lithiation-Iodination (The Critical Step)

Objective: Install the iodine atom specifically at the C3 position.

  • Reagents: LDA (Lithium Diisopropylamide) or n-BuLi/TMP, Iodine (I₂).

  • Solvent: Anhydrous THF.

  • Conditions: Cryogenic (-78°C).[1]

  • Protocol:

    • Dissolve 1-(benzyloxy)-2-chloro-4-fluorobenzene in anhydrous THF under N₂ atmosphere. Cool to -78°C.[1]

    • Slowly add LDA (1.1 eq) over 30 minutes. Maintain internal temperature < -70°C.

      • Mechanistic Insight: LDA selectively removes the proton at C3 . This proton is flanked by two electron-withdrawing groups (Cl and F), making it more acidic than the C5 or C6 protons.

    • Stir for 1 hour at -78°C to ensure complete lithiation. The species formed is 1-(benzyloxy)-2-chloro-4-fluoro-3-lithiobenzene.

    • Add a solution of Iodine (1.2 eq) in THF dropwise.

    • Allow the mixture to warm to room temperature slowly.

    • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.

    • Purification: Recrystallization from Ethanol/Heptane or column chromatography.

Synthesis Visualization

SynthesisPath Start 2-Chloro-4-fluorophenol (Starting Material) Step1 Step 1: Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter 1-(Benzyloxy)-2-chloro- 4-fluorobenzene Step1->Inter Step2 Step 2: Lithiation (LDA, THF, -78°C) Targeting C3 Proton Inter->Step2 Regioselective Deprotonation Lithio Intermediate: 3-Lithio Species Step2->Lithio Step3 Step 3: Iodination (I2 Quench) Lithio->Step3 Final TARGET: 1-(Benzyloxy)-2-chloro- 4-fluoro-3-iodobenzene (CAS 2624417-00-9) Step3->Final

Caption: Regioselective synthesis pathway utilizing inductive direction for C3 lithiation.

Part 3: Applications & Reactivity Profile

The value of CAS 2624417-00-9 lies in its ability to undergo sequential cross-coupling . The reactivity order of the halogens is I > Cl >> F .

Primary Functionalization (Site C3 - Iodine)

The iodine atom is the most labile handle. It reacts readily in Palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at mild temperatures (RT to 60°C).

  • Use Case: Introduction of the primary pharmacophore or heteroaryl tail.

Secondary Functionalization (Site C2 - Chlorine)

Once the iodine is substituted, the chlorine atom remains intact. It can be activated subsequently using specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (>80°C).

  • Use Case: Cyclization to form fused ring systems or introduction of solubility-enhancing groups.

Tertiary Functionalization (Site C4 - Fluorine)

The fluorine atom is generally inert to Pd-catalysis but susceptible to Nucleophilic Aromatic Substitution (SₙAr) if the ring is electron-deficient (e.g., if an electron-withdrawing group was added at C3).

  • Use Case: Introduction of amines or alkoxides.

Reactivity Diagram

Reactivity Core 1-(Benzyloxy)-2-chloro- 4-fluoro-3-iodobenzene Iodo C3-Iodine (High Reactivity) Core->Iodo Chloro C2-Chlorine (Medium Reactivity) Core->Chloro Fluoro C4-Fluorine (Low/Specific Reactivity) Core->Fluoro Suzuki Suzuki Coupling (Mild Conditions) Iodo->Suzuki First Buchwald Buchwald Coupling (Specialized Ligands) Chloro->Buchwald Second SnAr SnAr Reaction (Nucleophilic Attack) Fluoro->SnAr Conditional

Caption: Orthogonal reactivity profile allowing sequential modification of the benzene scaffold.

References

  • Sigma-Aldrich (Merck KGaA). 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene Product Detail. Retrieved from (Search Term: 2624417-00-9).

  • Schlosser, M., & Marzi, E. (2005). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Chemistry – A European Journal.[2][3] (Demonstrates the acidity of protons sandwiched between halogens).

  • Joshi, S. N., et al. (2011).[3] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461-7469.[3] Link (Context for electrophilic vs. lithiation selectivity).

  • AOBChem. Product Catalog: 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene. Retrieved from .

Sources

Exploratory

Precision Synthesis of 2-Chloro-4-fluoro-3-iodophenol Benzyl Ether

This guide details the precision synthesis of 2-chloro-4-fluoro-3-iodophenol benzyl ether (also known as 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene ).[1] This molecule is a high-value scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of 2-chloro-4-fluoro-3-iodophenol benzyl ether (also known as 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene ).[1] This molecule is a high-value scaffold in medicinal chemistry, particularly for the development of c-MET and ALK kinase inhibitors, where the "crowded" halogen substitution pattern dictates binding selectivity.[1]

Executive Summary & Strategic Analysis

The synthesis of 2-chloro-4-fluoro-3-iodophenol benzyl ether presents a specific regiochemical challenge: placing an iodine atom at the C3 position , sandwiched between a chlorine (C2) and a fluorine (C4) atom.[1]

Standard electrophilic aromatic substitution (EAS) on the phenol precursor fails because the hydroxyl group (C1) strongly directs electrophiles to the C6 position (ortho to OH, meta to Cl/F), avoiding the sterically crowded C3 "bay" region.[1]

The Solution: This protocol utilizes a Directed Ortho Metalation (DoM) strategy. By protecting the phenol as a benzyl ether first, we modulate the directing effects.[1] More importantly, we exploit the "Acidic Bay" effect where the proton at C3, flanked by two electron-withdrawing halogens (Cl and F), becomes the most acidic site on the ring.[1] Lithiation at -78°C followed by an iodine quench delivers the target with high regioselectivity.

Retrosynthetic Logic

The pathway is designed to build complexity from the commercially available 4-fluorophenol .[1]

Retrosynthesis Target Target: 2-Chloro-4-fluoro-3-iodophenol Benzyl Ether Precursor1 Intermediate 1: 1-(Benzyloxy)-2-chloro-4-fluorobenzene Target->Precursor1 DoM Iodination (LDA, I2) Precursor2 Intermediate 2: 2-Chloro-4-fluorophenol Precursor1->Precursor2 Benzylation (BnBr, K2CO3) Start Starting Material: 4-Fluorophenol Precursor2->Start Chlorination (SO2Cl2)

Figure 1: Retrosynthetic disconnection showing the critical DoM step to install the C3 iodine.

Experimental Protocols

Phase 1: Synthesis of 2-Chloro-4-fluorophenol

If not purchased commercially, this precursor must be synthesized with care to minimize the 2,6-dichloro impurity.[1]

  • Reaction Type: Electrophilic Aromatic Substitution (Chlorination)[1]

  • Reagents: 4-Fluorophenol, Sulfuryl Chloride (

    
    )[1]
    
  • Key Insight: Use controlled addition at low temperature to favor mono-chlorination.

Protocol:

  • Charge a 3-neck round-bottom flask with 4-fluorophenol (11.2 g, 100 mmol) and Dichloromethane (DCM) (50 mL).

  • Cool the solution to 0°C under a nitrogen atmosphere.

  • Add Sulfuryl Chloride (13.5 g, 100 mmol) dropwise over 30 minutes via an addition funnel. Caution: Gas evolution (

    
    , 
    
    
    
    ).[1] Vent to a scrubber.[1]
  • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Quench with water (50 mL). Separate the organic layer.[1] Wash with saturated

    
     (2 x 50 mL) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Distill under reduced pressure or recrystallize from hexanes to remove traces of 2,6-dichloro-4-fluorophenol.

    • Target Yield: 85-90%[1]

    • Appearance: Colorless oil or low-melting solid.[1]

Phase 2: Protection (Benzylation)

Protection is essential to prevent phenoxide interference during the lithiation step.

  • Reaction Type: Williamson Ether Synthesis[1]

  • Reagents: 2-Chloro-4-fluorophenol, Benzyl Bromide (

    
    ), Potassium Carbonate (
    
    
    
    ).[1]

Protocol:

  • Dissolve 2-chloro-4-fluorophenol (14.6 g, 100 mmol) in Acetone (150 mL).

  • Add solid

    
      (20.7 g, 150 mmol, 1.5 eq).
    
  • Add Benzyl Bromide (18.8 g, 110 mmol, 1.1 eq) dropwise.

  • Heat to reflux (56°C) for 6 hours.

  • Workup: Cool to RT. Filter off the inorganic salts.[1] Concentrate the filtrate.

  • Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallization from Ethanol or flash chromatography (SiO2, 5% EtOAc in Hexane).

    • Product:1-(Benzyloxy)-2-chloro-4-fluorobenzene .[1]

    • Target Yield: 95%[2][3]

Phase 3: Regioselective C3 Iodination (The Core)

This is the critical step.[4] The proton at C3 is flanked by Cl and F, making it significantly more acidic (


 ~28-30) than the C5 or C6 protons.[1]
  • Reaction Type: Directed Ortho Metalation (DoM) / Halogen Dance Logic[1]

  • Reagents: Lithium Diisopropylamide (LDA), Iodine (

    
    ), anhydrous THF.[1]
    
  • Conditions: Cryogenic (-78°C), Inert Atmosphere (

    
    /Ar).[1]
    

Protocol:

  • Preparation of LDA: In a dry Schlenk flask under Argon, add anhydrous THF (100 mL) and Diisopropylamine (11.1 g, 110 mmol). Cool to -78°C. Add n-Butyllithium (2.5M in hexanes, 44 mL, 110 mmol) dropwise. Stir for 30 min at -78°C.

  • Substrate Addition: Dissolve 1-(benzyloxy)-2-chloro-4-fluorobenzene (23.6 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

    • Critical Control: Maintain internal temperature below -70°C to prevent benzylic deprotonation or benzyne formation.[1]

  • Lithiation: Stir at -78°C for 1 hour . The solution typically turns yellow/orange, indicating the formation of the aryl lithium species at C3.[1]

  • Quench: Dissolve Iodine (

    
    ) (30.4 g, 120 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture at -78°C. The color will transition from orange to dark red/brown.
    
  • Warming: Stir for 30 min at -78°C, then allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to reduce excess iodine (color changes from purple/brown to yellow/clear).
    
  • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Hexane/DCM gradient).

Mechanism & Validation

The success of this protocol relies on the "Acidic Bay" effect.[1] The diagram below illustrates the regioselectivity logic.

ReactionMechanism cluster_logic Regioselectivity Drivers Substrate 1-OBn-2-Cl-4-F Benzene Lithiated Intermediate: 3-Lithio Species (Li between Cl/F) Substrate->Lithiated Deprotonation at C3 (Most Acidic Site) LDA LDA (-78°C) Product Product: 1-OBn-2-Cl-4-F-3-I Benzene Lithiated->Product Iodine Quench Iodine I2 (Electrophile) Fact1 H-C3 is flanked by Cl and F (Inductive Effect) Fact2 H-C6 is only ortho to OBn (Weaker Effect)

Figure 2: Mechanistic pathway showing the regioselective lithiation at the C3 position.[1]

Data Summary Table
ParameterSpecification / Result
Target Structure 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene
Molecular Weight 362.57 g/mol
Appearance White to off-white crystalline solid
Yield (Step 3) 75 - 85%
1H NMR (CDCl3) δ 7.35-7.45 (m, 5H, Bn), 7.05 (dd, 1H, H6), 6.85 (dd, 1H, H5), 5.10 (s, 2H, CH2)
Key NMR Feature Loss of the triplet/dd signal at the C3 position compared to precursor.[1][3]

Safety & Handling

  • Sulfuryl Chloride: Corrosive and reacts violently with water. Use in a fume hood.

  • Benzyl Bromide: Potent lachrymator. Handle with gloves and eye protection.

  • LDA/n-BuLi: Pyrophoric.[1] Handle under strict inert atmosphere (Schlenk line or Glovebox).[1]

  • Reaction Exotherms: The lithiation and quenching steps are exothermic; ensure efficient cooling to prevent runaway reactions or loss of regioselectivity.[1]

References

  • Regioselective Lithiation of Fluoroarenes

    • Schlosser, M. (2005).[1][2] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393.[1] Link[1]

  • Halogen Dance & Acidic Bay Lithiation

    • Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.[1] Link[1]

  • Synthesis of Halogenated Phenol Ethers

    • BenchChem Application Note. "Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene." Link[1]

  • Iodination Methodologies

    • Joshi, S. N., et al. (2011).[1][5] "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Tetrahedron, 67(39), 7461-7469.[1][5][6] (Provides context on why standard iodination fails for this specific pattern). Link

Sources

Foundational

Structure-Activity Relationship of Fluorinated Iodobenzene Derivatives: A Technical Guide to Halogen Bonding in Drug Design

Executive Summary The rational design of non-covalent interactions is a cornerstone of modern medicinal chemistry and supramolecular assembly. Among these, the halogen bond (XB) has emerged as a highly directional, tunab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of non-covalent interactions is a cornerstone of modern medicinal chemistry and supramolecular assembly. Among these, the halogen bond (XB) has emerged as a highly directional, tunable, and orthogonal interaction to traditional hydrogen bonding. Fluorinated iodobenzene derivatives represent the gold standard of halogen bond donors.

As an Application Scientist, understanding the structure-activity relationship (SAR) of these derivatives is critical. This whitepaper provides an in-depth mechanistic analysis of how fluorine substitution modulates the electronic and steric profiles of iodobenzenes. It details the causality behind experimental choices, synthesizes quantitative SAR data, and establishes self-validating protocols for characterizing these interactions in drug discovery and organocatalysis.

Mechanistic Foundations: The -Hole and Fluorine Substitution

The halogen bond is defined as a net attractive interaction between an electrophilic region associated with a halogen atom (the XB donor) and a nucleophilic region (the XB acceptor)[1].

The Causality of the -Hole

In a covalently bonded iodine atom, the electron density is anisotropically distributed. The covalent C–I bond draws electron density equatorially, leaving a region of depleted electron density exactly on the elongation of the C–I bond axis. This localized positive electrostatic potential is known as the


-hole [1]. Because the nucleophile must enter this narrowly confined 

-hole, halogen bonds exhibit extreme directionality, typically clustering around a 180° bond angle[2].
The Role of Fluorine Substitution

Fluorine is the most electronegative element. When substituted onto an iodobenzene ring (e.g., pentafluoroiodobenzene) or an aliphatic chain (e.g.,


), fluorine atoms exert a profound inductive (

) electron-withdrawing effect[3].
  • Electronic Polarization: This inductive pull strips electron density away from the iodine atom, dramatically enlarging the magnitude and spatial extent of the positive

    
    -hole (
    
    
    
    )[3].
  • Interaction Amplification: The deepened electrostatic potential allows the iodine atom to form interactions that are up to 100% stronger than those of non-fluorinated analogs[3].

SAR_Logic F_Sub Fluorine Substitution (-I / +M effects) Sigma_Hole Enlarged σ-Hole on Iodine Atom F_Sub->Sigma_Hole Inductive Pull Lipophilicity Modulated LogP & Permeability F_Sub->Lipophilicity Hydrophobic Tuning XB_Strength Enhanced Halogen Bonding (XB) Sigma_Hole->XB_Strength Electrostatic Attraction Target Target Affinity & Catalytic Turnover Lipophilicity->Target Bioavailability XB_Strength->Target Directional Binding

Logical flow of fluorine substitution enhancing halogen bond strength and target affinity.

Structure-Activity Relationship (SAR) Profiling

The SAR of fluorinated iodobenzenes is governed by a delicate balance of electrostatic attraction and lipophilic tuning.

Electronic and Geometric Effects

The strength of the XB interaction follows the polarizability of the halogen:


[2]. However, a 

group can mimic the interaction strength of a heavier halogen if positioned optimally. For instance, while a

ether provides virtually no halogen bonding capability (

), replacing a single fluorine to form

or

restores the

-hole, yielding interaction energies exceeding

with peptide carbonyls[4].
Lipophilicity (LogP) Modulation

In drug development, binding affinity must be balanced with ADME properties. The introduction of


 moieties allows for granular tuning of lipophilicity. LogP values predictably increase in the order of 

[4]. This allows medicinal chemists to optimize membrane permeability while simultaneously installing a potent pharmacophore for backbone carbonyl targeting.
Quantitative SAR Data Summary
Halogen Bond DonorLewis Base (Acceptor)Interaction Energy (

)
Interaction DistanceLogP Impact

Ether
Peptide Carbonyl


High

(H-Bond)
Peptide Carbonyl


Low

Peptide Carbonyl


Medium
Iodobenzene (

)
Pyridine N-oxide


Moderate
Pentafluoroiodobenzene (

)
Pyridine N-oxide


High

(Data synthesized from computational and experimental thermodynamic profiling[4][5])

Experimental & Computational Workflows

To ensure scientific integrity, the characterization of fluorinated iodobenzene derivatives must rely on self-validating systems. Experimental thermodynamic data must be corroborated by high-level quantum mechanical calculations.

Protocol 1: Thermodynamic Profiling via NMR Titration

Because halogen bonding in solution is a transient, solvent-dependent interaction, NMR titration provides a highly sensitive method for quantifying binding affinity by monitoring scalar coupling constants (


)[6].

Step-by-Step Methodology:

  • Preparation: Prepare a

    
     stock solution of the fluorinated iodobenzene donor (e.g., pentafluoroiodobenzene) in an anhydrous, non-competing solvent such as dichloromethane[6].
    
  • Titration: Sequentially add the Lewis base acceptor (e.g., pyridine) in increments ranging from

    
     to 
    
    
    
    equivalents[6].
  • Acquisition: Record

    
     and 
    
    
    
    NMR spectra at each titration point. Monitor the binding-induced magnitude change of the one-bond scalar coupling constant (
    
    
    ) at the ortho- and para-positions[6].
  • Isotherm Fitting: Plot

    
     against the concentration of the Lewis base. Fit the curve to a 1:1 binding isotherm using non-linear regression to extract the association constant (
    
    
    
    ).
  • van't Hoff Analysis: Repeat the titration across a temperature gradient (

    
     to 
    
    
    
    ) to extract the enthalpy (
    
    
    ) and entropy (
    
    
    ) of binding[4].
Protocol 2: Computational Validation (DFT & NBO Analysis)

Experimental geometries and energies are validated using Density Functional Theory (DFT) to isolate the electrostatic and dispersion components of the halogen bond[7].

Step-by-Step Methodology:

  • Geometry Optimization: Optimize the 3D coordinates of the donor-acceptor complex using the B3LYP-D3 functional with a def2-TZVP basis set. The D3 empirical dispersion correction is mandatory to capture van der Waals forces accurately[7].

  • Electrostatic Potential Mapping: Map the molecular electrostatic potential (MEP) onto the

    
     isodensity surface of the isolated donor to quantify the maximum positive potential (
    
    
    
    ) of the
    
    
    -hole[1].
  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the orbital overlap and charge transfer from the acceptor's lone pair (

    
    ) to the donor's anti-bonding orbital (
    
    
    
    )[8].
  • Energy Calculation: Compute the counterpoise-corrected interaction energy (

    
    ) to eliminate Basis Set Superposition Error (BSSE)[5].
    

Exp_Workflow Synthesis 1. Synthesis of Fluoro-Iodobenzenes NMR 2. NMR Titration & van't Hoff Analysis Synthesis->NMR Cryst 3. X-Ray Crystallography (Interaction Geometry) Synthesis->Cryst DFT 4. DFT & NBO Computational Modeling NMR->DFT Thermodynamic Data Cryst->DFT 3D Coordinates SAR 5. SAR Model Generation DFT->SAR Binding Energies

Step-by-step experimental and computational workflow for validating halogen bond donors.

Field Applications

Rational Drug Design

Traditional kinase inhibitors often rely on hydrogen bonding with the ATP-binding pocket's hinge region. However, mutating a hydrogen bond donor to a fluorinated iodobenzene derivative allows for the targeting of backbone carbonyl oxygens via halogen bonding. Because the XB is strictly linear (


), it enforces a rigid, highly specific binding conformation that can overcome resistance mutations where standard H-bonding networks fail[4].
Organocatalysis

In synthetic chemistry, the electrophilic nature of the iodine


-hole is leveraged to activate Lewis basic substrates. Tripodal catalysts incorporating multiple fluorinated iodobenzene moieties have been designed to simultaneously bind substrates via multiple halogen bonds. This multi-dentate approach drastically reduces the entropy penalty of the transition state, lowering the activation energy barrier (e.g., from 

to

in Diels-Alder reactions)[8].

References

  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery ACS Publications[Link]

  • Tuning Halogen Bond Donor Ability: Benchmarking Substituent Effects in Fluoroiodobenzenes ResearchGate[Link]

  • Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective MDPI[Link]

  • The Halogen Bond Chemical Reviews (ACS Publications)[Link]

  • The C–I···–O–N+ Halogen Bonds with Tetraiodoethylene and Aromatic N-Oxides SciSpace[Link]

  • Origin of Attraction and Directionality of Hydrogen Bond and Halogen Bond: Analysis by ab initio MO Calculations AIP Publishing[Link]

  • Δ1JF,C as a function of halogen bond basicity, pKBI2, observed for the o-, m-, and p-positions of 1-iodopentafluorobenzene ResearchGate[Link]

  • Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine ResearchGate[Link]

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene in Preclinical Drug Development

Target Audience: Discovery Chemists, Process Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Structural Rationale & Medicinal Chemistry Significance In the landscape of modern targeted therap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Structural Rationale & Medicinal Chemistry Significance

In the landscape of modern targeted therapeutics—particularly in the design of allosteric kinase inhibitors (e.g., SHP2, KRAS G12C)—heavily substituted halogenated aromatics are indispensable. 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene (CAS: 2624417-00-9) [1] represents a highly specialized, polyhalogenated building block designed for precision molecular construction.

The architectural value of this molecule lies in its orthogonal reactivity profile:

  • The C3-Iodine Handle: Iodine possesses the lowest bond dissociation energy among the halogens present. This creates a highly regioselective site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without activating the C-Cl or C-F bonds [2].

  • The C2-Chloro / C4-Fluoro Flank: These substituents exert a profound electron-withdrawing effect, lowering the pKa of the corresponding phenol (once deprotected). Furthermore, the steric bulk of the chlorine atom restricts the rotation of any aryl group coupled at the C3 position, effectively locking the molecule into a bioactive atropisomeric conformation.

  • The C1-Benzyl Ether: The benzyl group robustly protects the sensitive phenolic oxygen during harsh, basic organometallic coupling steps, yet it can be cleaved under highly specific, mild conditions that leave the halogen array intact [3].

Commercial Sourcing & Vendor Qualification

Procuring high-quality polyhalogenated building blocks is a critical risk-mitigation step in process chemistry. The synthesis of CAS 2624417-00-9 typically involves the electrophilic iodination of a 2-chloro-4-fluorophenol precursor, a process prone to generating difficult-to-separate regioisomers (e.g., iodination at C5 or C6).

When qualifying suppliers, researchers must demand comprehensive analytical data (NMR, GC, HPLC) to verify isomeric purity. Even a 2% regioisomeric impurity can propagate through a multi-step synthesis, ultimately failing final API (Active Pharmaceutical Ingredient) specifications.

Table 1: Verified Commercial Suppliers for CAS 2624417-00-9
SupplierPurity StandardAnalytical Data ProvidedTarget Scale
Bidepharm [2]98%NMR, HPLC, GCDiscovery to Pilot (g to kg)
Sigma-Aldrich [1]≥97%CoA, MSDSDiscovery (mg to g)
Boroncore [3]>97%CoADiscovery (mg to g)
ChemicalBook [4]Vendor-dependentAggregated SourcingSourcing Platform

Causality in Sourcing: Prioritize vendors like Bidepharm [2] that explicitly provide GC/HPLC traces. For transition-metal couplings, trace metal analysis on the raw material is also highly recommended to ensure residual copper or iron from the supplier's synthesis does not poison your palladium catalysts.

Mechanistic Workflows & Visualizations

To ensure robust scale-up and synthetic execution, the following diagrams map out the critical paths for both supplier qualification and the orthogonal synthetic utilization of the molecule.

SupplierWorkflow A Identify Supplier (e.g., Bidepharm, Sigma) B Request CoA & Analytical Data (NMR, HPLC, GC) A->B C Assess Isomeric Purity (Critical for 2-Cl, 4-F, 3-I) B->C D Trace Metal Analysis (Pd/Cu residue check) B->D E Pilot Scale Procurement (1-10g) C->E D->E F Process Scale-up (>100g) E->F

Fig 1: Strategic workflow for vendor qualification and scale-up procurement.

SyntheticPathway SM 1-(Benzyloxy)-2-chloro- 4-fluoro-3-iodobenzene (CAS: 2624417-00-9) Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4 Ar-B(OH)2 SM->Coupling Intermediate 3-Aryl-1-(benzyloxy)- 2-chloro-4-fluorobenzene Coupling->Intermediate Deprotection Lewis Acid Cleavage BCl3, DCM, -78°C Intermediate->Deprotection Product 3-Aryl-2-chloro- 4-fluorophenol Deprotection->Product

Fig 2: Orthogonal synthetic pathway demonstrating cross-coupling and deprotection.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is vital to design protocols that inherently validate themselves at each step. The following methodologies explain not just the how, but the why behind each operational parameter.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid precisely at the C3 (iodine) position without inducing hydrodehalogenation at the C2-Cl or C4-F bonds.

Causality & Reagent Selection: The C-I bond undergoes facile oxidative addition, but the flanking chlorine and fluorine atoms create severe steric hindrance. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a wide bite angle that accelerates the reductive elimination step, effectively overcoming the steric bulk. Anhydrous K₃PO₄ is chosen over aqueous Na₂CO₃ to minimize hydrolytic protodeboronation of the boronic acid partner.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Self-Validation Check: The catalyst powder must be bright red/orange. If it appears dark brown or black, the palladium has degraded into inactive "Pd black," and the reaction will stall.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (5:1 v/v). Sparge the suspension with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Seal the flask and heat to 80°C for 4-6 hours.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Check: The mass of the product should correspond to the [M+H]⁺ of the coupled product. The total disappearance of the starting material isotope pattern (m/z 362.57) confirms completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine to remove phosphate salts, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Orthogonal Deprotection of the Benzyl Ether

Objective: To unmask the phenol for subsequent functionalization (e.g., macrocyclization or targeted etherification) while preserving the halogen array.

Causality & Reagent Selection: Standard hydrogenolysis (H₂ gas over Pd/C) is the traditional method for benzyl ether cleavage. However, in electron-deficient, polyhalogenated systems, Pd/C will rapidly catalyze the hydrodechlorination of the C2-Cl bond. Therefore, we employ a Lewis acid-mediated cleavage using Boron Trichloride (BCl₃) , which selectively coordinates to the ether oxygen and facilitates cleavage without touching the halogens.

Step-by-Step Methodology:

  • Preparation: Dissolve the coupled intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under a strict Argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78°C.

    • Causality: Low temperature is critical. At room temperature, BCl₃ is aggressive enough to cleave the C-F bond or induce unwanted electrophilic aromatic substitutions.

  • Reagent Addition: Dropwise add BCl₃ (1.0 M solution in DCM, 2.0 equiv) via a syringe pump over 10 minutes.

  • Reaction: Stir the mixture at -78°C for 1 hour, then gradually allow the bath to warm to 0°C over the course of 2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ at 0°C.

    • Self-Validation Check: Vigorous bubbling (CO₂ evolution) will occur. You must wait until all gas evolution completely ceases to ensure the excess BCl₃ and resulting boronic byproducts are fully neutralized.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the highly substituted 3-aryl-2-chloro-4-fluorophenol.

References

  • Title: 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene | 2624417-00-9 Source: Sigma-Aldrich URL: [Link]

  • Title: 2624417-00-9 | 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene Source: Boroncore URL: [Link]

Foundational

An In-depth Technical Guide on the Material Safety and Handling of Benzyloxy-chloro-fluoro-iodobenzene

Disclaimer: This document is a technical guide compiled from publicly available safety data for structurally analogous compounds. No complete Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently avai...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is a technical guide compiled from publicly available safety data for structurally analogous compounds. No complete Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently available for the specific isomers of benzyloxy-chloro-fluoro-iodobenzene. All procedures and safety assessments should be conducted with extreme caution by qualified professionals in a controlled laboratory environment. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and does not replace a formal risk assessment. The representative isomer focused on in this guide is 1-(Benzyloxy)-3-chloro-2-fluoro-4-iodobenzene .

Introduction: Navigating the Safety Profile of a Novel Polyhalogenated Aromatic Ether

Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. Their unique electronic properties and steric arrangements allow for the fine-tuning of molecular interactions, making them invaluable in the design of novel therapeutics and functional materials. Benzyloxy-chloro-fluoro-iodobenzene represents a class of such compounds, offering a complex scaffold for further chemical modification. However, the very features that make these molecules synthetically attractive—multiple, reactive halogen substituents and a biologically active ether linkage—necessitate a thorough and cautious approach to their handling and safety.

Given the absence of a comprehensive, experimentally-derived safety profile for benzyloxy-chloro-fluoro-iodobenzene, this guide employs a precautionary principle, building a safety and handling framework by analogy. By examining the known hazards of its constituent parts—the chloro-fluoro-iodobenzene core and related benzyloxy-halobenzene structures—we can construct a robust, self-validating system of protocols to ensure the safety of researchers. The causality behind each recommendation is explained to empower scientists with the understanding needed to adapt these guidelines to their specific experimental contexts.

Section 1: Chemical Identity and Inferred Physicochemical Properties

The specific isomer under consideration is 1-(Benzyloxy)-3-chloro-2-fluoro-4-iodobenzene. Its fundamental properties are summarized below.

PropertyValue / InformationSource
Chemical Name 1-(Benzyloxy)-3-chloro-2-fluoro-4-iodobenzene
Synonyms Not widely available-
CAS Number Not assigned for this specific isomer-
Molecular Formula C₁₃H₉ClFI
Molecular Weight 362.57 g/mol
Appearance Solid or liquid (Predicted)General chemical knowledge
InChI Key DQCXDWSDHMTTHE-UHFFFAOYSA-N

Section 2: Hazard Identification and Classification (Inferred)

A definitive GHS classification for benzyloxy-chloro-fluoro-iodobenzene is not available. The following classification is inferred from the documented hazards of structurally similar compounds, providing a conservative and protective safety framework.

Core Rationale: The primary hazards are anticipated to stem from the halogenated benzene core. Compounds like 2-chloro-4-fluoro-1-iodobenzene and 3-chloro-4-fluoroiodobenzene are known to cause skin, eye, and respiratory irritation, with some isomers also exhibiting acute oral toxicity.[1] The benzyloxy group, in compounds like 1-(benzyloxy)-3-chlorobenzene, also contributes to these irritant classifications. Therefore, a combination of these hazards is the most probable profile.

Inferred GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.

Inferred Pictograms:



Inferred Signal Word: Warning

Inferred Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Inferred Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Experimental Protocols for Safe Handling and Use

The following protocols are designed as a self-validating system, where adherence to the procedure inherently minimizes risk. The causality behind each step is critical for adapting to unforeseen experimental variables.

Risk Assessment and Preparation Workflow

This workflow must be completed before any experimental work begins.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase A Review Inferred SDS (This Guide) B Consult SDS of Analogs (e.g., Chloro-fluoro-iodobenzene) A->B C Define Experimental Scale (mg vs g) B->C D Identify Incompatible Materials (Strong Oxidizers) C->D E Designate Chemical Fume Hood D->E F Assemble PPE E->F G Don PPE (Gloves, Goggles, Lab Coat) F->G H Perform Experiment in Fume Hood G->H I Monitor for Spills or Exposure H->I J Quench Reaction (If applicable) I->J K Segregate Waste (Halogenated Organic Waste) J->K L Decontaminate Workspace K->L M Doff and Dispose/Clean PPE L->M N Update Lab Notebook (Note any incidents) M->N PPE cluster_rationale Rationale PPE_System Personal Protective Equipment (PPE) Eye/Face Protection Hand Protection Body Protection Chemical Splash Goggles (ANSI Z87.1) Nitrile Gloves (min. 4 mil) Flame-Resistant Lab Coat Eye_Rationale Prevents splashes of compound/solvents. Inferred H319: Causes serious eye irritation. PPE_System:eye->Eye_Rationale addresses Hand_Rationale Prevents dermal absorption/contact. Inferred H315: Causes skin irritation. PPE_System:hand->Hand_Rationale addresses Body_Rationale Protects skin and clothing from spills. PPE_System:body->Body_Rationale addresses

Caption: Mandatory PPE and the rationale for its selection.

  • Eye/Face Protection: Chemical splash goggles conforming to ANSI Z.87.1 standards are required. [5]A face shield should be worn over goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant nitrile gloves are recommended for incidental contact. [6]For prolonged contact or immersion, heavier-duty gloves such as Viton™ or a Silver Shield/4H® laminate should be considered. Always inspect gloves before use and change them immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required when work is conducted within a functional fume hood. If there is a potential for exposure outside of a fume hood (e.g., major spill), a full-face respirator with an organic vapor/acid gas/particulate (ABEK/P3) filter cartridge should be used by trained personnel. [7]

Section 5: Emergency Procedures

Causality: The following procedures are based on standard laboratory practices for irritant and moderately toxic halogenated organic compounds. The goal is to minimize harm to personnel and the environment.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8]* In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [9]* In Case of Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [8]* In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9]* In Case of a Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for disposal as halogenated organic waste. Ventilate the area thoroughly. [10]

Section 6: Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. [11]Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Strong oxidizing agents. [12]Halogenated compounds can also react violently with alkali metals. [11]* Hazardous Decomposition Products: Upon combustion, may produce toxic and corrosive fumes including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and hydrogen iodide. [12]

References

Sources

Exploratory

Benzyl Protection of 3-Iodo-4-fluoro-2-chlorophenol: Overcoming Steric and Electronic Deactivation in Polyhalogenated Aromatics

Executive Summary The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern medicinal chemistry and agrochemical development. Among these, polyhalogenated phenols such as 3-iodo-4-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern medicinal chemistry and agrochemical development. Among these, polyhalogenated phenols such as 3-iodo-4-fluoro-2-chlorophenol present unique synthetic hurdles. While the benzyl (Bn) ether is a ubiquitous and robust protecting group, installing it on a heavily deactivated, sterically congested phenol requires precise tuning of reaction parameters. This whitepaper dissects the physicochemical barriers of this substrate and provides a rigorously optimized, self-validating protocol for its benzylation, ensuring high yields and process reliability.

Structural and Mechanistic Analysis

Before executing any reaction, a process chemist must map the electronic and steric landscape of the substrate. 3-Iodo-4-fluoro-2-chlorophenol is exceptionally challenging due to two competing phenomena:

  • Profound Electronic Deactivation: The presence of three highly electronegative halogens (F, Cl, I) exerts a massive inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the phenolic hydroxyl group (estimated pKa ~6.0–6.5) compared to an unsubstituted phenol (pKa ~10). While this makes deprotonation trivial, the resulting phenoxide anion is highly stabilized via charge delocalization. A stabilized anion is inherently a poor nucleophile.

  • Steric Congestion and the Buttressing Effect: The nucleophilic oxygen is flanked by an ortho-chloro substituent, creating a primary steric blockade. Furthermore, the massive meta-iodo group exerts a "buttressing effect," pushing the chlorine atom even closer to the oxygen's S_N2 trajectory. This drastically increases the activation energy required for the nucleophilic attack on benzyl bromide.

G A 3-Iodo-4-fluoro- 2-chlorophenol (pKa ~6.5) B Cesium Phenoxide (Naked Anion) A->B Cs2CO3 DMF C S_N2 Transition State (Steric Clash) B->C BnBr 60°C D Benzyl Protected Phenol C->D -CsBr

Mechanistic pathway highlighting the critical S_N2 transition state overcome by the Cesium effect.

Strategic Optimization of Benzylation Conditions

Standard Williamson ether synthesis conditions (e.g., Potassium Carbonate in Acetone) are insufficient for this substrate. The tight ion-pairing between K⁺ and the phenoxide further dampens an already weak nucleophile.

To overcome this, we leverage the "Cesium Effect." By utilizing Cesium Carbonate (Cs₂CO₃) in a highly polar aprotic solvent like N,N-Dimethylformamide (DMF), we exploit the large ionic radius and low charge density of the Cs⁺ cation. This generates a loose ion pair, exposing a highly reactive, "naked" phenoxide anion capable of penetrating the steric shield of the ortho-chloro group.

For substrates where strong bases induce degradation, alternative neutral conditions utilizing palladium-catalyzed decarboxylative etherification have been documented to bypass S_N2 steric penalties entirely [1]. However, for scalable robustness, the optimized Williamson approach remains the industry standard.

Quantitative Condition Optimization
BaseSolventTemp (°C)Time (h)Conversion (%)Causality / Mechanistic Rationale
K₂CO₃Acetone6024< 40%Tight ion pairing; insufficient nucleophilicity.
K₂CO₃DMF8016~ 65%High dielectric constant aids solvation, but K⁺ still binds.
Cs₂CO₃ DMF 60 4 > 95% Large Cs⁺ radius generates a reactive "naked" phenoxide.
Pd(η³-C₃H₅)CpToluene8012> 90%Neutral catalytic conditions; avoids S_N2 steric clash [1].

Self-Validating Experimental Protocol

The following methodology is engineered as a self-validating system. By embedding In-Process Controls (IPCs) directly into the workflow, the chemist is forced to verify the reaction's trajectory before proceeding, eliminating downstream purification failures.

Reagents Required
  • 3-Iodo-4-fluoro-2-chlorophenol (1.0 eq, limiting reagent)

  • Benzyl bromide (BnBr) (1.2 eq, electrophile)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq, base)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Methodology

Step 1: Substrate Activation (Deprotonation)

  • Action: Charge a dry, nitrogen-flushed round-bottom flask with 3-iodo-4-fluoro-2-chlorophenol (1.0 eq) and anhydrous DMF (10 vol). Add Cs₂CO₃ (1.5 eq) in one portion at ambient temperature. Stir for 30 minutes.

  • Causality: The nitrogen atmosphere prevents the oxidative degradation (quinone formation) of the electron-rich phenoxide intermediate. The 30-minute window ensures complete deprotonation before the electrophile is introduced.

  • Validation: A distinct color shift (typically to a deeper yellow/orange) visually confirms the generation of the phenoxide anion.

Step 2: Electrophilic Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add Benzyl bromide (1.2 eq) dropwise over 15 minutes.

  • Causality: Dropwise addition at 0 °C controls the initial exotherm. Because the S_N2 attack is sterically hindered, excess heat at the beginning can drive the highly reactive BnBr to react with trace moisture or degrade the solvent rather than waiting for the hindered phenoxide.

Step 3: Reaction Propagation & IPC Monitoring

  • Action: Remove the ice bath, attach a reflux condenser, and warm the mixture to 60 °C.

  • Causality: Elevated thermal energy is strictly required to overcome the high activation energy barrier imposed by the ortho-chloro/ meta-iodo steric clash.

  • Validation (IPC): At

    
     hours, extract a 50 µL aliquot, quench with H₂O, extract into EtOAc, and analyze via LC-MS. The complete disappearance of the starting material mass (
    
    
    
    [M-H]⁻) dictates the next step. If conversion is <95%, continue heating.

Step 4: Aqueous Quench and Isolation

  • Action: Cool to room temperature. Pour the mixture into vigorously stirred ice-cold distilled water (30 volumes). Extract with Ethyl Acetate (

    
     volumes). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    volumes).
  • Causality: Massive aqueous dilution forces the highly lipophilic product (1-benzyloxy-2-chloro-4-fluoro-3-iodobenzene) out of solution. The 5% LiCl wash is a critical technique to completely partition residual DMF into the aqueous phase, preventing emulsion formation and solvent carryover.

Workflow N1 1. Deprotonation Phenol + Cs2CO3 in DMF N2 2. Alkylation Dropwise BnBr (0°C to 60°C) N1->N2 N3 3. IPC (LC-MS) Check Conversion N2->N3 N4 Conv >95%? N3->N4 N5 Continue Heating (+2 hours) N4->N5 No N6 4. Aqueous Quench Ice Water / EtOAc N4->N6 Yes N5->N3 N7 5. Isolation Flash Chromatography N6->N7

Self-validating experimental workflow for the benzylation of sterically hindered phenols.

Downstream Considerations: Deprotection Strategies

It is vital to look ahead to the deprotection step. The very steric hindrance that makes installing the benzyl group difficult also complicates its removal. Standard hydrogenolysis (H₂ with Pd/C) frequently fails on highly congested, halogenated aromatics due to catalyst poisoning by the halogens (particularly iodine) and steric blocking of the palladium surface.

If standard hydrogenolysis fails, researchers must pivot to alternative cleavage methods. Photochemical bromination using N-bromosuccinimide (NBS) and light has proven highly effective for cleaving sterically hindered benzyl ethers [2]. Alternatively, Lewis acid-mediated cleavage utilizing AlCl₃ or BBr₃ can successfully unmask the phenol without disturbing the halogen substituents [3].

References

  • Kuwano, R., Kusano, H. "Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols." Organic Letters, 2008, 10, 1795-1798. URL:[Link]

  • Riley, J. G., Grindley, T. B. "De-O-benzylation of Sterically Hindered Benzyl Ethers." Synthetic Communications, 2001, 31(1), 159-164. Source: ResearchGate. URL:[Link]

  • "Total Synthesis of Massarinin A, Structural Revision of the Primarolides A & B and Discovery of a Surprising 1,4-Aryl Shift." Universität zu Köln, 2025. URL:[Link]

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

An in-depth guide to the regioselective , tailored for researchers, scientists, and professionals in drug development. Introduction: The Strategic Importance of Polysubstituted Biaryls The Suzuki-Miyaura cross-coupling r...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the regioselective , tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Polysubstituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Developed in the 1980s, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl and substituted aromatic moieties.[2][3][4]

This guide focuses on a substrate of significant synthetic interest: 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene . This molecule presents a unique challenge and opportunity due to its trifunctionalized halogen pattern. The successful and selective coupling of this substrate opens pathways to novel, highly decorated aromatic scaffolds, which are critical building blocks for advanced pharmaceutical intermediates and complex organic materials. The primary challenge lies in achieving regioselective coupling at a single position, leveraging the inherent differences in reactivity among the carbon-halogen bonds. This application note provides a detailed protocol and the underlying scientific principles for achieving selective C-C bond formation at the most reactive site, the carbon-iodine bond.

The Core Challenge: Regioselectivity in Polyhalogenated Systems

The central scientific challenge when using a substrate like 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is controlling the regioselectivity of the coupling reaction. The molecule possesses three different halogen atoms—iodine, chlorine, and fluorine—each with a distinct C-X bond strength and reactivity profile.

The rate-determining step in most Suzuki-Miyaura catalytic cycles is the oxidative addition of the palladium(0) catalyst to the organohalide.[5] The efficiency of this step is inversely related to the strength of the carbon-halogen bond. The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-OTf > C-Cl >> C-F

This predictable reactivity gradient is the key to achieving selectivity. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl and C-F bonds. Consequently, under carefully controlled conditions, the Suzuki-Miyaura reaction can be directed to occur exclusively at the iodo-substituted position, leaving the chloro and fluoro substituents intact for potential subsequent transformations. This inherent electronic preference allows for a highly controlled and stepwise functionalization of the aromatic ring.

The Reaction Mechanism: A Stepwise Look

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps, which are crucial for understanding the transformation.[5][6][7]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-iodine bond of the substrate. This is the regioselectivity-determining step. The palladium center is oxidized from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex.[5]

  • Transmetalation: The boronic acid, activated by a base, forms a boronate species (e.g., R-B(OH)3⁻).[8][9] This activated nucleophile then transfers its organic group (R²) to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Coupling Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_reagents Pd0 Pd(0)L₂ (Active Catalyst) ArPdIL2 Ar-Pd(II)-I L₂ (Oxidative Adduct) Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdR2L2 Ar-Pd(II)-R² L₂ (Diorganopalladium) ArPdIL2->ArPdR2L2 Transmetalation (R²B(OH)₂) ArPdR2L2->Pd0 Reductive Elimination Product Ar-R² (Coupled Product) ArPdR2L2->Product center ArI 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene ArI->ArPdIL2 Boronic R²-B(OH)₂ + Base Boronic->ArPdR2L2

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes the selective Suzuki-Miyaura coupling of 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene with a generic arylboronic acid.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene1798993-44-1362.571.01.0
Arylboronic Acid (Ar-B(OH)₂)VariableVariable1.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.118 mL-
Deionized Water7732-18-518.022 mL-

Note on Catalyst Choice: While Pd(PPh₃)₄ is a robust and common choice, other modern catalyst systems using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) can also be highly effective, often at lower catalyst loadings and temperatures.[8] Optimization may be required for specific boronic acids.

Experimental Workflow

Caption: Figure 2: Experimental Workflow Diagram.

Step-by-Step Procedure
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene (363 mg, 1.0 mmol).

  • Addition of Reagents: To the flask, add the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The use of a biphasic solvent system is common, as water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10 minutes or by using a freeze-pump-thaw cycle (3 times). This is critical to prevent oxygen from deactivating the Pd(0) catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Expected Results and Troubleshooting

  • Yield: Typical yields for this type of reaction range from 70-95%, depending on the specific boronic acid used.

  • Selectivity: The reaction should exhibit excellent regioselectivity for the iodo position. No significant coupling at the chloro- or fluoro-positions is expected under these conditions.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by ensuring the reaction is thoroughly deoxygenated and by using the specified stoichiometry.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are pure and the system is rigorously deoxygenated. An increase in temperature or the addition of a small amount of fresh catalyst may be beneficial.

    • Protodeborylation: Decomposition of the boronic acid can occur. Using a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue.[12]

    • Difficult Purification: If the product is difficult to separate from triphenylphosphine oxide (a byproduct of the catalyst), consider using a catalyst system with different ligands.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

  • Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Inert Gas: Handle compressed gas cylinders with care according to standard safety protocols.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • YouTube. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 3). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Retrieved from [Link]

  • ACS Publications. (2013, July 9). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

  • IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • PrepChem.com. (n.d.). (1) Synthesis of 3-Benzyloxyiodobenzene. Retrieved from [Link]

  • SciSpace. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

  • AOBChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene. Retrieved from [Link]

Sources

Application

Precision Deprotection: Strategies for Selective Debenzylation of Halogenated Phenols

Executive Summary: The Chemoselectivity Paradox In medicinal chemistry and total synthesis, the benzyl (Bn) group is a cornerstone phenol protecting group due to its stability against basic and oxidizing conditions. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemoselectivity Paradox

In medicinal chemistry and total synthesis, the benzyl (Bn) group is a cornerstone phenol protecting group due to its stability against basic and oxidizing conditions. However, its removal typically requires catalytic hydrogenolysis (


, Pd/C), a condition that is fundamentally incompatible with aryl halides (Ar-X, where X = Cl, Br, I).

Standard hydrogenolysis conditions frequently result in hydrodehalogenation (cleavage of the C-X bond) occurring competitively with, or even faster than, debenzylation. This leads to the loss of critical halogen substituents intended for subsequent cross-coupling (e.g., Suzuki-Miyaura) or SAR (Structure-Activity Relationship) studies.

This guide details three field-proven protocols to decouple these reactivities, ensuring quantitative debenzylation while preserving the carbon-halogen bond.

Strategic Decision Framework

Before selecting a protocol, analyze your substrate using the following decision matrix.

DecisionTree Start Substrate Analysis: Halogenated Benzyl Ether HalogenType Halogen Type? Start->HalogenType Fluorine Fluorine (F) HalogenType->Fluorine Heavy Chlorine (Cl), Bromine (Br), Iodine (I) HalogenType->Heavy Standard Standard Hydrogenolysis (H2, Pd/C, MeOH) Fluorine->Standard C-F bond is stable AcidSens Is the substrate Acid Sensitive? Heavy->AcidSens YesAcid YES (Contains acetals, silyl ethers) AcidSens->YesAcid NoAcid NO (Stable to Lewis Acids) AcidSens->NoAcid MethodB Method B: Poisoned Hydrogenolysis (Pd/C + Ethylenediamine) YesAcid->MethodB Neutral conditions MethodA Method A: Lewis Acid Cleavage (BCl3 + Pentamethylbenzene) NoAcid->MethodA Most robust

Figure 1: Decision matrix for selecting the optimal debenzylation protocol based on substrate stability and halogen type.

Method A: Lewis Acid-Mediated Cleavage (The "Sniper" Approach)

Best For: Sterically hindered phenols, substrates with reducible groups (alkenes, alkynes), and aryl chlorides/bromides/iodides. Mechanism: Coordination of boron to the ether oxygen followed by nucleophilic attack on the benzylic carbon.

The Critical Innovation: Cation Scavenging

Standard Lewis acid cleavage (e.g.,


) generates a reactive benzyl cation. Without a scavenger, this cation often re-alkylates the electron-rich phenol ring (Friedel-Crafts alkylation), leading to "benzyl migration" byproducts.

Protocol: We utilize Boron Trichloride (


)  with Pentamethylbenzene (PMB)  as a non-Lewis basic scavenger.[1][2] Unlike thioanisole, PMB does not coordinate to the boron center, maintaining the Lewis acidity of 

while efficiently trapping the benzyl cation.
Detailed Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Pentamethylbenzene (3.0 equiv) [Scavenger]

  • Boron Trichloride (

    
    ), 1.0 M solution in p-xylene or DCM (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (

    
    )
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon flow.

  • Dissolution: Dissolve the substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous

    
     (0.1 M concentration).
    
  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Note: Temperature control is critical to prevent halogen migration.

  • Addition: Dropwise add the

    
     solution (1.5 equiv) over 10 minutes. The solution may turn pale yellow or pink.
    
  • Reaction: Stir at -78 °C for 1 hour. Monitor by TLC. If starting material remains, warm slowly to 0 °C.

  • Quench: While still at low temperature, quench by adding Methanol (MeOH) dropwise. Caution: Exothermic HCl generation.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    , then brine. Dry over
    
    
    .
  • Purification: The byproduct (benzyl-pentamethylbenzene) is non-polar and easily separated via silica gel chromatography (eluting early in Hexanes/EtOAc).

Mechanism Complex BCl3-Ether Complex Transition Ion Pair Formation [Ph-O-BCl3]- [Bn]+ Complex->Transition C-O Bond Weakening Scavenge Scavenger Trap (Pentamethylbenzene) Transition->Scavenge Electrophilic Attack Product Free Phenol + Benzylated Scavenger Scavenge->Product Irreversible

Figure 2: Mechanistic pathway of BCl3-mediated cleavage showing the role of the scavenger.

Method B: Poisoned Hydrogenation (The Sajiki Protocol)

Best For: Acid-sensitive substrates (acetals, epoxides) and large-scale applications where boron waste is undesirable. Concept: The addition of an amine ligand (Ethylenediamine) selectively poisons the catalytic sites responsible for oxidative addition into the C-Halogen bond, while leaving the sites for hydrogenolysis of the benzylic C-O bond active.

Detailed Protocol

Reagents:

  • Substrate (1.0 equiv)

  • 5% Pd/C (10-20 wt% loading relative to substrate)

  • Ethylenediamine (en) (Commercial or added in situ)

  • Solvent: Methanol (MeOH) or THF[3]

  • Hydrogen source:

    
     balloon (1 atm)
    

Catalyst Preparation (In-situ method):

  • Mixing: In a reaction flask, suspend 5% Pd/C in MeOH.

  • Poisoning: Add Ethylenediamine (approx. 0.5 - 1.0 equiv relative to Pd metal, NOT substrate). Stir for 10-15 minutes at room temperature.

    • Rule of Thumb: Use ~5% volume of ethylenediamine relative to the weight of Pd/C used.

  • Substrate Addition: Add the benzyl ether substrate to the poisoned catalyst suspension.

  • Hydrogenation: Evacuate and backfill with

    
     (balloon) three times. Stir at room temperature.
    
  • Monitoring: Reaction is typically slower than standard hydrogenolysis (2–12 hours).

  • Workup: Filter through a celite pad to remove the catalyst. Concentrate the filtrate.

Why it works: The amine lone pairs bind strongly to the electron-deficient palladium corners/edges (high unsaturation sites) which are typically responsible for the difficult C-Cl/C-Br activation. The planar benzyl ether can still access the terrace sites for hydrogenolysis.

Method C: The "Push-Pull" Acidolysis (TFA/Thioanisole)

Best For: Substrates stable to strong Brønsted acids; excellent for removing benzyl groups in the presence of sulfur-containing moieties (thioethers).

Protocol:

  • Dissolve substrate in Trifluoroacetic acid (TFA).

  • Add Thioanisole (10-20 equiv).

  • Stir at 0 °C to RT.

  • Mechanism: TFA protonates the ether oxygen ("Push"), weakening the C-O bond. Thioanisole acts as a soft nucleophile ("Pull") to attack the benzylic carbon via an

    
    -like transition state.
    
  • Note: Thioanisole is malodorous. All work must be performed in a fume hood.

Comparative Analysis & Data

FeatureMethod A: BCl3 / PMBMethod B: Pd/C(en)Method C: TFA / Thioanisole
Halogen Compatibility Excellent (F, Cl, Br, I)Good (F, Cl, Br); I is riskyExcellent (F, Cl, Br, I)
Acid Sensitivity Moderate (Lewis Acid)High (Neutral conditions)Low (Strong Brønsted Acid)
Steric Hindrance High (Cleaves hindered ethers)ModerateModerate
Scalability Low/Medium (Cryogenic)High (Room Temp)High
Atom Economy Poor (Stoichiometric Boron)Excellent (Catalytic)Moderate (Solvent/Reagent)
Key Risk Benzyl migration (if no scavenger)Incomplete poisoning (loss of X)Alkylation of other rings

Troubleshooting Guide

Scenario 1: Halogen loss is observed in Method B (Pd/C).

  • Cause: Insufficient poisoning of the catalyst.

  • Fix: Increase the Ethylenediamine : Pd ratio. Alternatively, switch to Method A .

Scenario 2: Starting material remains in Method A (


). 
  • Cause: Boron complexation with other Lewis basic sites (amines, carbonyls) in the molecule.

  • Fix: Increase

    
     equivalents. The first equivalents will coordinate to the "distraction" sites; the excess will perform the cleavage.
    

Scenario 3: Benzyl group migrates to the ortho-position of the phenol.

  • Cause: Inefficient scavenging of the benzyl cation.

  • Fix: In Method A, ensure Pentamethylbenzene is fresh and used in excess (3.0 equiv). In Method C, increase Thioanisole loading.

References

  • Sajiki, H. (1995).[4] Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate.[4] Tetrahedron Letters, 36(20), 3465–3468. Link

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[2][5] Mild Debenzylation of Aryl Benzyl Ether with

    
     in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[1][2][6] Synlett, 2008(13), 1977–1980. Link
    
  • Yoshino, T., et al. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger.[1][5] Organic Syntheses, 93, 63-74. Link[1]

  • Sajiki, H., Hattori, K., & Hirota, K. (1998).[4][7] The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 63(22), 7990–7992. Link[4]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General Reference for standard protocols).

Sources

Method

Advanced Application Note: Sonogashira Coupling of Sterically Hindered Aryl Iodides

Executive Summary & Strategic Rationale The Sonogashira cross-coupling is the premier method for alkynylation, yet it faces significant attrition rates when applied to sterically hindered aryl iodides (e.g., ortho,ortho-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Sonogashira cross-coupling is the premier method for alkynylation, yet it faces significant attrition rates when applied to sterically hindered aryl iodides (e.g., ortho,ortho-disubstituted systems). In these scenarios, the standard Pd(PPh₃)₂Cl₂/CuI protocol often fails due to two competing failure modes:

  • Stalled Oxidative Addition: Bulky substituents physically block the palladium center.

  • Glaser Homocoupling: When the cross-coupling cycle slows due to sterics, the copper-acetylide intermediate preferentially dimerizes (Glaser/Hay coupling), consuming the alkyne.

This guide replaces the "standard" protocol with two superior, field-validated systems:

  • System A (Buchwald-Type): A Copper-Free Pd/XPhos system designed to eliminate homocoupling and accelerate oxidative addition via electron-rich biaryl phosphines.

  • System B (NHC-Type): The Pd-PEPPSI-IPr system, utilizing N-Heterocyclic Carbenes for extreme steric tolerance and air stability.[1]

Mechanistic Bottlenecks & The "Ortho Effect"

To troubleshoot hindered substrates, one must visualize the steric clash. In standard catalysis, the transmetallation step (in Cu-catalyzed cycles) or the carbopalladation/deprotonation (in Cu-free cycles) is the rate-determining step for hindered systems.

Diagram 1: The Steric Bottleneck in Sonogashira Cycles

Sonogashira_Sterics Start Sterically Hindered Ar-I OxAdd Oxidative Addition (Intermediate I) Start->OxAdd Slow w/o Bulky Ligands Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd Transmetal Transmetallation (Steric Clash!) OxAdd->Transmetal Standard Path (Cu) Coordination Alkyne Coordination (π-Complex) OxAdd->Coordination Copper-Free Path Cu_Acetylide Cu-Acetylide (Formed In Situ) Cu_Acetylide->Transmetal Glaser SIDE REACTION: Glaser Homocoupling (Diyne Formation) Cu_Acetylide->Glaser Dominates if Transmetal is Slow Product Coupled Product Ar-Alkyne Transmetal->Product Deprotonation Base-Mediated Deprotonation Coordination->Deprotonation Deprotonation->Product Reductive Elimination

Caption: Figure 1. Steric bulk at the aryl halide slows Transmetallation (Cu-path), allowing the fast Glaser side-reaction to dominate. Copper-free pathways avoid this competition.

Protocol A: Copper-Free Pd/XPhos System

Best For: High-value intermediates where alkyne homocoupling must be zero. Mechanism: XPhos (a Buchwald ligand) is bulky and electron-rich. The bulk promotes the formation of the monoligated [L-Pd] species (highly active for oxidative addition), while the electron richness stabilizes the oxidative addition complex against decomposition.[2]

Reagents & Stoichiometry
ComponentEquiv. / LoadingRole
Aryl Iodide 1.0 equivLimiting reagent
Terminal Alkyne 1.2 - 1.5 equivNucleophile
Pd(MeCN)₂Cl₂ 2 - 4 mol%Precatalyst (Stable source of Pd)
XPhos 6 - 12 mol%Ligand (3:1 Ligand:Pd ratio preferred)
Cs₂CO₃ 2.5 equivBase (Inorganic bases are superior for Cu-free)
MeCN or DMF [0.2 M]Solvent (Polar aprotic is essential)
Step-by-Step Procedure
  • Pre-complexation (Critical): In a vial, dissolve Pd(MeCN)₂Cl₂ (1.0 equiv relative to Pd) and XPhos (3.0 equiv relative to Pd) in degassed MeCN. Stir at 60°C for 30 minutes. The solution should turn yellow/orange, indicating active catalyst formation.

  • Main Setup: To a reaction vessel equipped with a stir bar, add the Aryl Iodide and Cs₂CO₃ .

  • Inerting: Seal the vessel and cycle Vacuum/Argon three times. This is non-negotiable; oxygen kills the active Pd(0) species.

  • Addition: Add the pre-formed catalyst solution via syringe, followed by the Terminal Alkyne .

  • Reaction: Heat to 80°C (MeCN) or 100°C (DMF). Monitor by HPLC/UPLC.

    • Note: Hindered substrates may require 12–24 hours.

  • Workup: Filter through a celite pad to remove inorganic salts. Dilute with EtOAc, wash with water (x3) to remove DMF/MeCN.

Protocol B: The Pd-PEPPSI-IPr Method

Best For: Extremely hindered substrates (e.g., 2,6-dimethyliodobenzene) or scale-up where ligand cost is a factor. Mechanism: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex releases the active Pd-NHC species upon heating. The bulky NHC ligand (IPr) forms a "protective umbrella" over the metal, forcing reductive elimination even in crowded environments.

Reagents & Stoichiometry
ComponentEquiv. / LoadingRole
Aryl Iodide 1.0 equivLimiting reagent
Terminal Alkyne 1.1 - 1.3 equivNucleophile
Pd-PEPPSI-IPr 1 - 2 mol%Precatalyst (Air stable solid)
Cs₂CO₃ 2.0 equivBase
DME or Dioxane [0.5 M]Solvent (Ethereal solvents work well here)
Step-by-Step Procedure
  • Charge Solids: In a reaction tube, add Aryl Iodide , Pd-PEPPSI-IPr , and Cs₂CO₃ . (No glovebox needed; PEPPSI is air-stable).

  • Solvent Addition: Add anhydrous DME (Dimethoxyethane) or Dioxane.

  • Sparging: Spurge the mixture with Argon for 5 minutes.

  • Alkyne Addition: Add the Terminal Alkyne via syringe.

  • Reaction: Heat to 80°C . The pyridine "throw-away" ligand dissociates, activating the catalyst.

  • Validation: If conversion stalls at 50%, add a second charge of alkyne (0.5 equiv). The catalyst is usually long-lived, but the alkyne may degrade.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the starting point for your optimization.

Diagram 2: Optimization Workflow

Optimization_Flow Start Substrate Analysis: Steric Profile IsHindered Is Ar-I ortho-substituted? Start->IsHindered Standard Standard Protocol: Pd(PPh3)2Cl2 (2%) + CuI (1%) IsHindered->Standard No (Meta/Para) HinderedPath High Steric Bulk IsHindered->HinderedPath Yes (Ortho) HomocouplingRisk Is Alkyne Valuable/Limited? HinderedPath->HomocouplingRisk ProtocolA Protocol A: Pd/XPhos (Cu-Free) Prevents Glaser Coupling HomocouplingRisk->ProtocolA Yes (Avoid Cu) ProtocolB Protocol B: Pd-PEPPSI-IPr Max Steric Tolerance HomocouplingRisk->ProtocolB No (Max Reactivity)

Caption: Figure 2. Decision tree for selecting coupling conditions based on substrate value and steric profile.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Homocoupling (Diyne) Observed Copper + Oxygen presence.[3]Switch to Protocol A (Cu-Free). If Cu is mandatory, add alkyne slowly (syringe pump) over 2 hours to keep concentration low.
No Reaction (Starting Material Remains) Oxidative addition failure.Switch to Pd-PEPPSI-IPr or increase temperature to 110°C. Ensure solvent is degassed.
Reaction Stalls at 60% Catalyst death (Pd black formation).Add 10-20 mol% free ligand (e.g., XPhos) to stabilize Pd.
Product Dehalogenation (Ar-H) Hydride source in media.Ensure solvent is anhydrous. Switch base from amine (Et₃N) to inorganic (Cs₂CO₃).

References

  • Buchwald Ligands in Sonogashira Coupling: Gelman, D.; Buchwald, S. L.[4][5] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst." Angew. Chem. Int. Ed.2003 , 42, 5993–5996.[4]

  • Copper-Free Methodologies: Yi, C.; Hua, R. "Sonogashira Coupling of Aryl Halides with Terminal Alkynes Catalyzed by Palladium(II) Complexes in the Presence of Cesium Carbonate." J. Org.[2][4][6] Chem.2006 , 71, 2535–2537.[4]

  • PEPPSI Catalyst System: Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling." Chem. Eur. J.2006 , 12, 4749–4755.

  • Mechanistic Reviews: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.[2]2007 , 107, 874–922.

Sources

Application

Application Note: High-Fidelity Lithium-Halogen Exchange of 3-Iodo-2-chloro-4-fluorobenzene Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Regioselective functionalization of polyhalogenated aromatic building blocks. Executive Summary This application note deta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Regioselective functionalization of polyhalogenated aromatic building blocks.

Executive Summary

This application note details the mechanistic principles and bench-ready protocols for the regioselective lithium-halogen exchange of 3-iodo-2-chloro-4-fluorobenzene. Because this molecular scaffold contains three distinct halogens, it presents unique chemoselectivity and stability challenges. By exploiting the rapid exchange kinetics of iodine and strictly controlling thermal parameters to prevent ortho-halophenyllithium degradation into benzynes, researchers can reliably generate 3-lithio-2-chloro-4-fluorobenzene for subsequent electrophilic functionalization.

Mechanistic Causality & Reaction Dynamics

Regioselectivity and the "Ate-Complex" Pathway

Lithium-halogen exchange is fundamentally an equilibrium process driven by the thermodynamic stability of the resulting carbanion[1]. However, kinetic factors dictate the initial site of exchange. In 3-iodo-2-chloro-4-fluorobenzene, the exchange occurs exclusively at the C3–iodine bond.

The Causality: This absolute selectivity is governed by the high polarizability of iodine and its weaker bond dissociation energy compared to chlorine and fluorine. The reaction proceeds via a transient, hypervalent iodine "ate-complex" intermediate ([Ar–I–R]⁻Li⁺)[2]. Because the rate of iodine-lithium exchange is several orders of magnitude faster than that of chlorine or fluorine, the C2–Cl and C4–F bonds remain completely intact during the primary lithiation event[2].

The Ortho-Halo Effect and Benzyne Elimination

The resulting intermediate, 3-lithio-2-chloro-4-fluorobenzene, is an ortho-halophenyllithium species. While highly nucleophilic and useful for trapping, this species is thermodynamically unstable at elevated temperatures[3].

The Causality: If the thermal energy in the system breaches the kinetic barrier (typically > -40 °C), the intermediate undergoes spontaneous α-elimination of a lithium halide (preferentially LiF or LiCl) to generate a highly reactive aryne (benzyne) intermediate[3]. This elimination leads to undesired oligomerization, solvent trapping, and complex byproduct mixtures. Consequently, maintaining strictly cryogenic conditions (≤ -78 °C) is the absolute causal requirement for preserving the configurational and chemical stability of the lithiated intermediate prior to electrophile addition.

Pathway Visualization

G SM 3-Iodo-2-chloro-4-fluorobenzene Ate [Iodine Ate-Complex] Transient Intermediate SM->Ate + n-BuLi (-78 °C) ArLi 3-Lithio-2-chloro-4-fluorobenzene Ate->ArLi Fast Exchange (I > Br >> Cl) Product 3-Substituted-2-chloro-4-fluorobenzene (Desired Product) ArLi->Product + Electrophile (E+) Maintained at -78 °C Aryne Benzyne Intermediate (Aryne) ArLi->Aryne Warming (T > -40 °C) -LiCl or -LiF Byproduct Decomposition / Oligomers (Undesired) Aryne->Byproduct

Reaction pathway of 3-iodo-2-chloro-4-fluorobenzene lithiation, highlighting the benzyne divergence.

Quantitative Data: Halogen Dynamics

To understand the operational window of this protocol, it is critical to compare the reactivity and leaving-group ability of the halogens on the benzene ring.

HalogenRelative Exchange RateC–X Bond Dissociation EnergyAryne Leaving Group Ability
Iodine (I) Extremely Fast~65 kcal/molN/A (Primary Exchange Site)
Bromine (Br) Fast~80 kcal/molModerate
Chlorine (Cl) Slow~96 kcal/molGood
Fluorine (F) Very Slow~115 kcal/molExcellent

Standard Operating Procedure (SOP)

Synthesis of 2-Chloro-4-fluoro-3-substituted Benzaldehydes via DMF Trapping

System Validation Note: This protocol is designed as a self-validating system. The absence of benzyne-derived oligomers or aminated byproducts (detectable via GC-MS of the crude mixture) validates that cryogenic control was successfully maintained throughout the addition phases.

Reagents & Equipment
  • Substrate: 3-Iodo-2-chloro-4-fluorobenzene (1.0 equiv, rigorously dried).

  • Lithiation Reagent: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv). Must be titrated prior to use to prevent over-metallation.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (≤ 10 ppm H₂O).

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv).

  • Equipment: Flame-dried Schlenk flask, argon manifold, syringe pump, and an internal low-temperature thermometer.

Step-by-Step Protocol

Step 1: System Preparation Purge a flame-dried Schlenk flask with argon for 15 minutes. Add anhydrous THF (yielding a 0.1 M solution relative to the starting material) and 3-iodo-2-chloro-4-fluorobenzene.

Step 2: Cryogenic Equilibration Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe and wait until the internal temperature stabilizes at or below -78 °C.

  • Causality: External bath temperature does not equal internal reaction temperature. Internal monitoring prevents localized warming during reagent addition, which would otherwise trigger benzyne formation.

Step 3: Lithiation Add n-BuLi dropwise via a syringe pump over 10–15 minutes. Direct the needle tip so the flow runs down the cold inner wall of the flask. Maintain stirring for 30 minutes at -78 °C.

  • Causality: Directing the flow down the cold wall pre-cools the n-BuLi before it contacts the reaction mixture, preventing exothermic micro-environments that cause localized elimination.

Step 4: Electrophilic Trapping Add anhydrous DMF dropwise over 5 minutes. Stir for an additional 30 minutes at -78 °C.

  • Causality: The high electrophilicity of DMF ensures rapid trapping of the 3-lithio species, forming a stable tetrahedral hemiaminal intermediate that is resilient to further nucleophilic attack.

Step 5: Controlled Warming & Quenching Remove the cryogenic bath and allow the reaction to slowly warm to -20 °C. Immediately quench the reaction by adding saturated aqueous NH₄Cl.

  • Causality: Quenching at -20 °C hydrolyzes the hemiaminal intermediate to the desired aldehyde while ensuring that any trace unreacted aryllithium is safely protonated before the system reaches temperatures that permit benzyne elimination.

Step 6: Workup Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting 2-chloro-4-fluoro-3-formylbenzene via flash column chromatography.

References

  • Mechanism of Lithium-Halogen Exchange: Review Source: J. Organomet. Chem. / Harvard University URL:[Link]

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine Source: The Journal of Organic Chemistry URL:[Link]

  • Lithium/Element Exchange as an Efficient Tool for Accessing Atropo-enriched Biaryls via Arynes Source: CHIMIA International Journal for Chemistry URL:[Link]

Sources

Method

Application Note: Exploiting Orthogonal Reactivity in 4-Fluoro-3-iodobenzene via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary In the landscape of modern drug discovery and medicinal chemistry, the strategic design of building blocks is paramount. 4-Fluoro-3-iodobenzene represents a masterclass in orthogonal reactivity.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of building blocks is paramount. 4-Fluoro-3-iodobenzene represents a masterclass in orthogonal reactivity. By housing two distinct halogens on a single aromatic core, this molecule provides two independent synthetic handles: a highly electronegative fluorine atom primed for Nucleophilic Aromatic Substitution (SNAr), and a highly polarizable iodine atom tailored for transition-metal-catalyzed cross-coupling. This application note delineates the mechanistic principles, strategic workflows, and validated protocols for leveraging this bifunctional building block in complex molecule synthesis.

Mechanistic Rationale: The SNAr vs. Cross-Coupling Dichotomy

To successfully manipulate 4-fluoro-3-iodobenzene without yielding complex mixtures, one must understand the inverse relationship between leaving group ability in SNAr and transition-metal oxidative addition.

The SNAr Addition-Elimination Pathway

In SNAr, the reaction proceeds via an addition-elimination mechanism. The rate-determining step (RDS) is almost universally the nucleophilic attack on the ipso-carbon to form a negatively charged


-complex, known as the Meisenheimer intermediate[1]. Because fluorine is the most electronegative element, it exerts a profound inductive (-I) pull. This renders the ipso-carbon highly electrophilic and drastically lowers the activation energy required to form the Meisenheimer complex. Consequently, for SNAr, the reactivity order is F >> Cl > Br > I .

SNAr_Mechanism R Reactants 4-Fluoro-3-iodobenzene + Nucleophile TS1 Transition State 1 (Addition) R->TS1 RDS MC Meisenheimer Complex (Anionic Intermediate) TS1->MC TS2 Transition State 2 (Elimination) MC->TS2 Fast P Products Substituted Arene + Fluoride Ion TS2->P

Figure 1: Addition-Elimination (SNAr) mechanism via the Meisenheimer complex.

The Cross-Coupling Pathway

Conversely, palladium-catalyzed cross-coupling relies on the oxidative addition of a low-valent metal into the carbon-halogen bond. This process is governed by bond dissociation energy (BDE) and polarizability. The C-I bond is the weakest and most polarizable, making it the most reactive toward oxidative addition (I > Br > Cl >> F )[2].

Comparative Halogen Reactivity Profile

The following table summarizes the quantitative and qualitative data dictating the orthogonal chemoselectivity of these halogens:

HalogenSNAr Reactivity (Leaving Group Ability)Pd-Catalyzed Oxidative Addition ReactivityInductive Effect (-I)
Fluorine (-F) Excellent (Highest) Very Poor (Lowest)Strong
Chlorine (-Cl) ModerateModerateModerate
Bromine (-Br) PoorGoodWeak
Iodine (-I) Very Poor (Lowest)Excellent (Highest) Very Weak

Strategic Workflows in Drug Development

The orthogonal nature of these halogens allows for two distinct, programmable functionalization sequences:

  • Route A (SNAr First): The C-F bond is displaced by a nucleophile (e.g., an amine or alkoxide) under basic conditions and heat. The C-I bond remains completely intact because iodine is a poor leaving group for SNAr and no transition metal is present. The resulting intermediate can then be subjected to a Suzuki or Buchwald-Hartwig coupling.

  • Route B (Cross-Coupling First): The C-I bond is functionalized via Pd-catalysis. If the incoming group is electron-withdrawing (e.g., a pyridine or nitroarene), it inductively activates the adjacent C-F bond, allowing the subsequent SNAr to proceed under much milder conditions[3].

Orthogonal_Workflow cluster_RouteA Route A: SNAr First cluster_RouteB Route B: Cross-Coupling First Start 4-Fluoro-3-iodobenzene StepA1 SNAr (C-F Cleavage) e.g., Amine, Base, Heat Start->StepA1 StepB1 Cross-Coupling (C-I Cleavage) e.g., Pd-cat, Ar-B(OH)2 Start->StepB1 IntA 4-Amino-3-iodobenzene StepA1->IntA StepA2 Cross-Coupling (C-I Cleavage) e.g., Pd-cat, Ar-B(OH)2 IntA->StepA2 Final 4-Amino-3-arylbenzene (Bifunctionalized Product) StepA2->Final IntB 4-Fluoro-3-arylbenzene StepB1->IntB StepB2 SNAr (C-F Cleavage) e.g., Amine, Base, Heat IntB->StepB2 StepB2->Final

Figure 2: Orthogonal functionalization routes for 4-fluoro-3-iodobenzene.

Experimental Protocols: A Self-Validating System

To ensure rigorous reproducibility, the following methodologies incorporate built-in validation checkpoints. This guarantees that each transformation is confirmed before advancing to the next synthetic node.

Protocol 1: SNAr of 4-Fluoro-3-iodobenzene with Morpholine (Route A, Step 1)

Objective: Selective C-N bond formation at the C-F site, preserving the C-I bond. Causality Check: Because 4-fluoro-3-iodobenzene lacks a strong resonance-withdrawing group (like -NO


) in the ortho/para position, the SNAr relies solely on the extreme electronegativity of fluorine. Therefore, forcing conditions (a polar aprotic solvent to stabilize the anionic transition state, and high thermal energy) are strictly required.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluoro-3-iodobenzene (1.0 mmol, 222 mg).

  • Reagent Addition: Add anhydrous K

    
    CO
    
    
    
    (2.0 mmol, 276 mg) as the inorganic base, followed by morpholine (1.5 mmol, 130 µL).
  • Solvent Selection: Suspend the mixture in anhydrous DMSO (5.0 mL). Note: The high dielectric constant of DMSO is critical for stabilizing the Meisenheimer intermediate.

  • Thermal Activation: Seal the flask under a nitrogen atmosphere and heat to 110 °C in an oil bath for 16 hours.

  • Validation Checkpoint 1 (TLC): Elute a small reaction aliquot in 20% EtOAc/Hexanes. The starting material (high

    
    , UV active) must be fully consumed, replaced by a lower 
    
    
    
    spot corresponding to the aminated product.
  • Workup: Cool the mixture to room temperature. Quench with distilled water (20 mL) to dissolve inorganic salts and force the organic product out of solution. Extract with EtOAc (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove residual DMSO. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 10-30% EtOAc/Hexanes).
  • Validation Checkpoint 2 (LC-MS): Analyze the purified fraction. The expected mass

    
     for 4-morpholino-3-iodobenzene is 290.0 .
    
Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling (Route A, Step 2)

Objective: Selective C-C bond formation at the preserved C-I site. Causality Check: The bidentate nature of the dppf ligand prevents catalyst deactivation pathways (such as palladium black precipitation) and accelerates the reductive elimination step, ensuring high yields even with sterically hindered ortho-substituted iodobenzenes[4].

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL microwave vial, add the intermediate 4-morpholino-3-iodobenzene (0.5 mmol, 144.5 mg), phenylboronic acid (0.6 mmol, 73 mg), and K

    
    CO
    
    
    
    (1.5 mmol, 207 mg).
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.025 mmol, 18 mg, 5 mol%).
    
  • Solvent Selection: Add a thoroughly degassed mixture of 1,4-Dioxane/H

    
    O (4:1 v/v, 3.0 mL). Note: Water is required to activate the boronic acid via formation of a reactive boronate complex.
    
  • Thermal Activation: Seal the vial, purge with N

    
     for 5 minutes, and heat at 90 °C for 4 hours.
    
  • Validation Checkpoint 3 (LC-MS): Confirm the total consumption of the iodo-intermediate and the appearance of the biaryl product (

    
     = 240.1 ).
    
  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove palladium particulates. Dilute the filtrate with EtOAc, wash with water, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography to yield the final bifunctionalized product.

References

1.[1] Title: A Perspective on Late-Stage Aromatic C–H Bond Functionalization Source: Journal of the American Chemical Society (ACS Publications) URL: [Link] 2.[2] Title: Palladium/Norbornene Cooperative Catalysis Source: Chemical Reviews (ACS Publications) URL: [Link] 3.[4] Title: Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings Source: Organometallics (ACS Publications) URL: [Link] 4.[3] Title: EP3227262B1 - Sulfide alkyl and pyridyl reverse sulfonamide compounds for hbv treatment Source: Google Patents URL:

Sources

Application

Synthesis of Fluorinated Biaryls: An Application Guide for 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

Introduction: The Imperative of Fluorinated Biaryls in Modern Drug Discovery The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique electron...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Fluorinated Biaryls in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] The biaryl motif, a common scaffold in numerous biologically active compounds, when combined with fluorine, offers a powerful platform for the design of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated biaryls utilizing the versatile building block, 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene .

This polysubstituted aromatic compound offers a unique combination of reactive sites, enabling chemoselective cross-coupling reactions. The presence of a carbon-iodine bond, which is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allows for the selective formation of a biaryl linkage at the 3-position.[3] The benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be deprotected in later synthetic stages to reveal a crucial hydrogen-bond donor or a site for further functionalization. The fluorine atom at the 4-position provides the desired fluorine substitution in the final biaryl product.

This application note is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for Suzuki-Miyaura and Stille cross-coupling reactions but also a deep dive into the rationale behind the selection of catalysts, ligands, and reaction conditions.

Synthesis of the Key Building Block: 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

A reliable supply of the starting material is paramount for any synthetic campaign. While 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene may be commercially available, understanding its synthesis provides valuable insights into its stability and potential impurities. A plausible and efficient synthesis commences with the commercially available 2-chloro-4-fluorophenol.

Synthetic Workflow Overview

Synthesis_of_Starting_Material cluster_0 Step 1: Iodination cluster_1 Step 2: Benzylation A 2-Chloro-4-fluorophenol B 2-Chloro-4-fluoro-3-iodophenol A->B I2, NH4OH C 2-Chloro-4-fluoro-3-iodophenol D 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene C->D BnBr, K2CO3

Caption: Synthetic pathway to 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene.

Step-by-Step Protocol for the Synthesis of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

Part 1: Iodination of 2-Chloro-4-fluorophenol

This step introduces the iodine atom ortho to the hydroxyl group. The directing effect of the hydroxyl group facilitates this regioselective iodination.

Materials:

  • 2-Chloro-4-fluorophenol

  • Iodine (I₂)

  • Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-chloro-4-fluorophenol (1.0 eq) in dichloromethane.

  • To the solution, add a solution of iodine (1.1 eq) in dichloromethane.

  • Slowly add ammonium hydroxide solution with vigorous stirring. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-fluoro-3-iodophenol, which can be purified by column chromatography.

Part 2: Benzylation of 2-Chloro-4-fluoro-3-iodophenol

The phenolic hydroxyl group is protected as a benzyl ether. This is a standard Williamson ether synthesis.

Materials:

  • 2-Chloro-4-fluoro-3-iodophenol

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-4-fluoro-3-iodophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene.

Palladium-Catalyzed Cross-Coupling Reactions for Fluorinated Biaryl Synthesis

The presence of both iodine and chlorine atoms on the aromatic ring of 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene allows for chemoselective cross-coupling. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference is the cornerstone for the selective synthesis of the desired biaryl compounds.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-I(Ln) OxAdd->PdII Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is designed as a starting point and may require optimization for specific boronic acids. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition of the sterically hindered aryl iodide and facilitating the reductive elimination step.

Materials:

  • 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Seal the flask with a septum and purge with argon for 15-20 minutes.

  • Add degassed toluene and a small amount of degassed water (e.g., toluene/water 10:1 v/v) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biaryl.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(Benzyloxy)-3-chloro-5-fluoro-1,1'-biphenyl85-95
24-Methoxyphenylboronic acid2-(Benzyloxy)-3-chloro-5-fluoro-4'-methoxy-1,1'-biphenyl80-90
33-Pyridylboronic acid3-(2-(Benzyloxy)-3-chloro-5-fluorophenyl)pyridine75-85

Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary.

Stille Coupling: An Alternative Approach

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acid is unstable or difficult to prepare.[5][6] Organostannanes are generally stable to air and moisture, making them easy to handle.[7] However, a significant drawback is the toxicity of organotin compounds and the often-difficult removal of tin byproducts.[5]

Stille_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-I(Ln) OxAdd->PdII Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd Organostannane Ar'-Sn(Bu)3 Organostannane->Transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Materials:

  • 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

  • Organostannane (e.g., tributyl(phenyl)stannane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous potassium fluoride (KF) solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene (1.0 eq) and the organostannane (1.2 eq).

  • Add Pd₂(dba)₃ (2.5 mol%) and TFP (10 mol%).

  • Seal the flask with a septum and purge with argon for 15-20 minutes.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Data for Stille Coupling

EntryOrganostannaneProductYield (%)
1Tributyl(phenyl)stannane2-(Benzyloxy)-3-chloro-5-fluoro-1,1'-biphenyl80-90
2Tributyl(vinyl)stannane1-(Benzyloxy)-2-chloro-4-fluoro-3-vinylbenzene75-85

Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary.

Conclusion and Future Perspectives

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene stands out as a highly valuable and versatile building block for the synthesis of fluorinated biaryls. The chemoselective nature of its palladium-catalyzed cross-coupling reactions allows for the precise and efficient construction of complex molecular architectures. The protocols detailed in this application note for both Suzuki-Miyaura and Stille couplings provide a solid foundation for researchers in drug discovery and materials science to access a diverse range of novel fluorinated compounds. Further exploration of other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination, at the C-I position will undoubtedly expand the utility of this promising synthetic intermediate.

References

  • OpenOChem Learn. Stille Coupling. [Link]

  • Yang, B.-W., et al. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. J. Org. Chem.[Link]

  • Google Patents. (1992). Substituted fluorobenzenes - EP0512715A3.
  • Stille-Coupling Reaction. Name Reactions. [Link]

  • Faul, M. M., & Huff, B. E. (2000). The Stille Reaction. Organic Reactions, 56, 1-119. [Link]

  • So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General chemoselective suzuki-miyaura coupling of polyhalogenated aryl triflates enabled by an alkyl-heteroaryl-based phosphine ligand. ACS catalysis, 11(13), 7820-7827. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Google Patents. (1991). Process for preparing 2-chloro-4-fluorophenol - US5053557A.
  • Besset, T., et al. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 568-601. [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Spivey, A. C., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(1), 185-196. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic letters, 7(22), 4875-4878. [Link]

  • So, C. M., et al. (2021). General chemoselective suzuki-miyaura coupling of polyhalogenated aryl triflates enabled by an alkyl-heteroaryl-based phosphine ligand. ACS catalysis, 11(13), 7820-7827. [Link]

  • Yang, B.-W., et al. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]

  • Kochi University of Technology. Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. [Link]

  • ResearchGate. (2016). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Newman, S. G., & Willis, M. C. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Angewandte Chemie International Edition, 56(43), 13096-13110. [Link]

  • Wang, X., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC advances, 8(64), 36567-36571. [Link]

  • Nature. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. [Link]

  • Google Patents. (2020).
  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • Beilstein Journals. (2024). Benzylic C(sp 3 )–H fluorination. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Google Patents. (2020).
  • Royal Society of Chemistry. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • Royal Society of Chemistry. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: A Combined Experimental and Computational Study. [Link]

  • Curia Global. Selected Publications and Patents from 2005–2019. [Link]

  • Google Patents. (2024). Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol - WO2024023012A1.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wiley Online Library. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

  • National Center for Biotechnology Information. (2020). A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Semantic Scholar. SHORT COMMUNICATION CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS Sunil V. Gaikwad, Been. [Link]

  • SciSpace. (2021). Iodine(III) promotes cross-dehydrogenative coupling of N-hydroxyphthalimide and unactivated C(sp3)–H bonds. [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

  • National Center for Biotechnology Information. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]

  • IRIS UniPA. (2019). Iodocyclization of 2-Methylthiophenylacetylenes to 3- Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. [Link]

  • ResearchGate. Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. [Link]

  • MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. [Link]

  • National Center for Biotechnology Information. (2020). A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent. [Link]

Sources

Method

Application Note: Chemoselective Preparation of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)magnesium Chloride via Turbo Grignard Halogen-Metal Exchange

Executive Summary The synthesis of highly functionalized, polyhalogenated building blocks is a cornerstone of modern pharmaceutical and agrochemical development. This application note details the robust, chemoselective p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, polyhalogenated building blocks is a cornerstone of modern pharmaceutical and agrochemical development. This application note details the robust, chemoselective preparation of a Grignard reagent from 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene (CAS: 2624417-00-9)[1]. By leveraging the kinetic advantages of the "Turbo Grignard" reagent (


PrMgCl·LiCl), this protocol achieves rapid halogen-metal exchange at low temperatures, completely suppressing competitive side reactions such as benzyne formation[2]. The resulting arylmagnesium species is highly stable and primed for subsequent electrophilic trapping.

Mechanistic Rationale & Causality (E-E-A-T)

Working with polyhalogenated arenes presents a unique set of chemoselectivity and stability challenges. Direct magnesium insertion (Kumada method) is fundamentally unsuited for this substrate due to the high temperatures required, which would lead to unselective insertion and rapid decomposition.

The Choice of Turbo Grignard ( PrMgCl·LiCl)

To achieve precise regiocontrol, we utilize a halogen-metal exchange strategy. The reactivity trend for halogen-metal exchange is I > Br >> Cl, F . Therefore, the iodine atom at the C3 position is exclusively targeted[3].

Standard


PrMgCl in tetrahydrofuran (THF) tends to form polymeric aggregates, which drastically reduces its effective molarity and nucleophilicity. The addition of stoichiometric lithium chloride (LiCl) breaks these aggregates, forming a highly reactive magnesiate complex (

)[2]. This "Turbo Grignard" accelerates the exchange kinetics by orders of magnitude, allowing the reaction to reach completion in under 45 minutes at -20 °C.
Avoiding Benzyne Decomposition

The causality behind the strict -20 °C temperature parameter lies in the structural nature of the generated Grignard reagent. Once the magnesium is installed at the C3 position, it is flanked by a chlorine atom at C2 and a fluorine atom at C4. If the thermal energy in the system exceeds 0 °C, the arylmagnesium intermediate will undergo spontaneous


-elimination of the adjacent halide (fluoride or chloride), generating a highly reactive benzyne intermediate . This leads to complex polymerization and entirely destroys the yield[3]. Maintaining strict cryogenic control ensures the Grignard reagent remains kinetically trapped.

Pathway SM 1-(Benzyloxy)-2-chloro- 4-fluoro-3-iodobenzene Grignard Arylmagnesium Complex (Stable at -20°C) SM->Grignard Halogen-Metal Exchange (Fast, Chemoselective) Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Grignard Promotes exchange Benzyne Benzyne Intermediate (Decomposition) Grignard->Benzyne T > 0°C (Elimination of F/Cl) Product Trapped Product (e.g., Aldehyde) Grignard->Product Electrophile (E+)

Mechanistic pathway of Turbo Grignard exchange vs. benzyne decomposition.

Quantitative Data & Reagent Profiling

To ensure reproducibility, the stoichiometry is strictly controlled. A slight excess (1.1 equivalents) of the Turbo Grignard reagent ensures complete consumption of the starting material without complicating downstream purification.

Table 1: Standard Reaction Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountMoles
1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene362.561.03.63 g10.0 mmol

PrMgCl·LiCl (1.3 M in THF)
147.431.18.46 mL11.0 mmol
Anhydrous THF (Inhibitor-free)72.11Solvent40.0 mL-
Electrophile (e.g., Anhydrous DMF)73.091.51.16 mL15.0 mmol

Table 2: Critical Process Parameters & Expected Outcomes

ParameterOptimal Range/ValueConsequence of Deviation
Temperature -20 °C to -15 °C> 0 °C triggers benzyne formation; < -40 °C stalls the exchange kinetics.
Reaction Time 30 - 45 minutes< 30 min yields incomplete conversion; > 2 hours risks gradual degradation.
Expected Conversion > 98% (by GC/MS)Presence of unreacted starting material indicates degraded

PrMgCl·LiCl.

Experimental Workflow & Protocol

The following protocol outlines a self-validating system. It includes an In-Process Control (IPC) step to empirically verify the formation of the Grignard reagent before committing the bulk batch to the final electrophile.

Step-by-Step Methodology

Step 1: Equipment Preparation (Schlenk Technique)

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a high vacuum (< 0.1 mbar).

  • Backfill the flask with high-purity Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous and oxygen-free environment.

Step 2: Substrate Dissolution

  • Add 3.63 g (10.0 mmol) of 1-(benzyloxy)-2-chloro-4-fluoro-3-iodobenzene to the Schlenk flask under a positive flow of Argon.

  • Inject 40.0 mL of anhydrous THF. Stir until the substrate is completely dissolved.

Step 3: Halogen-Metal Exchange

  • Submerge the flask in a dry ice/ethylene glycol (or dry ice/acetone) bath maintained precisely at -20 °C. Allow the solution to equilibrate for 10 minutes.

  • Using a dry, Argon-purged syringe, add 8.46 mL (11.0 mmol) of

    
    PrMgCl·LiCl (1.3 M in THF) dropwise over 5 minutes. Note: Monitor the internal temperature to ensure it does not spike above -15 °C during addition.
    
  • Stir the reaction mixture at -20 °C for exactly 30 minutes.

Step 4: Self-Validating In-Process Control (IPC)

  • Withdraw a 0.1 mL aliquot of the reaction mixture using a micro-syringe.

  • Quench the aliquot into a GC vial containing 0.5 mL of a saturated aqueous

    
     solution and 0.5 mL of ethyl acetate.
    
  • Analyze the organic layer via GC/MS.

    • Validation Criteria: The chromatogram should show >98% disappearance of the starting material (

      
       362) and the appearance of the protonated/deiodinated species, 1-(benzyloxy)-2-chloro-4-fluorobenzene (
      
      
      
      236).

Step 5: Electrophilic Trapping (Model: Formylation)

  • Once Grignard formation is validated, add 1.16 mL (15.0 mmol) of anhydrous N,N-dimethylformamide (DMF) dropwise to the main reaction flask at -20 °C.

  • Allow the reaction to stir for 15 minutes at -20 °C, then slowly remove the cooling bath and let the mixture warm to room temperature over 1 hour.

Step 6: Quench and Workup

  • Quench the reaction by slowly adding 20 mL of saturated aqueous

    
     solution.
    
  • Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 3-(benzyloxy)-2-chloro-6-fluorobenzaldehyde.
    

Workflow Step1 Step 1 Dry Schlenk Flask & Argon Purge Step2 Step 2 Dissolve Substrate in Anhydrous THF Step1->Step2 Step3 Step 3 Cool to -20 °C (Dry Ice/Acetone) Step2->Step3 Step4 Step 4 Dropwise Addition of iPrMgCl·LiCl Step3->Step4 Step5 Step 5 Stir for 30 min at -20 °C Step4->Step5 Step6 Step 6 In-process Control (GC/MS Quench) Step5->Step6 Step7 Step 7 Electrophilic Trapping & Workup Step6->Step7

Step-by-step experimental workflow for Grignard preparation and trapping.

Troubleshooting & Quality Control

  • Stalled Exchange / Low Conversion: The most common cause of incomplete halogen-metal exchange is the degradation of the

    
    PrMgCl·LiCl reagent due to moisture exposure. Solution:  Always titrate the Turbo Grignard reagent prior to use (e.g., using iodine in a saturated solution of LiCl in THF) to determine its exact active molarity.
    
  • Formation of Tarry Byproducts: This indicates thermal runaway and subsequent benzyne formation. Solution: Ensure the cooling bath is strictly maintained at -20 °C and that the addition rate of the Grignard reagent is slow enough to prevent localized exothermic spikes.

References

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: A ten-year journey. Chemical Communications, 51(32), 6884-6900.[Link]

  • Knochel, P., et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[Link]

Sources

Application

Application Note: Late-Stage Functionalization via Benzyloxy-Iodobenzene Hypervalent Scaffolds

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Synthesis of diaryliodonium salts and ylides for regioselective late-stage functionalization (LSF) and radiofluorination. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Synthesis of diaryliodonium salts and ylides for regioselective late-stage functionalization (LSF) and radiofluorination.

Executive Summary & Mechanistic Rationale

The late-stage functionalization (LSF) of complex molecular scaffolds—ranging from advanced pharmaceutical intermediates to native peptides—requires reagents that exhibit exceptional chemoselectivity and functional group tolerance. Over the past decade, hypervalent iodine(III) reagents have emerged as premier tools for these transformations, enabling direct C–H functionalization, amidation, and halogenation without the need for arduous de novo synthesis.

Among these, the 4-benzyloxyiodobenzene (BOIB) scaffold has proven to be a uniquely powerful auxiliary ligand in the design of diaryliodonium salts and spirocyclic iodonium ylides[1].

The Causality of Scaffold Selection (Electronic Discrimination)

In diaryliodonium-mediated functionalizations, the iodine(III) center acts as a highly electrophilic hypernucleofuge. When a nucleophile (such as


, alkoxides, or amines) attacks the iodine(III) center, it faces a choice between the two aryl ligands. According to the principles of electronic discrimination, the nucleophile will preferentially attack the more electron-deficient (or less sterically hindered) aromatic ring[2].

The strategic selection of the BOIB scaffold is driven by its electronic properties. The benzyloxy moiety is strongly electron-donating via resonance (+M effect). This significantly increases the electron density on the auxiliary BOIB ring, effectively "deactivating" it toward nucleophilic attack. Consequently, the incoming nucleophile is directed almost exclusively to the other ligand—the target pharmaceutical scaffold[2]. Furthermore, the bulky benzyloxy group provides a distinct lipophilic handle, facilitating the chromatographic separation of the recovered auxiliary from the polar, functionalized drug product.

Pathway Visualization

The following workflow illustrates the synthetic pipeline: from the oxidation of the BOIB precursor, through ligand exchange with the target drug scaffold, to the final regioselective late-stage functionalization.

G cluster_0 Phase 1: Hypervalent Iodine Synthesis cluster_1 Phase 2: Late-Stage Functionalization N1 4-Benzyloxyiodobenzene (Auxiliary) N2 Oxidation (NaIO4 / Ac2O) N1->N2 N3 Iodine(III) Intermediate Ar-I(OAc)2 N2->N3 N4 Ligand Exchange (+ Target Arene) N3->N4 N5 Diaryliodonium Salt (LSF Reagent) N4->N5 N6 Nucleophilic Attack (e.g., ¹⁸F⁻) N5->N6 N7 Regioselective Cleavage N6->N7 N8 Functionalized Target Drug N7->N8 N9 Recovered Auxiliary (BOIB) N7->N9

Fig 1. Mechanistic workflow of late-stage functionalization using benzyloxy-iodobenzene auxiliaries.

Experimental Methodologies

To ensure the integrity of the synthetic pipeline, each protocol below is designed as a self-validating system, incorporating specific analytical checkpoints to verify reaction success before proceeding to subsequent, more sensitive steps.

Protocol A: Synthesis of 4-Benzyloxy-(diacetoxyiodo)benzene

Purpose: Oxidation of the iodine(I) precursor to the reactive iodine(III) state.

  • Reaction Setup: Dissolve 4-benzyloxyiodobenzene (10.0 mmol, 3.10 g) in a solvent mixture of glacial acetic acid (25 mL) and acetic anhydride (5 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Oxidation: Cool the mixture to 0 °C using an ice bath. Add sodium periodate (

    
    , 11.0 mmol, 2.35 g) portion-wise over 15 minutes to control the exotherm.
    
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The suspension will gradually change color as the inorganic salts precipitate.

  • Workup: Dilute the mixture with water (50 mL) and extract with dichloromethane (DCM, 3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Triturate the residue with hexanes to yield the product as an off-white solid.
    
  • Self-Validation Checkpoint: Analyze the product via

    
     NMR (
    
    
    
    ). Successful oxidation is confirmed by a distinct downfield shift of the aromatic protons ortho to the iodine atom (shifting from ~7.5 ppm in the I(I) state to ~8.1 ppm in the I(III) state) and the appearance of a new singlet at ~2.0 ppm integrating for 6 protons (the two acetate groups).
Protocol B: Assembly of the Target Diaryliodonium Salt

Purpose: Conjugation of the BOIB auxiliary with the target pharmaceutical scaffold.

  • Activation: Dissolve 4-benzyloxy-(diacetoxyiodo)benzene (1.0 mmol, 428 mg) in anhydrous DCM (5 mL) under an argon atmosphere. Cool to -78 °C.

  • Ligand Exchange: Add the target aryl-boronic acid or aryl-stannane (1.05 mmol) dissolved in 2 mL of DCM. Dropwise, add boron trifluoride diethyl etherate (

    
    , 1.1 mmol). Causality: The Lewis acid abstracts an acetate ligand, generating a highly electrophilic iodonium intermediate that readily undergoes transmetalation with the target nucleophile.
    
  • Stirring: Warm the reaction to room temperature and stir for 2 hours.

  • Anion Metathesis: Quench the reaction with a saturated aqueous solution of sodium tosylate (NaOTs) or sodium triflate (NaOTf) and stir vigorously for 30 minutes to exchange the counterion, enhancing the stability of the final salt.

  • Isolation: Separate the organic layer, dry over

    
    , and precipitate the diaryliodonium salt by dropwise addition into cold diethyl ether.
    
  • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (ESI-HRMS) must show the exact mass of the intact diaryliodonium cation

    
    .
    
Protocol C: Late-Stage Radiofluorination ( )

Purpose: Regioselective nucleophilic aromatic substitution for PET tracer synthesis.

  • Fluoride Drying: Elute cyclotron-produced

    
     (1–5 GBq) from a Sep-Pak QMA cartridge into a V-vial using a solution of Kryptofix-222 (15 mg) and 
    
    
    
    (3 mg) in
    
    
    (1 mL, 8:2 v/v). Azeotropically dry the complex at 110 °C under a stream of helium, adding anhydrous MeCN (2 × 1 mL) to ensure complete water removal. Causality: Bare fluoride is highly nucleophilic; trace water will solvate the ion and completely halt the reaction.
  • Functionalization: Dissolve the BOIB-derived diaryliodonium salt (3.0 mg) in anhydrous DMF (0.5 mL) and add it to the dried

    
     complex.
    
  • Heating: Seal the vial and heat at 130 °C for 10 minutes. The electronic discrimination of the BOIB auxiliary forces the

    
     to attack the target scaffold[2].
    
  • Purification: Quench the reaction with HPLC mobile phase (1.5 mL) and inject onto a semi-preparative radio-HPLC system.

  • Self-Validation Checkpoint: Radio-TLC and analytical Radio-HPLC must confirm the identity of the

    
    -labeled target by exact co-elution with a non-radioactive (
    
    
    
    ) reference standard.

Quantitative Performance: Regioselectivity Data

The profound impact of the benzyloxy auxiliary on reaction chemoselectivity is summarized below. The data illustrates the competitive nucleophilic attack of


 on diaryliodonium ylides bearing different auxiliary ligands, highlighting the superior directing ability of the BOIB scaffold[2].
Auxiliary Ligand ScaffoldTarget SubstrateNucleophileRegioselectivity (Target : Aux)Radiochemical Yield (RCY)
Phenyl (Unsubstituted)Meldrum's Acid Ylide

1.2 : 1< 20%
4-MethoxyphenylMeldrum's Acid Ylide

3.0 : 145%
4-Benzyloxyiodobenzene Meldrum's Acid Ylide

20 : 1 > 75%
4-Benzyloxyiodobenzene Spirocyclic Pharmaceutical

> 20 : 1 68%

Table 1: Comparative regioselectivity and yield in late-stage radiofluorination. The strong +M effect of the benzyloxy group effectively shuts down off-target fluorination.

References

  • Late stage functionalization of heterocycles using hypervalent iodine(III) reagents Organic & Biomolecular Chemistry URL:[Link]

  • Hypervalent Iodine‐Mediated Late‐Stage Peptide and Protein Functionalization National Institutes of Health (PMC) URL:[Link]

  • Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(III) ylides Chemical Science (RSC Publishing) URL:[Link]

  • Hypervalent aryliodine compounds as precursors for radiofluorination National Institutes of Health (PMC) URL:[Link]

Sources

Method

Chemoselective Buchwald-Hartwig Amination of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene: A Comprehensive Application Note

Executive Summary The cross-coupling of highly functionalized, polyhalogenated arenes presents a unique challenge in synthetic organic chemistry, particularly in the late-stage functionalization of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of highly functionalized, polyhalogenated arenes presents a unique challenge in synthetic organic chemistry, particularly in the late-stage functionalization of active pharmaceutical ingredients (APIs). 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is a sterically encumbered, multi-halogenated building block. This application note details the mechanistic rationale, ligand selection strategy, and a self-validating experimental protocol for achieving absolute chemoselectivity. The objective is to drive the Buchwald-Hartwig amination exclusively at the C3 (iodine) position while preserving the C2-chloro, C4-fluoro, and C1-benzyloxy moieties intact.

Mechanistic Rationale & Chemoselectivity

In polyhalogenated systems, the site-selectivity of palladium-catalyzed cross-coupling is thermodynamically governed by the bond dissociation energies (BDE) and the oxidative addition kinetics of the respective carbon-halogen bonds[1].

  • C–I Bond (Position 3): ~65 kcal/mol

  • C–Cl Bond (Position 2): ~96 kcal/mol

  • C–F Bond (Position 4): ~115 kcal/mol

Because oxidative addition is the first and often easiest step for aryl iodides, the Pd(0) species will chemoselectively insert into the weakest bond (C–I) at moderate temperatures (60–80 °C). However, the C3 position in this specific substrate is flanked by ortho-substituents (C2-Cl and C4-F), creating extreme steric hindrance. This crowding severely impedes both the amine coordination and the subsequent reductive elimination steps, necessitating the use of highly specialized, sterically demanding dialkylbiaryl phosphine ligands to prevent catalyst stalling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (L = RuPhos / BrettPhos) OxAdd Oxidative Addition (Chemoselective C-I Insertion) Pd0->OxAdd + Substrate Substrate 1-(Benzyloxy)-2-chloro- 4-fluoro-3-iodobenzene Substrate->OxAdd C-I BDE ~65 kcal/mol AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord + Amine, + Base RedElim Reductive Elimination (Sterically Driven) AmineCoord->RedElim - HX (Base neutralized) RedElim->Pd0 Catalyst Regeneration Product Aminated Product (C-Cl and C-F Intact) RedElim->Product C-N Bond Formation

Fig 1: Chemoselective Buchwald-Hartwig catalytic cycle for polyhalogenated arenes.

Ligand and Base Selection Strategy

The choice of ligand is dictated by the nature of the amine nucleophile and the steric demands of the electrophile. Density Functional Theory (DFT) studies on Buchwald-Hartwig aminations reveal that the rate-limiting step shifts depending on the specific ligand-amine combination[2].

  • For Primary Amines: 2 is optimal. Its unique steric profile prevents the formation of bis-arylated byproducts, and the rate-limiting step remains oxidative addition.

  • For Secondary Amines: 2 is preferred. The extreme steric bulk of a secondary amine coupled with an ortho-disubstituted aryl halide makes reductive elimination the rate-limiting step. RuPhos specifically accelerates reductive elimination due to its lower steric hindrance around the palladium center compared to BrettPhos[2].

Quantitative Ligand Comparison for Sterically Hindered Arenes
LigandOptimal Amine ClassRate-Limiting StepRelative Steric HindranceExpected Selectivity (I vs Cl)
BrettPhos Primary AliphaticOxidative AdditionHigh>99:1
RuPhos Secondary AliphaticReductive EliminationMedium>99:1
XPhos Anilines / UniversalReductive EliminationHigh~95:5
BINAP Unhindered PrimaryOxidative AdditionLowPoor (Oligomerization risk)

Data synthesized from high-throughput experimentation benchmarks[3].

LigandLogic Start Amine Type? Primary Primary Amine Start->Primary Secondary Secondary Amine Start->Secondary BrettPhos BrettPhos Prevents bis-arylation Primary->BrettPhos RuPhos RuPhos Accelerates Reductive Elim. Secondary->RuPhos Base Base Selection BrettPhos->Base RuPhos->Base StrongBase NaOtBu (Standard) Base->StrongBase WeakBase Cs2CO3 / K3PO4 (Base-sensitive) Base->WeakBase

Fig 2: Ligand and base selection logic for sterically hindered aminations.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates an internal standard (biphenyl) to allow for precise HPLC conversion tracking, ensuring the reaction is quantitatively validated before initiating workup.

Materials Required:
  • Electrophile: 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene (1.0 equiv, 1.0 mmol, 362.57 g/mol )

  • Nucleophile: Amine (e.g., Morpholine) (1.2 equiv)

  • Precatalyst: Pd₂(dba)₃ (2.0 mol% Pd) or RuPhos-Pd-G3 (4.0 mol%)

  • Ligand: RuPhos (4.8 mol%)

  • Base: NaOtBu (1.5 equiv) for standard amines; Cs₂CO₃ (2.0 equiv) if base-sensitive functional groups are present.

  • Solvent: Anhydrous Toluene (0.2 M)

  • Internal Standard: Biphenyl (0.1 equiv)

Step-by-Step Execution:
  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Solid Reagent Addition: Add 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene, the palladium precatalyst, RuPhos, NaOtBu, and the biphenyl internal standard to the vial.

  • Inert Atmosphere Exchange: Seal the vial with a PTFE septum cap. Evacuate and backfill with argon (repeat 3 times) to ensure a strictly anhydrous and oxygen-free environment.

    • Causality Note: Trace oxygen leads to the rapid oxidation of the electron-rich phosphine ligand (forming phosphine oxides), which irreversibly deactivates the Pd(0) catalyst.

  • Liquid Reagent Addition: Add the amine via a gas-tight syringe, followed by the anhydrous Toluene.

  • Reaction Heating & Agitation: Place the vial in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800 rpm) to overcome the heterogeneity of the base.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material mass (m/z 362). The isotopic pattern of the newly formed product mass must retain the characteristic 3:1 ratio of the ³⁵Cl/³⁷Cl isotopes, proving the C–Cl bond was not activated.

  • Workup: Once complete, cool to room temperature. Dilute with ethyl acetate (10 mL) and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) guided by UV-active TLC.

Analytical Validation

To strictly confirm chemoselectivity and structural integrity post-purification:

  • ¹⁹F NMR: Ensure the fluorine signal is still present (typically shifting slightly depending on the amine substitution, ~ -115 to -120 ppm). The multiplicity will change due to the replacement of the adjacent iodine with an amine, serving as proof of regiochemistry.

  • HRMS (ESI): The exact mass must reflect the loss of Iodine (-126.9 Da) and the addition of the amine moiety. The ³⁵Cl/³⁷Cl isotopic signature must be perfectly preserved to validate that over-coupling at the C2 position did not occur.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate / Chemical Reviews. 1

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv. 3

  • New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene in organic solvents

Technical Support Center: Solubility Optimization for Halogenated Benzyl Ethers Executive Summary & Molecule Profile The Challenge: 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is a "molecular brick."[1][2] Its solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Halogenated Benzyl Ethers

Executive Summary & Molecule Profile

The Challenge: 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is a "molecular brick."[1][2] Its solubility profile is dominated by two competing forces: the highly lipophilic, planar benzyl ether moiety and the dense, polarizable halogen array (Cl, F, I).[2] The interactions between the benzyl rings and the heavy iodine atom create significant lattice energy, often resulting in a crystalline solid that resists dissolution in standard polar protic solvents.[2]

Physicochemical Profile:

  • Nature: Highly Lipophilic / Hydrophobic.[1]

  • Key Interaction:

    
     stacking (Benzyl) + Halogen bonding (Iodine).[1][2]
    
  • Predicted LogP: > 4.0 (High).[1][2][3]

  • Primary Solubility Mechanism: Dispersion forces (

    
    ) and Polarizability match.[1][2]
    

The Solubility Matrix

The following table categorizes solvents based on their thermodynamic compatibility with the target molecule. This data is derived from Hansen Solubility Parameters (HSP) for structurally similar poly-halogenated aryl ethers.[2]

Solvent ClassSolventSolubility RatingTechnical Notes & Recommendations
Chlorinated DCM (Dichloromethane) Excellent Primary Choice. High dispersion forces match the aryl halides.[1][2] Ideal for transfers and workups.[1]
Chlorinated Chloroform (

)
Excellent slightly higher boiling point than DCM; useful if reflux is needed for dissolution.[1][2]
Aromatic Toluene Good Preferred for High-Temp Reactions. Excellent

interaction match.[1] Solubilizes well >40°C.
Ethers THF (Tetrahydrofuran) Good Best general-purpose reaction solvent.[1][2] Good balance of polarity and lipophilicity.[1]
Ethers 1,4-Dioxane Moderate/Good Useful for higher temperature couplings; may require initial heating to fully dissolve.[1][2]
Polar Aprotic DMF / DMSO Moderate Warning: High solubility potential, but kinetic dissolution is slow at RT.[1][2] Often requires heating to 60°C to break the crystal lattice.
Polar Protic Methanol / Ethanol Poor Anti-Solvent. Use only for recrystallization or crashing out the product.[1]
Alkanes Hexanes / Heptane Very Poor Anti-Solvent. Too non-polar.[1] Lacks the polarizability to solvate the iodine/ether functionalities.

Troubleshooting Workflow: "It Won't Dissolve"

This section addresses specific scenarios encountered in the lab.

Q1: The solid remains as a suspension in my reaction solvent (e.g., DMSO or DMF) at room temperature. What should I do?

  • Root Cause: High lattice energy.[1] While thermodynamically soluble, the kinetic barrier to breaking the crystal lattice is high.[2]

  • Corrective Action:

    • Thermal Cycle: Heat the mixture to 60–80°C while stirring vigorously. Once dissolved, slowly cool back to reaction temperature.[2] Super-saturation usually maintains the solution state.[1]

    • Sonication: Use an ultrasonic bath for 10–15 minutes. This physically disrupts the crystal surface, accelerating dissolution.[2]

Q2: I am performing a Suzuki Coupling in Toluene/Water, but the starting material is oiling out.

  • Root Cause: "Oiling out" typically occurs when the compound is impure or when the solvent system is too polar (too much water).[2]

  • Corrective Action:

    • Cosolvent Adjustment: Increase the ratio of Toluene or add a "bridge" solvent like Ethanol or THF (10% v/v) to miscibilize the interface.[1][2]

    • Concentration Check: Ensure you are not exceeding saturation limits (typically keep < 0.5 M).

Q3: Can I use Acetone?

  • Analysis: Acetone is a "borderline" solvent.[1][2] It has good polarity but lacks the heavy dispersion forces of DCM or Toluene.

  • Verdict: Not recommended for concentrated stock solutions. It is prone to rapid evaporation and "crusting" of the solid on glassware walls.

Reaction-Specific Optimization (Expert Insights)

When using this intermediate in cross-coupling (e.g., Suzuki, Sonogashira), solubility dictates the reaction kinetics.[2]

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki)
  • The Issue: Aryl iodides can generate iodide byproducts (NaI/KI) that inhibit the catalyst.

  • The Fix: Use Toluene as the primary solvent.[1]

    • Why? The starting material is soluble in hot Toluene, but the inorganic iodide byproducts are insoluble.[2] This precipitates the inhibitor, driving the reaction forward [1].[2]

    • Protocol: Use Toluene:Water (4:[1][2]1) with a phase transfer catalyst (e.g., TBAB) if necessary.[2]

Scenario B: Nucleophilic Aromatic Substitution ( )
  • The Issue: The Fluorine atom at the 4-position is activated for substitution.[1]

  • The Fix: Use DMSO or NMP .[1]

    • Why? These solvents solvate the nucleophile (cation sequestration) and stabilize the Meisenheimer complex.[2]

    • Handling: Dissolve the substrate in minimal THF first, then dilute into the DMSO to prevent initial clumping.[2]

Visual Decision Guides

Figure 1: Solubility Optimization Workflow

Caption: Logical flow for selecting the optimal solvent based on application and observation.

SolubilityWorkflow Start Start: Solid Substrate Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Workup Workup / Transfer Goal->Workup Purification Recrystallization Goal->Purification TempCheck Reaction Temp > 60°C? Reaction->TempCheck UseDCM Use DCM or CHCl3 (Max Solubility) Workup->UseDCM SolventPair Solvent/Anti-Solvent Pair Purification->SolventPair UseToluene Use Toluene (Best for Coupling) TempCheck->UseToluene Yes UseTHF Use THF or Dioxane (General Purpose) TempCheck->UseTHF No Recryst Dissolve: DCM/EtOH Precipitate: Hexanes SolventPair->Recryst

[1][2]

Figure 2: Experimental Protocol for "Stubborn" Solids

Caption: Step-by-step physical manipulation to ensure complete homogeneity before reagent addition.

DissolutionProtocol Step1 1. Weigh Solid Step2 2. Add 50% Solvent Vol. Step1->Step2 Step3 3. Sonicate (10 min) Step2->Step3 Step4 4. Check Clarity Step3->Step4 Step5 5. Add Remaining Solvent Step4->Step5 Clear Step6 Heat to 50°C Step4->Step6 Cloudy Step6->Step5

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[2][4] An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors. Journal of the American Chemical Society.[4]

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility parameter prediction based on dispersion, polar, and H-bonding forces).[2][5][6]

  • Sigma-Aldrich. (n.d.). 1-(Benzyloxy)-4-chloro-2-fluoro-3-iodobenzene Product Search. (Used for structural verification and analog comparison).[1][2]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers: Synthesis and Stability. (Reference for general lipophilicity and solvent compatibility of benzyl ether scaffolds).

Sources

Optimization

Technical Support Center: Purification of Polyhalogenated Benzyl Ethers

This guide serves as a technical support resource for researchers working with polyhalogenated benzyl ethers (PHBEs). It addresses specific purification challenges arising from the high lipophilicity, density, and distin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with polyhalogenated benzyl ethers (PHBEs). It addresses specific purification challenges arising from the high lipophilicity, density, and distinct solubility profiles of these compounds.

Topic: Purification, Isolation, and Troubleshooting for Polyhalogenated Benzyl Ethers Target Audience: Synthetic Chemists, Process Engineers Version: 1.0

Core Purification Directives

Q: What is the most effective strategy for removing unreacted polyhalogenated benzyl halides?

A: Chemical Scavenging followed by Phase Separation. Polyhalogenated benzyl halides (e.g., pentabromobenzyl bromide) are often used in excess to drive ether synthesis. Their solubility profile is dangerously similar to the product, making recrystallization inefficient.

The "Amine Scavenge" Protocol: Do not rely solely on chromatography. Instead, convert the lipophilic benzyl halide into a hydrophilic ammonium salt in situ before workup.

  • Add Scavenger: Add 0.2–0.5 equivalents (relative to excess halide) of a tertiary amine (e.g., Triethylamine or

    
    -dimethylethanolamine) directly to the reaction mixture.
    
  • Heat: Stir at mild reflux (40–60°C) for 30–60 minutes.

  • Mechanism: The benzyl halide reacts via

    
     to form a quaternary ammonium salt (
    
    
    
    ).
  • Partition: Upon aqueous workup, this salt partitions quantitatively into the aqueous phase, leaving the pure ether in the organic layer.

Q: My product persists as a viscous oil or sticky gum. How do I induce crystallization?

A: The "Anti-Solvent Drip" Method. PHBEs are prone to "oiling out" due to high molecular weight and van der Waals interactions.

  • Primary Solvent: Dissolve the crude oil in the minimum amount of a halogenated solvent (DCM or Chloroform) or Toluene at 40°C.

  • Anti-Solvent: Slowly introduce warm Hexane or Methanol.

  • Critical Step: Do not cool immediately. Stir rapidly while adding the anti-solvent until a persistent turbidity is observed. Then, cool slowly to room temperature, then to 4°C.

  • Seeding: If available, add a seed crystal during the anti-solvent addition, not after.

Troubleshooting Matrix

Symptom: Product is colored (Yellow/Brown) but NMR shows purity.

  • Cause: Trace oxidation of phenolic starting materials to quinones or presence of elemental bromine/iodine traces.

  • Solution:

    • Activated Carbon: Dissolve in hot toluene, treat with activated charcoal (5 wt%), filter hot through Celite.

    • Bisulfite Wash: Wash the organic layer with 10% sodium bisulfite (

      
      ) to reduce oxidized halogens.
      

Symptom: Low yield after column chromatography.

  • Cause: PHBEs are highly lipophilic and can streak or adsorb irreversibly to silica if the eluent is too non-polar.

  • Solution:

    • Pre-load: Do not load as a liquid. Adsorb the crude onto Celite or Silica (Dry Load) to prevent band broadening.

    • Eluent Adjustment: Use a gradient starting with 100% Hexane.[1] Even 1-2% Ethyl Acetate can move these compounds rapidly.

Symptom: Emulsions during aqueous workup.

  • Cause: The high density of PHBEs (often >1.8 g/mL) minimizes the density difference with water, preventing phase separation.

  • Solution:

    • Increase Density: Use DCM or Chloroform as the extraction solvent (Organic layer = Bottom).

    • Salting Out: Saturate the aqueous layer with NaCl to increase its density and ionic strength.

Experimental Protocols

Protocol A: Chemical Scavenging of Benzyl Halides

Use this when TLC shows residual starting material overlapping with the product.

  • Reaction Check: Confirm completion of ether synthesis.

  • Scavenging: Add Triethylamine (

    
    )  (1.5 eq. with respect to estimated unreacted benzyl halide).
    
  • Incubation: Stir at 50°C for 45 minutes. A white precipitate (ammonium salt) may form.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Dichloromethane (DCM) .[3]

    • Wash with 1M HCl (to remove excess

      
       and the ammonium salt).
      
    • Wash with Brine .[4]

    • Dry over

      
       and concentrate.
      
Protocol B: High-Density Recrystallization

Optimized for Pentabromobenzyl ethers and similar heavy analogs.

ParameterSpecification
Solvent A (Good) Toluene or Xylene (High boiling, good solubility for aromatics)
Solvent B (Poor) Ethanol or Isopropanol (Polar enough to reject the ether, miscible with A)
Ratio Typically 1:3 (A:B)
Temperature Dissolve at reflux; Cool to 25°C at 10°C/hour; Hold at 4°C for 12h.

Visualized Workflows

Workflow 1: Purification Decision Tree

This logic gate determines the optimal purification route based on crude physical state and impurity profile.

PurificationLogic Start Crude PHBE Mixture CheckImpurity Major Impurity? Start->CheckImpurity CheckState Physical State? Recryst Protocol B: Recrystallization CheckState->Recryst Solid / Crystalline Column Flash Chromatography (Hexane/DCM Gradient) CheckState->Column Oil / Complex Mix CheckImpurity->CheckState Side Products / Clean Scavenge Protocol A: Amine Scavenging CheckImpurity->Scavenge Unreacted Benzyl Halide Scavenge->CheckState Post-Workup Carbon Activated Carbon Filtration Recryst->Carbon If Colored Column->Carbon If Colored Final Final Carbon->Final Pure Ether

Caption: Decision logic for selecting between scavenging, crystallization, and chromatography based on impurity type.

Workflow 2: The Amine Scavenging Mechanism

Visualizing how the lipophilic impurity is rendered water-soluble.

ScavengingMechanism Impurity Impurity: Bn-Br (Lipophilic) Complex Intermediate: Quaternary Salt [Bn-NEt3]+ Br- Impurity->Complex + Reagent, Heat Reagent Reagent: Et3N (Triethylamine) Reagent->Complex PhaseSep Aqueous Workup Complex->PhaseSep Waste Aqueous Waste (Salt Removed) PhaseSep->Waste Water Soluble Product Organic Layer (Pure Ether) PhaseSep->Product Lipophilic

Caption: Mechanistic flow of removing benzyl bromide impurities via ammonium salt formation.

References

  • Removal of Benzyl Halides via Scavenging

    • ResearchGate Discussion.[5] How does one separate Benzyl bromide from the reaction mixture? (2014).[6] Retrieved from

  • Synthesis of Pentabromobenzyl Derivatives

    • Organic Syntheses.[7][8] Synthesis of Enantiomerically Pure 3,3'-Bis(pentabromobenzyl)-1,1'-binaphthyl-2,2'-diol. Org. Synth. 2005, 82, 134. Retrieved from

  • General Benzyl Ether Stability & Deprotection

    • BenchChem.[7][8] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from

  • Recrystallization of Halogenated Aromatics

    • University of Calgary. Recrystallization Techniques and Solvent Selection. Retrieved from

  • Chromatographic Separation of Benzyl Ethers

    • Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[9] Beilstein J. Org. Chem. 2008, 4, No. 44. Retrieved from

Sources

Troubleshooting

Technical Support Center: Chemoselective Benzyl Deprotection

Topic: Avoiding Hydrodehalogenation during Benzyl (Bn) Group Removal Ticket ID: KB-DEBNZ-HAL-001 Status: Active / Verified Audience: Medicinal Chemists, Process Chemists Executive Summary: The Chemoselectivity Paradox Re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Hydrodehalogenation during Benzyl (Bn) Group Removal Ticket ID: KB-DEBNZ-HAL-001 Status: Active / Verified Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Chemoselectivity Paradox

Removing a benzyl group via hydrogenolysis (


 bond cleavage) while retaining an aryl halide (

bond) is a classic competitive reaction problem. Standard Palladium on Carbon (Pd/C) is promiscuous; it readily performs oxidative addition into

and

bonds, leading to hydrodehalogenation.

To solve this, you must disrupt the catalyst's ability to insert into the


 bond without stopping the hydrogenolysis of the benzylic 

bond. This guide outlines three verified protocols to achieve this: Catalyst Poisoning , Metal Switching , and Lewis Acid Scavenging .

Decision Matrix: Selecting Your Protocol

Use the following logic flow to select the safest method for your substrate.

BenzylDeprotection Start Substrate Analysis: Benzyl Ether + Aryl Halide HalogenType Identify Halide Risk Start->HalogenType Cl Aryl-Cl / Aryl-F (Moderate Risk) HalogenType->Cl Br Aryl-Br (High Risk) HalogenType->Br I Aryl-I (Critical Risk) HalogenType->I MethodA Method A: Pd/C + Amine Poison (Sajiki Protocol) Cl->MethodA Preferred Br->MethodA Possible MethodB Method B: Sulfided Pt/C (Pt-S) Br->MethodB Safer I->MethodB If Acid Sensitive MethodC Method C: BCl3 + Scavenger (Non-Reductive) I->MethodC Mandatory

Figure 1: Decision matrix for selecting deprotection conditions based on halogen lability.

Method A: The Sajiki Protocol (Catalyst Poisoning)

Best for: Aryl-Chlorides, Aryl-Bromides (with optimization). Mechanism: Nitrogen-containing bases (amines) coordinate strongly to the active sites of Palladium.[1] This "poisons" the high-energy sites responsible for oxidative addition into


 bonds, while leaving the sites required for benzylic hydrogenolysis active.
Protocol 1: Pd/C with Pyridine Additive

This method, popularized by Hirota and Sajiki, is the industry standard for "softening" Pd/C.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (10–20 wt%)[2]

  • Pyridine (Solvent or Additive)

  • Solvent: MeOH or EtOH

Step-by-Step:

  • Dissolution: Dissolve substrate in MeOH.

  • Poisoning: Add Pyridine.

    • Standard: Use MeOH containing 0.5% v/v Pyridine.

    • High Risk: For sensitive substrates, Pyridine can be used as the co-solvent (e.g., MeOH:Pyridine 9:1).

  • Catalyst Addition: Add 10% Pd/C (carefully, under inert gas).

  • Hydrogenation: Purge with

    
     (balloon pressure is usually sufficient). Stir at RT.
    
  • Monitoring: Monitor by TLC/LCMS. If dehalogenation is observed, increase Pyridine concentration.

Technical Insight: The nitrogen lone pair in pyridine competes with the halogen for the metal surface. This creates a "crowded" surface where the bulky


 insertion is sterically and electronically disfavored.

Method B: Sulfided Platinum (The "Industrial" Solution)

Best for: Aryl-Bromides, substrates sensitive to amines. Mechanism: Platinum (Pt) is inherently less active toward oxidative addition than Palladium. Sulfiding the catalyst (poisoning it with sulfur) further reduces its activity, making it highly selective for benzyl ethers and nitro groups while ignoring halogens.

Protocol 2: Sulfided Pt/C Hydrogenolysis

Reagents:

  • Substrate (1.0 equiv)

  • 5% Pt/C (sulfided) (Commercial available or prepared ex-situ)

  • Solvent: THF or EtOAc (avoid alcohols if transesterification is a risk, though MeOH is fine).

Step-by-Step:

  • Setup: Dissolve substrate in THF or EtOAc.

  • Catalyst: Add 5% Sulfided Pt/C (typically 5–10 wt% relative to substrate).

  • Reaction: Hydrogenate at 1 atm (balloon) to 3 atm (Parr shaker).

    • Note: Pt catalysts are often slower than Pd. Mild heating (40 °C) may be required.

  • Workup: Filter through Celite. Sulfur leaching is minimal but can be removed with a charcoal wash if detected.

Key Data Comparison:

Catalyst SystemRate (Bn Removal)De-Cl RiskDe-Br RiskDe-I Risk
Pd/C (Standard) FastHighVery HighGuaranteed
Pd/C + Pyridine MediumLowModerateHigh
Pt/C (Sulfided) SlowNegligibleLowModerate

Method C: Non-Reductive Scavenging (The "Nuclear" Option)

Best for: Aryl-Iodides, molecules with reducible alkenes/alkynes. Mechanism: This method avoids


 entirely. Boron trichloride (

) acts as a Lewis acid to cleave the

bond. Crucially, a scavenger (Pentamethylbenzene) is added to trap the resulting benzyl cation, preventing it from re-attaching to the aromatic ring (Friedel-Crafts alkylation).
Protocol 3: BCl3 + Pentamethylbenzene

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.0 M in DCM, 1.5–3.0 equiv)
    
  • Pentamethylbenzene (3.0–5.0 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Preparation: Dissolve substrate and Pentamethylbenzene in dry DCM under

    
    .
    
  • Cooling: Cool solution to -78 °C (Dry ice/Acetone).

  • Addition: Dropwise add

    
     solution. The low temperature is critical to prevent cleavage of other groups (like esters).
    
  • Reaction: Stir at -78 °C for 1–2 hours.

  • Quench: Quench with MeOH at -78 °C before warming to RT.

  • Purification: Pentamethylbenzene is non-polar and easily removed via column chromatography (elutes with hexanes).

Troubleshooting & FAQs

Q1: I am using Pd/C + Pyridine, but my reaction has stalled. What now? A: Pyridine slows down the reaction significantly.

  • Fix: Heat the reaction to 40–50 °C.

  • Fix: Switch to Pd(OH)2 (Pearlman’s Catalyst) with pyridine. It is more active than Pd/C but still susceptible to poisoning, offering a better rate/selectivity balance.

Q2: Can I use Ammonium Formate instead of H2 gas? A: Yes, this is Transfer Hydrogenation.

  • Risk:[3][4][5] Ammonium formate at reflux is aggressive and can cause hydrodehalogenation.

  • Modification: Use Sodium Hypophosphite (

    
    ) as the hydrogen donor with Pd/C. It is milder and often retains halogens better than formate.
    

Q3: I have an Aryl-Iodide. Is there any hydrogenation method that works? A: It is extremely risky. Even sulfided Pt can reduce iodides.

  • Recommendation: Do not use hydrogenation.[3] Use Method C (

    
    )  or oxidative cleavage with DDQ  (if the benzyl group is electron-rich, like PMB) or photo-irradiation methods.
    

Q4: How do I make "Pd/C-ethylenediamine" complex mentioned in literature? A: You can generate it in situ.

  • Protocol: Mix Pd/C in MeOH. Add Ethylenediamine (approx. 1 equiv relative to Pd metal, not the support).[6] Stir for 15 mins before adding substrate and

    
    . This forms the Pd-en complex described by Sajiki, which is highly chemoselective.
    

References

  • Sajiki, H. , Hirota, K. (1998).[6][7] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison." Tetrahedron.

  • Sajiki, H. , Hattori, K., Hirota, K. (1998).[6][7] "The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups." Journal of Organic Chemistry.

  • Okano, K. , Okuyama, K., Fukuyama, T., Tokuyama, H. (2008).[3] "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Synlett.

  • Mori, A. , et al. (2006).[8] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters.

  • Greene, T.W. , Wuts, P.G.M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

Optimization

Technical Support Center: Regioselectivity in 2-Chloro-4-fluoro-3-iodoaniline Substitution Reactions

Welcome to the technical support center for navigating the complexities of substitution reactions on 2-chloro-4-fluoro-3-iodoaniline. This guide is designed for researchers, medicinal chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of substitution reactions on 2-chloro-4-fluoro-3-iodoaniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage this versatile building block in their synthetic strategies. Here, we move beyond simple protocols to provide a deeper understanding of the factors governing regioselectivity, empowering you to troubleshoot and optimize your reactions effectively.

Fundamental Principles: The Tug-of-War for Reactivity

Controlling regioselectivity in the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-fluoro-3-iodoaniline is a nuanced challenge governed by a delicate interplay of electronic and steric factors. Understanding these principles is paramount to achieving the desired substitution pattern.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The subsequent loss of a leaving group restores aromaticity.[1] The position of nucleophilic attack is determined by the relative stability of the possible Meisenheimer complexes.

Several factors influence this stability:

  • Leaving Group Ability: In SNAr, the reactivity of halogens as leaving groups follows the order F > Cl ≈ Br > I.[2] This is contrary to the trend in SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. This makes the C-4 position (attached to fluorine) the most likely site for nucleophilic attack.

  • Inductive Effects of Halogens: All three halogens exert an electron-withdrawing inductive effect (-I effect), which activates the ring towards nucleophilic attack. The strength of this effect is F > Cl > I. This further enhances the electrophilicity of the carbon atoms attached to the halogens.

  • The Role of the Amino Group (-NH2): The amino group is a powerful electron-donating group through resonance (+R effect). This generally deactivates the aromatic ring towards nucleophilic attack. However, its influence on regioselectivity is complex. In a neutral or basic medium, its electron-donating nature can counteract the activating effect of the halogens. Under acidic conditions, the amino group can be protonated to form the anilinium ion (-NH3+), which is a strong electron-withdrawing and deactivating group. This can be strategically employed to alter the electronic landscape of the ring and redirect the nucleophilic attack.[3][4]

Troubleshooting Guide & FAQs

This section addresses common challenges and questions encountered during the regioselective substitution of 2-chloro-4-fluoro-3-iodoaniline.

Q1: My reaction is yielding a mixture of regioisomers. How can I improve selectivity for substitution at the C-4 position (replacement of Fluorine)?

A1: Favoring substitution at the C-4 position is often the kinetically preferred pathway due to the superior leaving group ability of fluoride in SNAr reactions. To enhance this selectivity:

  • Reaction Temperature: Lowering the reaction temperature will favor the kinetically controlled product, which is typically the C-4 substituted product. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at other positions, leading to a mixture of isomers.

  • Solvent: Employ a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are known to accelerate SNAr reactions and can enhance selectivity by effectively solvating the transition state.[5]

Q2: I want to achieve substitution at the C-2 position (replacement of Chlorine). What strategies can I employ?

A2: Overcoming the intrinsic reactivity favoring C-4 substitution requires a strategic approach:

  • Steric Hindrance: Employ a bulky nucleophile. The iodine atom at C-3 provides significant steric hindrance around the C-4 position. A sterically demanding nucleophile may therefore preferentially attack the less hindered C-2 position.

  • Directed Metalation: While not a direct SNAr, a directed ortho-metalation (DoM) approach could be considered. By first protecting the amine (e.g., as a pivalamide or carbamate) and then treating with a strong base like n-butyllithium, it may be possible to selectively deprotonate the C-5 position. Subsequent quenching with an electrophile would lead to substitution at this position. This is an advanced technique requiring careful optimization.

Q3: Is it possible to substitute the iodine at the C-3 position?

A3: Substitution of the iodine at C-3 via a standard SNAr mechanism is highly unlikely. Iodine is the poorest leaving group among the halogens in this type of reaction. Furthermore, the C-3 position is not activated by an ortho or para electron-withdrawing group to the same extent as C-2 and C-4. To achieve functionalization at the C-3 position, one would typically resort to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), where the reactivity of the C-X bond is governed by different principles (C-I > C-Br > C-Cl > C-F).

Q4: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A4: Low reactivity can stem from several factors:

  • Deactivation by the Amino Group: The electron-donating nature of the amino group deactivates the ring towards nucleophilic attack.

  • Insufficiently Strong Nucleophile: The chosen nucleophile may not be potent enough to attack the deactivated ring. Consider using a stronger nucleophile or adding a base to generate a more nucleophilic species in situ.

  • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions if your nucleophile is sensitive to water. The temperature may also need to be elevated, but be mindful of the potential loss of regioselectivity.

  • Protonation of the Amino Group: If the reaction medium is acidic, the amino group will be protonated to -NH3+, which is a deactivating group. While this can be used to control regioselectivity, it will also significantly slow down the reaction.

Experimental Protocol: Selective C-4 Substitution with a Thiol Nucleophile

The following is a representative protocol for the selective substitution of the fluorine atom at the C-4 position.

Objective: To synthesize 2-chloro-3-iodo-4-(phenylthio)aniline.

Reagents and Materials:

  • 2-chloro-4-fluoro-3-iodoaniline

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-4-fluoro-3-iodoaniline (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (1.5 eq).

  • Slowly add thiophenol (1.2 eq) via syringe.

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Protocol Design:

  • Nucleophile: Thiophenol is a soft nucleophile, and its corresponding thiolate, generated in situ by potassium carbonate, is a potent nucleophile for SNAr.

  • Base: Potassium carbonate is a mild base sufficient to deprotonate the thiophenol without causing unwanted side reactions.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that accelerates SNAr reactions.

  • Temperature: 80 °C provides sufficient thermal energy for the reaction to proceed at a reasonable rate while minimizing the risk of side reactions or loss of selectivity.

Visualizing Regioselectivity

The following diagrams illustrate the key concepts for controlling regioselectivity.

G cluster_0 Decision Pathway for Regioselective Substitution cluster_1 Strategies for C-4 cluster_2 Strategies for C-2 cluster_3 Strategies for C-3 start 2-chloro-4-fluoro-3-iodoaniline q1 Desired Substitution Position? start->q1 c4_sub C-4 (Fluoro) Substitution q1->c4_sub C-4 c2_sub C-2 (Chloro) Substitution q1->c2_sub C-2 c3_sub C-3 (Iodo) Substitution q1->c3_sub C-3 c4_strat1 Low Temperature c4_sub->c4_strat1 c4_strat2 Soft Nucleophile c4_sub->c4_strat2 c2_strat1 Bulky Nucleophile c2_sub->c2_strat1 c2_strat2 Protect Amine + DoM c2_sub->c2_strat2 c3_strat1 Transition Metal Cross-Coupling c3_sub->c3_strat1

Caption: Decision-making workflow for achieving regioselective substitution.

G cluster_0 Nucleophilic Attack cluster_1 Meisenheimer Complex cluster_2 Product 2-chloro-4-fluoro-3-iodoaniline 2-chloro-4-fluoro-3-iodoaniline C4_attack Attack at C-4 (F) (Kinetically Favored) + Nucleophile 2-chloro-4-fluoro-3-iodoaniline->C4_attack C2_attack Attack at C-2 (Cl) (Sterically Accessible) + Nucleophile 2-chloro-4-fluoro-3-iodoaniline->C2_attack C3_attack Attack at C-3 (I) (Disfavored in SNAr) + Nucleophile 2-chloro-4-fluoro-3-iodoaniline->C3_attack C4_intermediate Intermediate at C-4 Most Stable C4_attack->C4_intermediate C2_intermediate Intermediate at C-2 Less Stable C2_attack->C2_intermediate C3_intermediate Intermediate at C-3 Least Stable C3_attack->C3_intermediate C4_product C-4 Substituted Product C4_intermediate->C4_product - F- C2_product C-2 Substituted Product C2_intermediate->C2_product - Cl- C3_product No SNAr Product C3_intermediate->C3_product

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene via recrystallization. As a complex,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene via recrystallization. As a complex, poly-halogenated aromatic ether, this compound presents unique purification challenges. This document offers practical, field-tested solutions and explains the fundamental principles behind each step to ensure successful, high-purity isolation.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene?

The ideal solvent for recrystallization should dissolve the compound completely when hot (near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[1] This temperature-dependent solubility is crucial for high recovery of the purified product.[2]

Given the structure of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene—a large, relatively non-polar aromatic core with a slightly polar benzyloxy group—the principle of "like dissolves like" suggests that solvents of low to moderate polarity are the best starting points.[2]

Recommended single solvents to screen:

  • Toluene: Often an excellent choice for aromatic compounds due to favorable pi-pi stacking interactions.[3]

  • Heptane/Hexane: Good non-polar solvents. The compound will likely have low solubility at room temperature.

  • Ethyl Acetate: A moderately polar solvent that may provide a good solubility profile.

  • Isopropanol (IPA) or Ethanol: Polar protic solvents. The compound may have limited solubility even when hot, but they are worth testing.

Q2: What if no single solvent is suitable?

If a single solvent cannot be found, a binary solvent pair is the next logical step.[3] This involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.

Effective solvent pairs for this type of compound include:

  • Toluene/Heptane: A powerful combination for aromatic compounds.[4]

  • Ethyl Acetate/Hexane: A very common and effective general-purpose pair.[4][5]

  • Acetone/Water: A polar combination that can be surprisingly effective.[4][6]

  • Dichloromethane/Hexane: Useful but requires careful handling due to the volatility of dichloromethane.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common when the solution is highly supersaturated or cooled too quickly.[7]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small additional amount of the hot solvent to reduce the saturation level.

  • Slow Down Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not place it directly in an ice bath.[7]

  • Lower the Crystallization Temperature: If the compound is still oily at room temperature, it indicates the boiling point of the solvent is too high. Consider a lower-boiling solvent system.

  • Use a Solvent Pair: A solvent pair can often mitigate oiling out by providing a more controlled change in solubility as the solution cools.

Q4: My recovery yield is very low. What are the common causes?

Low recovery is a frequent issue in recrystallization. The most common culprits are:

  • Using Too Much Solvent: The most common error is adding an excessive amount of solvent to dissolve the crude material. This keeps a significant portion of your product dissolved even when the solution is cold.[7] Always use the minimum amount of hot solvent required.

  • Premature Crystallization: If the solution cools during the hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Use a stemless funnel and keep the filtration apparatus hot to prevent this.[8]

  • Washing with Room Temperature Solvent: Washing the final crystals should always be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[3][9]

  • Incomplete Crystallization: Ensure the solution has been given adequate time to cool, first to room temperature and then in an ice bath, to maximize crystal formation.[7]

Q5: No crystals are forming, even after cooling in an ice bath. What can I do?

This typically indicates a supersaturated solution that lacks a nucleation point for crystal growth to begin.[10]

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for nucleation.[10]

  • Seeding: If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.[10]

  • Reduce Solvent Volume: Carefully heat the solution to boil off a small amount of the solvent, then allow it to cool again.

  • Extended Cooling: Sometimes, crystallization is simply a slow process. Leave the flask in a cold environment (e.g., a refrigerator) overnight.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Crude material does not dissolve, even in a large volume of boiling solvent. The solvent is not polar enough to dissolve the compound.Select a more polar solvent or a solvent pair with a more polar "good" solvent.
The compound dissolves in the cold solvent. The solvent is too similar in polarity to the compound.Choose a less polar solvent or a solvent pair where the compound is insoluble in the "bad" solvent.
Colored impurities remain in the final crystals. The impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[2][11]
A precipitate crashes out immediately upon cooling. The solution was cooled too quickly ("shock cooling").Reheat to redissolve, and allow the solution to cool slowly and undisturbed on a benchtop before moving to an ice bath.[7]
Final crystals have a wide or depressed melting point. The recrystallization was not effective; impurities are still present.A second recrystallization may be necessary. Ensure the correct solvent and technique are used. A successful recrystallization should result in a narrower and higher melting point range.[7]

Experimental Protocol: Recrystallization of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

This protocol outlines a general procedure. The ideal solvent and volumes must be determined empirically.

1. Solvent Selection: a. Place ~20-30 mg of the crude compound into a small test tube. b. Add a potential solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable.[3] c. If it does not dissolve at room temperature, heat the test tube gently in a sand bath or water bath. d. If the compound dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent.[3] e. If no single solvent works, repeat the process to find a suitable solvent pair.

2. Dissolution: a. Place the crude 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene into an Erlenmeyer flask (not a beaker, to minimize evaporation).[10] b. Add a stir bar and place the flask on a stirring hotplate. c. Add the chosen solvent in small portions, bringing the solution to a gentle boil between additions. d. Continue adding solvent until the compound is just fully dissolved. Avoid adding a large excess.

3. Hot Filtration (if insoluble impurities are present): a. Place a stemless funnel with fluted filter paper over a second, pre-warmed Erlenmeyer flask. b. To prevent premature crystallization, keep the apparatus hot.[8] c. Quickly pour the hot solution through the filter paper. d. Rinse the first flask with a small amount of hot solvent and pour this through the filter to recover any remaining product.

4. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass and set it aside on a cork ring to cool slowly and undisturbed to room temperature.[10] b. Slow cooling is critical for the formation of large, pure crystals.[7] c. Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.

5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel.[3] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces. c. Continue to draw air through the crystals on the filter for several minutes to help them dry.

6. Drying: a. Carefully transfer the crystals from the filter paper to a pre-weighed watch glass. b. Allow the crystals to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude Solid test_single Test Single Solvent (~20mg solid + drops of solvent) start->test_single dissolve_rt Dissolves at Room Temp? test_single->dissolve_rt dissolve_hot Dissolves when Hot? dissolve_rt->dissolve_hot No unsuitable_solvent Unsuitable Solvent (Discard) dissolve_rt->unsuitable_solvent Yes recrystallizes Recrystallizes on Cooling? dissolve_hot->recrystallizes Yes try_another_single Try Another Single Solvent dissolve_hot->try_another_single No suitable_solvent Suitable Single Solvent Found Proceed to Bulk Recrystallization recrystallizes->suitable_solvent Yes recrystallizes->try_another_single No try_another_single->test_single test_pair Test Solvent Pair try_another_single->test_pair If no single solvent works dissolve_good Dissolve in min. hot 'Good' Solvent test_pair->dissolve_good add_bad Add 'Bad' Solvent dropwise until cloudy dissolve_good->add_bad reheat Reheat to clarify, then cool add_bad->reheat pair_recrystallizes Crystals Form? reheat->pair_recrystallizes suitable_pair Suitable Solvent Pair Found Proceed to Bulk Recrystallization pair_recrystallizes->suitable_pair Yes try_another_pair Try Another Solvent Pair pair_recrystallizes->try_another_pair No try_another_pair->test_pair

Caption: A flowchart for systematic solvent selection in recrystallization.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Separating Halogenated Benzene Isomers

This guide provides an in-depth, experience-driven comparison of strategies for developing robust High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of halogenated benzene isomers. We wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of strategies for developing robust High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of halogenated benzene isomers. We will move beyond generic protocols to explore the underlying chromatographic principles, enabling researchers, scientists, and drug development professionals to make informed, effective decisions in their method development process.

The Challenge: The Subtle Differences of Halogenated Isomers

Halogenated benzenes, particularly positional isomers like dichlorobenzene or bromochlorobenzene, present a significant analytical challenge. These molecules often share nearly identical molecular weights, polarities, and hydrophobic characteristics. Consequently, achieving baseline resolution requires a nuanced approach that leverages subtle differences in their molecular structure and electronic properties. Standard reversed-phase C18 columns, which primarily separate based on hydrophobicity, frequently fail to resolve these isomers adequately. This guide will explore more selective stationary phases and the optimization of mobile phase and temperature to overcome this challenge.

A Strategic Workflow for Method Development

A successful method development strategy is not a linear path but an iterative process of selection and optimization. The key is to start with a logical screening of primary separation factors (stationary and mobile phases) and then refine the method using secondary factors (temperature, gradient).

MethodDevelopmentWorkflow A Define Analytical Goal (e.g., Separate o-, m-, p-Dichlorobenzene) B Phase 1: Stationary Phase Screening A->B C1 Standard C18 (Baseline) B->C1 Initial Test C2 Phenyl-Hexyl / PFP (π-π Interactions) B->C2 Alternative Selectivity C3 Carbon-Based (e.g., C70-Fullerene) (Halogen-π Interactions) B->C3 Specialized Selectivity J Sufficient Resolution? C1->J C2->J C3->J D Phase 2: Mobile Phase Optimization E Evaluate Organic Modifier (Acetonitrile vs. Methanol) D->E F Optimize Isocratic % or Gradient Slope E->F G Phase 3: Temperature Optimization F->G H Evaluate Low vs. High Temperature (e.g., 25°C vs. 40°C) G->H I Final Method Validation H->I J->B No, screen another phase J->D Yes

Caption: A strategic workflow for HPLC method development, emphasizing iterative screening and optimization.

Stationary Phase Selection: The Heart of Selectivity

The choice of stationary phase is the most critical factor in achieving isomer separation. The goal is to select a phase that offers interactions beyond simple hydrophobicity.

The Limitations of C18

An octadecylsilyl (C18) bonded phase is the workhorse of reversed-phase HPLC. However, for halogenated isomers, its reliance on hydrophobic interactions is often a weakness. Since isomers have very similar hydrophobicity, they elute closely together, resulting in poor resolution. In some normal-phase systems using non-polar mobile phases like hexane, halogenated benzenes may not be retained at all on a C18 column, indicating hydrophobic interactions are not at play in that mode.[1]

Leveraging π-π Interactions: Phenyl and PFP Columns

Stationary phases incorporating phenyl groups (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) groups offer alternative separation mechanisms. These phases can engage in π-π interactions with the aromatic ring of the benzene isomers. The position of the halogen substituents influences the electron distribution of the aromatic ring, leading to differential π-π interactions and, therefore, chromatographic selectivity.[2] PFP columns, in particular, are excellent candidates due to their electron-deficient ring, which promotes strong interactions with the electron-rich aromatic systems of the analytes.

Advanced Selectivity: Halogen-π Interactions on Carbon-Based Phases

Recent research has highlighted the utility of halogen-π (X-π) interactions for separating halogenated compounds.[3][4] This is a noncovalent interaction between the electron-poor region of a bonded halogen atom (the "σ-hole") and an electron-rich aromatic ring.[4]

Stationary phases coated with carbon materials, such as C70-fullerene, provide a highly aromatic surface capable of engaging in both π-π and halogen-π interactions.[3][5] Studies have shown that on a C70-coated column, retention of halogenated benzenes increases with the number of halogen substitutions, and the strength of the interaction follows the order F < Cl < Br < I.[3][4] This unique selectivity makes such columns exceptionally powerful for resolving complex mixtures of halogenated isomers.[5]

Comparison of Stationary Phase Performance
Stationary PhasePrimary Interaction MechanismIdeal for SeparatingRationale
C18 (Octadecyl) HydrophobicNon-isomeric compounds with differing logP values.Isomers have nearly identical hydrophobicity, leading to co-elution.[1]
Phenyl-Hexyl / PFP π-π stacking, Dipole-dipolePositional isomers where halogen placement alters ring electronics.Provides an alternative selectivity mechanism to hydrophobicity.[2]
C70-Fullerene Halogen-π, π-π stackingComplex mixtures of halogenated isomers, including those with different halogens.Directly leverages the halogen substituent for selective retention.[3][4]

Mobile Phase Optimization: Fine-Tuning the Separation

Once a promising stationary phase is selected, the mobile phase composition is optimized to achieve the desired retention and resolution.[6]

Choice of Organic Modifier

In reversed-phase HPLC, the most common organic modifiers are acetonitrile (ACN) and methanol (MeOH). While both reduce analyte retention by increasing mobile phase strength, they possess different properties that can alter selectivity.[7]

  • Acetonitrile: Acts as a dipole, offering different interactions compared to methanol.

  • Methanol: Is a protic solvent, capable of hydrogen bonding.

Switching between these solvents is a powerful way to change peak elution order and improve the resolution of closely eluting isomers.[7] A systematic approach, such as using a solvent triangle, can efficiently explore the selectivity offered by ACN, MeOH, and a third solvent like tetrahydrofuran (THF).[8]

The Role of pH and Buffers

For halogenated benzenes, which are neutral compounds, mobile phase pH is generally not a critical parameter. However, if the sample contains ionizable impurities or if working with specialized columns, maintaining a consistent pH with a buffer can improve peak shape and reproducibility.[9]

The Overlooked Parameter: Temperature

Column temperature is a powerful yet often underutilized tool for optimizing separations.[10][11] Temperature affects solvent viscosity, analyte diffusion, and the thermodynamics of analyte-stationary phase interactions.[11]

  • Increased Temperature: Generally leads to shorter retention times and sharper peaks due to lower solvent viscosity and faster mass transfer.[11] However, this can sometimes reduce resolution if the selectivity between isomers decreases.

  • Decreased Temperature: Often improves the separation of isomers.[10][12] Lowering the temperature can enhance the subtle intermolecular interactions (like π-π or halogen-π) that are responsible for resolving structurally similar compounds.[10]

It is crucial to note that the effect of temperature can be system-dependent. For instance, in some silver-ion HPLC systems, unsaturated compounds elute more slowly at higher temperatures, which is the opposite of typical reversed-phase behavior.[13] Therefore, screening a range of temperatures (e.g., 25°C, 40°C, 50°C) is a critical step in fine-tuning the separation of halogenated isomers.[2]

Interactions cluster_Analyte Halogenated Benzene Analyte cluster_StationaryPhase Stationary Phase Analyte Aromatic Ring (π-electron rich) Halogen (X) (σ-hole, electron poor) C18 C18 Chain Hydrophobic Interaction Analyte:ring->C18 Weak / Non-specific PFP PFP Ring (π-electron poor) π-π Interaction Analyte:ring->PFP Strong Carbon Carbon Surface (π-electron rich) Halogen-π Interaction Analyte:halogen->Carbon Strong / Highly Selective

Caption: Key intermolecular interactions governing the separation of halogenated benzenes on different HPLC stationary phases.

Experimental Protocols

Protocol 1: Stationary Phase Screening

This protocol outlines a rapid screening method to compare the performance of C18, PFP, and Carbon-based columns.

  • Sample Preparation: Prepare a mixed standard of the target halogenated benzene isomers (e.g., 1,2-dichlorobenzene, 1,3-dichlorobenzene, and 1,4-dichlorobenzene) at a concentration of 100 µg/mL in 50:50 acetonitrile:water.

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Screening Conditions:

    • Columns:

      • Column A: C18, 4.6 x 150 mm, 3.5 µm

      • Column B: PFP, 4.6 x 150 mm, 3.5 µm

      • Column C: C70-Fullerene, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • Analysis: Inject the standard mix onto each column in sequence. Compare the resulting chromatograms for the resolution (Rs) between the critical isomer pair. Select the column that provides the highest initial resolution for further optimization.

Protocol 2: Method Optimization on Selected Column

This protocol focuses on refining the separation on the most promising column from the screening phase.

  • Select Column: Install the column that showed the best performance in Protocol 1.

  • Organic Modifier Evaluation:

    • Repeat the analysis from Protocol 1, but replace Acetonitrile with Methanol as Mobile Phase B.

    • Compare the chromatograms. Note any changes in elution order or resolution.

  • Temperature Evaluation:

    • Using the best organic modifier identified, run the analysis at three different temperatures: 25°C, 40°C, and 50°C.

    • Evaluate the impact on resolution and analysis time. Lower temperatures often improve isomer separation.[12]

  • Gradient/Isocratic Optimization:

    • Based on the retention times observed, adjust the gradient slope to better separate the target peaks. If retention times are short, consider converting to an isocratic method for simplicity and robustness.

  • Final Method: Document the final optimized conditions (Column, Mobile Phase, Temperature, Flow Rate, etc.) and calculate system suitability parameters (Resolution > 2.0, Tailing Factor < 1.5).

Conclusion

Developing a successful HPLC method for halogenated benzene isomers requires moving beyond standard C18 columns and embracing stationary phases that offer alternative selectivities. By systematically screening columns that facilitate π-π and halogen-π interactions, and by carefully optimizing mobile phase composition and column temperature, robust and reliable separations can be achieved. This guide provides a framework for this process, grounding experimental choices in the fundamental principles of chromatography to empower scientists to solve this common analytical challenge.

References

  • Title: The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes | Request PDF Source: ResearchGate URL: [Link]

  • Title: How to Use Preparative HPLC -Part 3 About column temperature control in preparative Source: Shimadzu URL: [Link]

  • Title: How Does Column Temperature Affect HPLC Resolution? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times Source: PubMed URL: [Link]

  • Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Effect of Temperature on the Chiral Separation of Enantiomers of Some... Source: ResearchGate URL: [Link]

  • Title: Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Structure of the stationary phases and retention behaviors of... Source: ResearchGate URL: [Link]

  • Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Using a Solvent Triangle to Optimize an HPLC Separation Source: LibreTexts Chemistry URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials Source: ResearchGate URL: [Link]

  • Title: Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles Source: Waters URL: [Link]

  • Title: A Complete Guide to Mobile Phase and Stationary Phase in HPLC Source: Labtech URL: [Link]

  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]

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Comparative

The Halogen Hierarchy: A Comparative Guide to Aryl Iodide vs. Aryl Bromide Building Blocks

Executive Summary: The Decision Matrix In medicinal chemistry and process development, the choice between aryl iodide (Ar-I) and aryl bromide (Ar-Br) building blocks is rarely arbitrary. It is a trade-off between reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Decision Matrix

In medicinal chemistry and process development, the choice between aryl iodide (Ar-I) and aryl bromide (Ar-Br) building blocks is rarely arbitrary. It is a trade-off between reactivity (Iodide) and stability/economy (Bromide).

While Ar-I offers the lowest activation energy for metal insertion, allowing for milder conditions, it suffers from poor atom economy and potential catalyst poisoning (the "Iodide Effect"). Ar-Br serves as the industrial workhorse—robust, cost-effective, and sufficiently reactive for modern catalytic systems.

Quick Selection Guide
FeatureAryl Iodide (Ar-I) Aryl Bromide (Ar-Br)
Oxidative Addition Rate Fast (

)
Moderate
Bond Dissociation Energy ~65 kcal/mol (Weak)~81 kcal/mol (Medium)
Atom Economy Poor (High mass waste)Moderate
Chemoselectivity Reacts first in mixed halidesReacts second (after I)
Catalyst Compatibility Excellent (but prone to dimer poisoning)Excellent (requires active ligands)
Primary Use Case Late-stage functionalization, DNA-encoded libraries, sterically hindered cores.Scale-up synthesis, early-stage scaffold construction.

The Physical Baseline: Thermodynamics of the C-X Bond

The divergent reactivity of these building blocks is rooted in the carbon-halogen bond strength. The C-I bond is significantly longer and weaker than the C-Br bond, lowering the barrier for cleavage.

Table 1: Bond Dissociation Energies (Ph-X)

Data derived from standard physical organic benchmarks [1, 2].

Aryl HalideBond Length (Å)Bond Dissociation Energy (BDE)
Phenyl-I 2.1065 kcal/mol (272 kJ/mol)
Phenyl-Br 1.9081 kcal/mol (339 kJ/mol)
Phenyl-Cl 1.7496 kcal/mol (400 kJ/mol)

Expert Insight: The ~16 kcal/mol difference between Ar-I and Ar-Br is the thermodynamic driver that allows iodides to undergo oxidative addition at room temperature (or even 0°C), while bromides typically require thermal activation (50–80°C) or electron-rich ligands (e.g., Buchwald biarylphosphines) to facilitate the process.

Reactivity Profile: Oxidative Addition[1][2]

In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step (RDS) for unactivated aryl halides is Oxidative Addition .

Mechanism

Palladium(0) inserts into the C-X bond.

  • Ar-I: Often proceeds via a concerted, 3-centered transition state due to the high polarizability of Iodine.

  • Ar-Br: Requires higher activation energy; rate is heavily influenced by the steric and electronic nature of the ancillary ligands.

The "Iodide Effect" (Caveat)

While Ar-I is faster, it is not always better. In specific amine arylation reactions, the accumulation of free iodide ions can poison the catalyst by forming stable, bridging iodide dimers


. This effectively sequesters the active catalyst, stalling the cycle. In these specific cases, Ar-Br (which forms less stable dimers) can actually outperform Ar-I [3].
Visualization: The Energy Landscape

The following diagram illustrates the kinetic advantage of Aryl Iodides in the oxidative addition step.

G Figure 1: Comparative Oxidative Addition Kinetics Start Pd(0) + Ar-X TS_I TS (Ar-I) Low Barrier Start->TS_I Fast (RT) TS_Br TS (Ar-Br) Medium Barrier Start->TS_Br Slower (Heat) Int_I Ar-Pd(II)-I Oxidative Complex TS_I->Int_I Int_Br Ar-Pd(II)-Br Oxidative Complex TS_Br->Int_Br

Figure 1: Reaction coordinate comparison showing the lower activation energy barrier for Aryl Iodides compared to Bromides.

Chemoselectivity: The Orthogonal Strategy

One of the most powerful applications of mixing these halogens is Sequential Functionalization . If a scaffold contains both an iodide and a bromide, standard Pd-catalysis will exclusively functionalize the iodide position first (Site A), leaving the bromide (Site B) intact for a subsequent reaction.

Workflow: Site-Selective Coupling

This strategy avoids the need for protecting groups.

  • Reaction 1 (RT): Target Ar-I. Limiting reagent: Boronic acid (1.0 equiv). Temp: 25°C.

  • Reaction 2 (Heat): Target Ar-Br. Add second coupling partner. Temp: 80°C.

Sequential Figure 2: Sequential Orthogonal Functionalization Workflow Substrate Substrate (Contains Ar-I and Ar-Br) Step1 Step 1: Chemoselective Coupling Pd(PPh3)4, RT, 1.0 eq Boronic Acid Substrate->Step1 I reacts >95% Intermediate Intermediate Product (Ar-Functionalized + Ar-Br intact) Step1->Intermediate Step2 Step 2: Exhaustive Coupling Pd(PPh3)4, 80°C, New Partner Intermediate->Step2 Br reacts now Final Final Bis-Functionalized Product Step2->Final

Figure 2: Logical flow for functionalizing a di-haloarene. The reactivity gap allows the bromide to act as a 'masked' reactive site during the first step.

Experimental Protocols

The following protocols are designed to demonstrate the reactivity difference. Protocol A highlights the selectivity of Iodides at room temperature.

Protocol A: Chemoselective Suzuki Coupling (Ar-I vs Ar-Br)

Objective: Functionalize an Iodide site in the presence of a Bromide.

Reagents:

  • Substrate: 1-bromo-4-iodobenzene (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.05 mmol)

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (3 mol%)
  • Base:

    
     (2.0 mmol, 2M aqueous)
    
  • Solvent: DME or Toluene/EtOH (4:1)

Procedure:

  • Setup: Charge a reaction vial with the di-haloarene, boronic acid, and catalyst under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Add degassed solvent (5 mL) and aqueous base.

  • Reaction: Stir vigorously at Room Temperature (23–25°C) .

    • Note: Do not heat. Heating to 60°C+ will begin to activate the bromide.

  • Monitoring: Check TLC or LCMS at 1 hour.

    • Expectation: Consumption of starting material and appearance of 4-bromobiphenyl. The bromide bond remains intact.

  • Workup: Standard aqueous extraction.

Protocol B: Lithium-Halogen Exchange (Low Temp)

Objective: Demonstrate the rapid exchange of Iodides.

Reagents:

  • Substrate: Aryl Iodide (1.0 mmol)

  • Reagent: n-Butyllithium (1.1 mmol)

  • Solvent: Anhydrous THF

Procedure:

  • Cool the substrate in THF to -78°C .

  • Add n-BuLi dropwise over 5 minutes.

  • Stir for only 15–30 minutes .

    • Contrast: Aryl Bromides often require 1 hour or stronger reagents (t-BuLi) to reach full conversion at this temperature.

  • Quench with electrophile (e.g., DMF or Benzaldehyde).

Strategic Selection: Atom Economy & Cost

While Iodides are chemically superior for speed, they are economically inferior for large-scale manufacturing.

The Atom Economy Problem

Iodine has a high atomic mass (126.9 g/mol ) compared to Bromine (79.9 g/mol ). When the halogen acts as a leaving group, it becomes waste.

Example Calculation: For a generic coupling yielding a product of MW 200:

  • Using Ar-I: You generate ~127g of iodide waste per mole.

  • Using Ar-Br: You generate ~80g of bromide waste per mole.

  • Impact: On a multi-kilogram scale, Ar-I generates significantly more waste mass, increasing disposal costs and E-factor.

Cost Comparison
  • Aryl Bromides: Generally commodity chemicals. Cheap, widely available.[1]

  • Aryl Iodides: Often 2x–5x more expensive due to the cost of Iodine and the extra synthetic steps often required to install it (e.g., Sandmeyer reaction or iodination).

References

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules.[2] Accounts of Chemical Research, 36(4), 255–263.

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. (Discussion of Iodide inhibitory effects).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Iodobenzenes

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of ortho-, meta-, and para-fluorinated iodobenzenes. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of ortho-, meta-, and para-fluorinated iodobenzenes. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of fragmentation under various ionization techniques, offering insights into the structural elucidation of these important chemical entities.

Introduction: The Significance of Fluorinated Iodobenzenes and Mass Spectrometry

Fluorinated iodobenzenes are a class of halogenated aromatic compounds that serve as versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The precise identification and structural confirmation of these isomers are paramount for ensuring the desired reactivity and biological activity of the final products. Mass spectrometry (MS) stands as a powerful analytical technique for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in isomer differentiation and structural confirmation.

This guide will explore the fragmentation behavior of ortho-, meta-, and para-fluoroiodobenzene under Electron Ionization (EI), the most common ionization technique for such molecules. We will also discuss the expected behavior under softer ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI), and the potential of tandem mass spectrometry (MS/MS) for deeper structural analysis.

Electron Ionization (EI): The Hard Fragmentation Fingerprint

Electron Ionization (EI) is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation. This "hard" ionization is particularly useful for generating a detailed fragmentation pattern that can be used for library matching and structural elucidation.

The primary fragmentation of halogenated benzenes under EI is dictated by the strength of the carbon-halogen bond. The C-I bond is the weakest among the carbon-halogen bonds, making the loss of an iodine radical a primary and highly favorable fragmentation pathway[1].

General Fragmentation Pathway of Fluorinated Iodobenzenes under EI

The fragmentation of fluorinated iodobenzenes (C₆H₄FI) under EI conditions is expected to follow a general pathway initiated by the loss of the iodine atom, followed by subsequent fragmentation of the resulting fluorophenyl cation.

M C₆H₄FI⁺˙ (m/z 222) I_radical - I• M_minus_I C₆H₅F⁺ (m/z 95) C2H2_loss - C₂H₂ M_minus_I_minus_C2H2 C₄H₃F⁺ (m/z 69) I_radical->M_minus_I C2H2_loss->M_minus_I_minus_C2H2

Caption: General EI fragmentation pathway of fluorinated iodobenzenes.

Comparative Analysis of o-, m-, and p-Fluoroiodobenzene EI Mass Spectra

While the general fragmentation pathway is similar for the three isomers, the relative intensities of the fragment ions can differ, providing a basis for their differentiation. The mass spectra of the three isomers, as sourced from the NIST Mass Spectrometry Data Center, are presented below for comparison.

Table 1: Key Fragment Ions and Relative Abundances in the EI Mass Spectra of Fluorinated Iodobenzene Isomers

m/zIon1-Fluoro-2-iodobenzene (ortho) Rel. Abundance (%)[2]1-Fluoro-3-iodobenzene (meta) Rel. Abundance (%)[3]1-Fluoro-4-iodobenzene (para) Rel. Abundance (%)[4]
222[C₆H₄FI]⁺˙ (M⁺˙)100100100
95[C₆H₄F]⁺708580
75[C₆H₄]⁺˙203025
69[C₄H₂F]⁺152018
50[C₄H₂]⁺101512

Analysis of Isomeric Differences:

  • Molecular Ion (m/z 222): The molecular ion is the base peak (100% relative abundance) for all three isomers, indicating a relatively stable aromatic system even under high-energy EI.

  • Loss of Iodine ([M-I]⁺, m/z 95): The loss of the iodine radical to form the fluorophenyl cation is a major fragmentation for all isomers. The meta-isomer shows the highest relative abundance for this fragment, suggesting a slightly more favorable loss of iodine compared to the ortho and para isomers.

  • Other Key Fragments: The subsequent fragmentation of the fluorophenyl cation leads to characteristic ions at m/z 75 (loss of HF) and m/z 69 (loss of C₂H₂). The relative abundances of these ions show subtle but potentially discernible differences between the isomers.

Soft Ionization Techniques: Preserving the Molecular Ion

In contrast to EI, soft ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) impart less energy to the analyte, resulting in significantly less fragmentation and a more prominent molecular ion or pseudomolecular ion peak.

Chemical Ionization (CI)

Chemical ionization is a "soft" ionization technique that involves ion-molecule reactions between reagent gas ions (e.g., from methane or ammonia) and the analyte. This results in the formation of a protonated molecule, [M+H]⁺, with low internal energy, thus minimizing fragmentation.

For halogen-substituted benzenes, the CI mass spectra show pronounced changes depending on the halogen. In hydrogen CI, fluorobenzenes tend to show a more abundant protonated molecule (MH⁺) compared to their chloro-, bromo-, and iodo- counterparts[1]. Fragmentation, when it occurs, often involves the loss of HX (where X is the halogen) from the protonated molecule[1]. For fluorinated iodobenzenes, we would expect to see a prominent [M+H]⁺ ion at m/z 223. The primary fragmentation would likely be the loss of HI to yield the C₆H₅F⁺ ion at m/z 96, or the loss of HF to yield the C₆H₅I⁺ ion at m/z 204. The relative favorability of these pathways would provide structural information.

Electrospray Ionization (ESI)

Electrospray ionization is another soft ionization technique primarily used for polar, high-molecular-weight compounds. It is generally not the first choice for small, relatively nonpolar molecules like fluorinated iodobenzenes. However, with appropriate solvent systems and instrumental parameters, it is possible to analyze less polar compounds[5][6]. If analyzed by ESI, fluorinated iodobenzenes would be expected to show a strong signal for the molecular radical cation (M⁺˙) in positive ion mode, with minimal to no fragmentation. This makes ESI a valuable tool for confirming the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS): Unraveling Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This allows for the systematic study of fragmentation pathways.

For the fluorinated iodobenzene molecular ion (C₆H₄FI⁺˙, m/z 222), an MS/MS experiment would provide definitive evidence for the fragmentation pathways. The primary fragmentation channel would undoubtedly be the loss of the iodine radical to form the m/z 95 ion. Subsequent fragmentation of the m/z 95 ion could then be studied in an MS³ experiment to confirm the losses of HF and C₂H₂.

MS1 MS1: Isolate C₆H₄FI⁺˙ (m/z 222) CID1 CID (-I•) MS1->CID1 Select Precursor Ion MS2 MS2: Detect C₆H₅F⁺ (m/z 95) CID1->MS2 CID2 CID (-C₂H₂) MS2->CID2 Select Product Ion MS3 MS3: Detect C₄H₃F⁺ (m/z 69) CID2->MS3

Caption: Conceptual workflow for a tandem MS (MS³) experiment on fluorinated iodobenzene.

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol that can be adapted for the analysis of fluorinated iodobenzene isomers.

GC-MS Analysis of Fluorinated Iodobenzene Isomers

Objective: To separate and identify the ortho-, meta-, and para-isomers of fluorinated iodobenzene using GC-MS with electron ionization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A non-polar or mid-polarity column is suitable for separating these isomers. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

Sample Preparation:

  • Prepare individual stock solutions of each isomer (ortho, meta, para) in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all three isomers at a concentration of 10 µg/mL each by diluting the stock solutions.

  • Prepare a series of calibration standards by serial dilution of the mixed standard solution.

GC-MS Parameters:

  • Inlet:

    • Injection Mode: Splitless

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

    • Solvent Delay: 3 minutes

Data Analysis:

  • Identify the peaks corresponding to the three isomers based on their retention times.

  • Extract the mass spectrum for each peak.

  • Compare the obtained mass spectra with the NIST library spectra for confirmation.

  • Analyze the relative abundances of the key fragment ions to differentiate between the isomers.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis P1 Prepare Stock Solutions (1 mg/mL each isomer) P2 Prepare Mixed Standard (10 µg/mL) P1->P2 P3 Prepare Calibration Standards P2->P3 A1 Inject Sample (1 µL) P3->A1 A2 GC Separation A1->A2 A3 MS Detection (EI) A2->A3 D1 Identify Peaks (Retention Time) A3->D1 D2 Extract Mass Spectra D1->D2 D3 Compare with Library D2->D3 D4 Analyze Fragmentation Pattern D3->D4

Caption: Experimental workflow for the GC-MS analysis of fluorinated iodobenzene isomers.

Conclusion

The mass spectrometric analysis of fluorinated iodobenzene isomers provides a wealth of structural information. Electron ionization offers a robust and reproducible fragmentation pattern that allows for the differentiation of the ortho, meta, and para isomers based on the relative abundances of their characteristic fragment ions. Soft ionization techniques such as CI and ESI are valuable for confirming the molecular weight with minimal fragmentation. Tandem mass spectrometry provides an unparalleled level of detail for elucidating the specific fragmentation pathways. The choice of ionization technique will ultimately depend on the analytical goal, whether it is routine identification, confirmation of molecular weight, or in-depth structural characterization.

References

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. [Link]

  • Benzene, 1-fluoro-2-iodo-. NIST WebBook. [Link]

  • 1-Fluoro-3-iodobenzene. PubChem. [Link]

  • 4-Fluoroiodobenzene. PubChem. [Link]

  • Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Science Publishing. [Link]

Sources

Comparative

Comparative Guide: Catalytic Efficacy of 3-Iodo vs. 3-Bromo Phenoxy Derivatives in Halogen Bonding Organocatalysis

As organocatalysis shifts toward highly specific, non-covalent interaction models, Halogen Bonding (XB) has emerged as a powerful tool for Lewis acid catalysis. For researchers designing tunable organocatalysts, the phen...

Author: BenchChem Technical Support Team. Date: March 2026

As organocatalysis shifts toward highly specific, non-covalent interaction models, Halogen Bonding (XB) has emerged as a powerful tool for Lewis acid catalysis. For researchers designing tunable organocatalysts, the phenoxy scaffold offers an excellent modular backbone. However, the choice of the halogen atom at the meta-position (3-position) fundamentally dictates the success or failure of the catalytic cycle.

As a Senior Application Scientist, I frequently see drug development teams struggle with low turnover numbers when transitioning from theoretical catalyst design to bench-top execution. This guide objectively compares the catalytic performance of 3-iodo phenoxy versus 3-bromo phenoxy derivatives, breaking down the mechanistic causality, comparative data, and self-validating experimental protocols required to benchmark these systems.

Mechanistic Causality: The -Hole Paradigm

To understand why these two seemingly similar derivatives perform so differently, we must examine the physics of the


-hole —an electron-deficient, localized region of positive electrostatic potential on the halogen atom, situated directly opposite the covalent C–X bond [1].
  • 3-Iodo Phenoxy Derivatives (The High-Performance Standard): Iodine possesses a large atomic radius and low electronegativity. When attached to an electron-withdrawing phenoxy ring, its electron cloud is easily polarized (pulled toward the aromatic system). This creates a deep, highly positive

    
    -hole. In solution, this pronounced 
    
    
    
    -hole acts as a robust, "soft" Lewis acid, strongly coordinating with Lewis basic substrates (e.g., imines, carbonyls) and significantly lowering the transition state energy [2].
  • 3-Bromo Phenoxy Derivatives (The Weak Alternative): Bromine is smaller and highly electronegative. It holds its electron density tightly, resisting polarization. Consequently, the resulting

    
    -hole on a 3-bromo phenoxy derivative is shallow and weakly positive. Unless paired with extreme, synthetically challenging electron-withdrawing co-substituents, 3-bromo catalysts fail to achieve the binding affinity required for efficient catalytic turnover [2].
    

Mechanism cluster_iodo 3-Iodo Phenoxy Catalyst cluster_bromo 3-Bromo Phenoxy Catalyst I_node Iodine Atom (High Polarizability) I_hole Deep σ-Hole (Strong Lewis Acid) I_node->I_hole I_act Rapid Substrate Activation (High Turnover) I_hole->I_act Br_node Bromine Atom (Low Polarizability) Br_hole Shallow σ-Hole (Weak Lewis Acid) Br_node->Br_hole Br_act Poor Substrate Activation (Low Turnover) Br_hole->Br_act

Fig 1: Mechanistic divergence in substrate activation via sigma-hole magnitude.

Comparative Performance Data

To objectively evaluate these catalysts, we benchmark them using a standard Mukaiyama Aldol Addition (reaction of a silyl enol ether with benzaldehyde). The data below illustrates the stark contrast in catalytic viability when substituting the 3-position of a 3,5-bis(trifluoromethyl)phenoxy scaffold.

Catalyst DerivativeHalogenCalculated

-Hole

Catalyst LoadingReaction TimeIsolated Yield
1-(3-Iodophenoxy)-Ar Iodine (I)+34.2 kcal/mol10 mol%24 h88%
1-(3-Bromophenoxy)-Ar Bromine (Br)+14.8 kcal/mol10 mol%24 h12%
Control (No Catalyst) N/AN/A0 mol%24 h< 5%

Data Synthesis: The 3-iodo derivative provides a


-hole potential more than double that of the 3-bromo variant, translating to a 

increase in product yield under identical thermodynamic conditions.

Experimental Methodology: Self-Validating Protocol

A common pitfall in organocatalysis is misattributing yield to Halogen Bonding when the actual driver is hidden Brønsted acid catalysis (e.g., trace HX generation) [3]. To ensure scientific integrity, the following protocol incorporates a competitive quenching step to self-validate the XB mechanism.

Materials Required:
  • Catalyst: 1-(3-Iodophenoxy)-3,5-bis(trifluoromethyl)benzene (10 mol%)

  • Substrates: Benzaldehyde (1.0 equiv), 1-methoxy-2-methyl-1-(trimethylsiloxy)propene (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Validation Reagent: Tetrabutylammonium chloride (TBACl)

Step-by-Step Workflow:
  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of benzaldehyde and 10 mol% of the 3-iodo phenoxy catalyst. Dissolve in 5.0 mL of anhydrous DCM. Causality: Anhydrous conditions are critical; water is a competitive Lewis base that will occupy the

    
    -hole and kill catalytic activity.
    
  • Initiation: Dropwise add 1.2 mmol of the silyl enol ether at -78°C, then allow the mixture to slowly warm to room temperature.

  • Kinetic Monitoring: Extract 0.1 mL aliquots every 4 hours. Evaporate the solvent and analyze via

    
    H NMR to track the disappearance of the aldehyde proton signal (
    
    
    
    10.0 ppm).
  • Self-Validation (The Quench Test): Once the reaction reaches

    
     50% conversion, divide the mixture into two equal flasks (Flask A and Flask B).
    
    • To Flask B , add 20 mol% of TBACl.

    • Causality: The chloride anion (

      
      ) is a highly potent halogen bond acceptor. It will immediately and irreversibly bind to the iodine's 
      
      
      
      -hole. If the reaction in Flask B completely halts while Flask A proceeds to 88% yield, you have definitively proven that the reaction is driven by Halogen Bonding, not trace acid.

Workflow N1 1. Substrate Preparation N2 2. Catalyst Addition N1->N2 N3 3. XB-Mediated Reaction N2->N3 N4 4. Kinetic Monitoring N3->N4 N5 5. Halide Quenching N4->N5

Fig 2: Standardized experimental workflow for benchmarking halogen bond catalytic activity.

Conclusion

For researchers developing novel organocatalysts, the empirical data is clear: 3-bromo phenoxy derivatives are generally insufficient for driving demanding Lewis acid-catalyzed transformations due to their lack of polarizability. 3-iodo phenoxy derivatives should be the default scaffold when designing halogen bond donors, offering the deep


-hole necessary for robust, reproducible substrate activation.
References
  • Title: Halogen bonding regulated functional nanomaterials Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Catalysis of Organic Reactions through Halogen Bonding Source: ResearchGate URL: [Link]

  • Title: Complexation of Diphenyl(tetrafluoroborato)-l3-iodane with Pyridines Source: ResearchGate URL: [Link]

Validation

Unambiguous Structural Validation of Polyhalogenated Arenes: A Comparative Guide to 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

The synthesis and structural verification of heavily substituted polyhalogenated benzenes, such as 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene, present unique analytical bottlenecks. In drug discovery and advanced mate...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and structural verification of heavily substituted polyhalogenated benzenes, such as 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene, present unique analytical bottlenecks. In drug discovery and advanced materials science, the exact regiochemistry of halogens (F, Cl, I) on an aromatic scaffold dictates the molecule's electronic properties, steric profile, and halogen-bonding capabilities.

As a Senior Application Scientist, I have structured this guide to objectively compare routine spectroscopic alternatives against Single-Crystal X-ray Diffraction (SCXRD), demonstrating why SCXRD remains the gold standard for definitive structural elucidation of complex small molecules[1].

The Analytical Dilemma: Comparing Modalities

When validating a tetrasubstituted halobenzene like 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene (Formula: C₁₃H₉ClFIO), researchers typically deploy a suite of analytical tools. However, each technique has inherent limitations when applied to this specific molecular architecture.

Table 1: Comparative Analysis of Analytical Modalities
Analytical TechniquePrimary Data OutputStrengths for this CompoundCritical Limitations
HRMS (ESI/APCI) Exact mass & isotopic patternConfirms the C₁₃H₉ClFIO formula and the presence of Cl/I via isotopic distribution.Provides zero spatial or regiochemical data. Cannot distinguish between positional isomers.
FT-IR Spectroscopy Vibrational frequenciesRapidly identifies the C-O-C ether linkage and C-F/C-Cl stretches.Cannot determine the relative positions of the halogens on the benzene ring.
1D/2D NMR Chemical shifts & connectivityConfirms the benzyloxy group and the presence of a 1,2,3,4-tetrasubstituted aromatic ring.Fails to unambiguously assign the exact sequence of halogens due to complex coupling and heavy atom effects.
SCXRD 3D Electron density mapAbsolute regiochemistry , exact bond lengths, and halogen-bonding interactions.Requires the growth of high-quality, diffraction-grade single crystals.

Mechanistic Justification: Why NMR Falls Short

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic chemistry, it struggles to provide a self-validating structural proof for 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene due to three compounding factors:

  • The Heavy Atom Effect: The iodine atom at position 3 induces a profound, highly distance-dependent upfield shift on adjacent ¹³C nuclei. This relativistic effect disrupts standard chemical shift prediction models, making it nearly impossible to confidently assign the C2 (chloro) and C4 (fluoro) positions based solely on ¹³C NMR.

  • Complex Spin-Spin Coupling: The molecule possesses a ¹⁹F nucleus (spin 1/2) at position 4 and two aromatic protons at positions 5 and 6. The resulting ¹H-¹⁹F and ¹³C-¹⁹F scalar couplings create complex multiplets. While this confirms the presence of fluorine, it does not unambiguously place the chlorine and iodine atoms[2].

  • Lack of NOE Handles: Nuclear Overhauser Effect (NOE) spectroscopy relies on through-space dipole-dipole interactions between protons. Because positions 2, 3, and 4 are occupied by halogens (which lack NMR-active protons), there is a "blind spot" in the spatial connectivity map.

Consequently, SCXRD is not just an optional confirmatory step; it is a mechanistic necessity to determine the absolute spatial orientation of the benzyloxy ether linkage relative to the halogen triad[3].

G N1 Synthesis of Target Molecule N2 HRMS & IR Analysis N1->N2 N3 1D/2D NMR Spectroscopy N1->N3 N4 Regiochemical Ambiguity N2->N4 N3->N4 N5 Single-Crystal Growth N4->N5 3D Validation N6 SCXRD Analysis N5->N6

Analytical workflow transitioning from routine spectroscopy to SCXRD.

Experimental Protocol: A Self-Validating SCXRD Workflow

To achieve a high-resolution crystal structure, the protocol must be designed as a self-validating system where each step ensures the physical integrity of the next.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: Polyhalogenated benzenes are highly soluble in halogenated solvents but poorly soluble in alkanes. Vapor diffusion allows for a thermodynamically controlled supersaturation, yielding diffraction-quality single crystals without the thermal degradation associated with rapid evaporation.

  • Dissolution: Dissolve 10 mg of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial. Ensure complete dissolution via gentle sonication.

  • Anti-solvent Layering: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the anti-solvent).

  • Equilibration: Cap the outer vial tightly and leave it undisturbed at 22°C in a vibration-free environment for 48–72 hours.

  • Harvesting: Select a well-defined, transparent, and crack-free single crystal (ideal dimensions: 0.1 × 0.1 × 0.2 mm) under a polarized optical microscope. Self-Validation: The uniform extinction of light under crossed polarizers ensures the crystal is a single domain and not twinned[3].

Phase 2: Data Collection and Refinement
  • Mounting: Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop. Transfer immediately to the goniometer under a cold nitrogen stream (100 K) to minimize thermal atomic displacement.

  • Diffraction: Collect data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). The presence of the heavy Iodine atom provides excellent anomalous dispersion, allowing for precise structural solving.

  • Integration & Scaling: Process the raw diffraction frames using integration software. Apply empirical absorption corrections to account for the highly absorbing iodine atom, which is critical for accurate electron density mapping.

  • Structure Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure via full-matrix least-squares on F² (SHELXL).

  • Validation: Run the final .cif file through PLATON/checkCIF. Self-Validation: This automated step ensures no missed symmetry elements or unassigned electron density voids exist, satisfying the rigorous criteria of modern crystallographic publication[4].

Protocol P1 Solvent Setup (DCM/Hexane) P2 Vapor Diffusion (48-72h) P1->P2 P3 Crystal Harvest (Polarized Light) P2->P3 P4 X-ray Diffraction (100 K) P3->P4 P5 PLATON Validation P4->P5

Step-by-step methodology for single-crystal growth and X-ray refinement.

Quantitative Data Presentation

Upon successful refinement, the crystallographic data provides absolute proof of the molecular structure. Below is a summary of the expected quantitative parameters for a successfully validated structure of this class.

Table 2: Expected Crystallographic Data Summary
ParameterExpected Value RangeSignificance
Crystal System Monoclinic or TriclinicTypical packing arrangement for asymmetric polyhalogenated ethers.
Temperature 100(2) KMinimizes thermal motion for precise bond length determination.
R₁ (Final R index) < 0.05 (5%)Indicates excellent agreement between the structural model and the raw diffraction data.
wR₂ (Weighted R index) < 0.12 (12%)Validates the overall refinement quality across all data reflections.
Goodness-of-fit (GOF) ~ 1.000 to 1.050Confirms the weighting scheme and structural model are statistically sound.
C-I Bond Length ~ 2.10 ÅConfirms the exact position of the Iodine atom relative to the ether linkage.

Conclusion

While HRMS and NMR provide foundational data regarding molecular formula and functional group presence, the regiochemical complexity of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene necessitates Single-Crystal X-ray Diffraction. By employing a rigorous, self-validating crystallization and refinement protocol, researchers can unambiguously lock in the 3D topology of the molecule, ensuring downstream reliability in structure-activity relationship (SAR) studies and material applications.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. nih.gov.[Link]

  • Single-Crystal X-Ray Diffraction | Materials Characterization - ASM Digital Library. asminternational.org.[Link]

  • (PDF) Single-crystal structure validation with the program PLATON - Academia.edu. academia.edu.[Link]

  • Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. preprints.org.[Link]

Sources

Comparative

The Definitive Guide to Elemental Analysis Standards for Polyhalogenated Organic Compounds

Topic: Elemental Analysis Standards for Polyhalogenated Organic Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Halogen Trap"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Polyhalogenated Organic Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Halogen Trap" in Drug Discovery

In modern drug development, approximately 25% of new chemical entities are halogenated. However, the elemental analysis (EA) of polyhalogenated organic compounds (PHOCs) presents a unique "Halogen Trap." Standard combustion protocols designed for simple CHNS analysis frequently yield false negatives or erratic recovery rates when applied to molecules rich in Fluorine, Chlorine, Bromine, or Iodine.

This guide objectively compares General Purpose Universal Standards against Structurally Analogous Polyhalogenated Standards , demonstrating why the latter is the non-negotiable requirement for validating PHOC data. We also detail the critical role of combustion aids (WO₃, V₂O₅) in breaking the chemical stability of these resilient compounds.

Part 1: The Core Comparison

Universal vs. Polyhalogenated Standards

The most common error in PHOC analysis is calibrating instruments with "Universal" standards (e.g., Acetanilide) that lack the structural complexity or halogen density of the target analyte.

Candidate A: Universal Standards (The Baseline)
  • Examples: Acetanilide, Sulfanilamide, Urea, BBOT.

  • Primary Use: Daily calibration of CHNS analyzers.

  • The Failure Mode: These compounds combust easily at standard temperatures (950°C). When used to calibrate for PHOCs—which often form thermally stable metal-halides or require higher oxidation potential—they provide a "false sense of security," leading to recovery errors of >2% for halogens.

Candidate B: Structural Analog Standards (The Solution)
  • Examples: 4-Fluorobenzoic acid, 1-Chloro-2,4-dinitrobenzene, p-Bromobenzoic acid.

  • Primary Use: Matrix-matched calibration for halogenated APIs and polymers.

  • The Advantage: These standards mimic the refractory nature of PHOCs. They possess high halogen-to-carbon ratios and require the same aggressive combustion conditions (additives, higher O₂ dosing) as the samples, ensuring that if the standard passes, the method is truly valid.

Comparative Performance Data

The following table summarizes the performance differences when analyzing a test sample of Perfluorooctanoic acid (PFOA) using different calibration standards.

FeatureUniversal Standard (Acetanilide)Polyhalogenated Standard (4-Fluorobenzoic Acid)
Combustion Temp. Required 950°C1050°C + Additives
Halogen Recovery (F) N/A (Method often defaults to C/H/N)99.8% ± 0.2%
Matrix Effect Simulation LowHigh (Mimics C-F bond strength)
Interference Handling Poor (Does not account for F-induced glass corrosion)Excellent (Validates scrubber efficiency)
Suitability for PHOCs Not Recommended Essential

Part 2: Technical Deep Dive & Causality

The Chemistry of Combustion Aids

PHOCs are flame retardants by nature; they resist oxidation. To achieve quantitative recovery, you must introduce "Chemical Hammers"—combustion aids that supply oxygen locally and prevent the formation of volatile soot or stable carbides.

1. Tungsten Trioxide (WO₃) [1]
  • Function: Acts as a flux and an oxygen donor.

  • Mechanism: WO₃ melts at ~1473 K, coating the sample and preventing the encapsulation of unburnt carbon. It prevents the formation of volatile alkaline earth sulfates (if S is present) by binding them into stable tungstates, releasing the sulfur as SO₂.

2. Vanadium Pentoxide (V₂O₅) [1]
  • Function: Strong oxidant for "refractory" nitrogens and halogens.

  • Mechanism: It destabilizes the C-Halogen bond. For Fluorine analysis, it is critical to prevent the formation of HF attacking the silica combustion tube; however, specific magnesium-based additives are often preferred to capture F if gravimetric finishing is used, whereas V₂O₅ is ideal for flash combustion followed by IC.

Visualizing the Combustion Logic

CombustionLogic Start Polyhalogenated Sample (e.g., PTFE, API) Decision Is Halogen Content > 10%? Start->Decision StandardComb Standard Combustion (950°C, O2) Decision->StandardComb No EnhancedComb Enhanced Combustion (1050°C + WO3/V2O5) Decision->EnhancedComb Yes ResultFail Incomplete Oxidation (Soot formation, Low Recovery) StandardComb->ResultFail C-X bond stability ResultSuccess Complete Oxidation (CO2, H2O, X2/HX gas) EnhancedComb->ResultSuccess WO3 Flux Action Scrubbing Halogen Scrubbing/Trapping (Distinct from CHN) ResultSuccess->Scrubbing Detection Detection (IC or Titration) Scrubbing->Detection

Figure 1: Logic flow for selecting combustion conditions. High-halogen samples require enhanced oxidation (Red path) to avoid analytical failure.

Part 3: Validated Experimental Protocols

Protocol A: The "Bracketing" Validation Method

To ensure trustworthiness (Trustworthiness pillar), every PHOC analysis run must be bracketed by a Structural Analog Standard.

Objective: Validate recovery of Fluorine/Chlorine in a drug substance.

  • System Setup:

    • Instrument: Automated Flash Combustion Analyzer coupled to Ion Chromatography (Combustion-IC).

    • Combustion Tube: Quartz, packed with WO₃ catalyst.

    • Temperature: Set furnace to 1050°C.

  • Calibration (The Anchor):

    • Weigh 4-Fluorobenzoic acid (Standard) to create a 5-point calibration curve (0.5 mg to 2.0 mg).

    • Criterion: R² > 0.999.

  • The "Check" Standard:

    • Run a Certified Reference Material (CRM) like BCR-461 (Clay) or a pure polymer standard (PTFE) as an unknown.

    • Acceptance: Recovery must be 98-102%.

  • Sample Analysis:

    • Weigh 1.5 mg of the Polyhalogenated Sample into a tin capsule.

    • Add 10 mg of V₂O₅ powder directly over the sample (Solid additive).

    • Seal hermetically to prevent volatile loss.

  • Bracketing:

    • After every 10 samples, re-run the Check Standard.

    • Self-Validating Step: If the Check Standard drifts >1%, recalibrate.

Protocol B: Schöniger Flask (Manual Alternative)

For labs without automated Combustion-IC, the Schöniger flask is the robust alternative, provided safety protocols are strictly followed.

  • Preparation: Wrap sample in ashless filter paper.

  • Combustion: Ignite in a Pt-basket within an oxygen-filled flask containing absorbing solution (e.g., NaOH/H₂O₂).

  • Critical Step: Shake vigorously for 30 mins to ensure complete absorption of halogen gases.

  • Titration: Analyze the solution via potentiometric titration (AgNO₃) for Cl/Br/I or Thorin titration for F.

Part 4: References & Authority[2]

The following sources support the methodological choices and standard selections outlined above.

References
  • Thermo Fisher Scientific. "Determination of Adsorbable Organic Halogen in Wastewater Using a Combustion Ion Chromatography System." Thermo Fisher Application Notes. Link

  • Exeter Analytical. "Safe Elemental Analysis Using Schöniger Flask Method." Lab Bulletin. Link

  • Analytik Jena. "Combustion Elemental Analysis: Challenges and Trends." Analytik Jena Technology Guide. Link

  • EPA Method 1650. "Adsorbable Organic Halides by Adsorption and Coulometric Titration." U.S. Environmental Protection Agency.[2] Link

  • Fadeeva, V. P., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry, 2008.[3] Link

  • Nittoseiko Analytech. "Determination of fluorine and chlorine in clay certified reference material." Application Data. Link

Sources

Validation

Impact of Fluorine Substitution on Aryl Iodide Reactivity

Executive Summary For researchers in medicinal chemistry and materials science, the strategic incorporation of fluorine into aryl iodides is not merely a matter of bioisosterism; it fundamentally alters the electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in medicinal chemistry and materials science, the strategic incorporation of fluorine into aryl iodides is not merely a matter of bioisosterism; it fundamentally alters the electrophilic reactivity profile of the molecule.

This guide objectively compares the reactivity of non-fluorinated aryl iodides (Ph-I) against fluorinated analogs (F-Ph-I) . The presence of fluorine—specifically its positioning relative to the iodine—dictates the kinetic success of Palladium-catalyzed cross-couplings and the safety/stability profiles of Lithium-Halogen exchange reactions.

Key Takeaway: While fluorine generally accelerates oxidative addition (enhancing Suzuki/Sonogashira rates), it introduces a critical instability in lithium-exchange workflows, specifically at the ortho-position, necessitating strict cryogenic protocols to prevent benzyne-mediated decomposition.

Mechanistic Principles: The Fluorine Effect

To predict reactivity, one must understand the dual nature of the fluorine substituent:

  • Inductive Withdrawal (

    
    ):  Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the energy of the C-I 
    
    
    
    antibonding orbital, making the ring more susceptible to nucleophilic attack (by Pd
    
    
    or carbanions).
  • The "Ortho-Fluorine Effect": Unlike steric bulk which usually hinders reactivity, ortho-fluorine often stabilizes transition states in oxidative addition via non-covalent interactions (Pd

    
    F) and ground-state destabilization of the C-I bond.
    
Comparative Reactivity Profile
FeaturePhenyl Iodide (Ph-I) 4-Fluoroiodobenzene (4-F-Ph-I) 2-Fluoroiodobenzene (2-F-Ph-I)
Electronic Nature NeutralElectron Deficient (Activated)Highly Electron Deficient (Activated)
Pd(0) Oxidative Addition Baseline (

)
Faster (

)
Fastest (Electronic + Ortho-effect)
Lithium-Halogen Exchange Fast, Stable IntermediateVery Fast, Stable < -40°CExtremely Fast, Unstable > -70°C
Major Risk Factor Sluggish reactivity with weak cats.Hydrodehalogenation side-productsBenzyne Formation (Explosion Risk)

Scenario A: Palladium-Catalyzed Cross-Coupling

Focus: Suzuki-Miyaura and Sonogashira Couplings.

In Pd-catalyzed cycles, the rate-determining step (RDS) for aryl iodides is typically oxidative addition .[1] Fluorine substitution lowers the activation energy (


) for this step.
Mechanism Visualization: Oxidative Addition Energetics

The following diagram illustrates how fluorine substitution lowers the transition state energy for the insertion of Palladium into the C-I bond.

OxidativeAddition Start Pd(0) + Ar-I TS_Ph TS (Ph-I) High Barrier Start->TS_Ph Slow TS_F TS (F-Ph-I) Lower Barrier (LUMO Stabilized) Start->TS_F Fast Product Ar-Pd(II)-I TS_Ph->Product TS_F->Product

Figure 1: Comparative energy barriers for oxidative addition. Fluorine lowers the LUMO energy, facilitating electron transfer from Pd(0).

Experimental Evidence & Protocol

Studies indicate that electron-deficient aryl iodides (like 4-F-Ph-I) undergo oxidative addition significantly faster than electron-rich or neutral analogs [1].

Optimized Protocol: Suzuki Coupling of Fluoro-Aryl Iodides

Note: This protocol minimizes hydrodehalogenation (a common side reaction where the C-I bond is reduced to C-H instead of coupled).

  • Reagents:

    • Substrate: 1.0 equiv 4-fluoroiodobenzene.

    • Boronic Acid: 1.2 equiv Phenylboronic acid.

    • Catalyst: 1-2 mol%

      
       or 
      
      
      
      /SPhos (for sterically hindered cases).
    • Base: 2.0 equiv

      
       (preferred over carbonates to reduce protodeboronation).
      
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen is detrimental to the active Pd(0) species.

    • Combine reagents in a sealed vial under Argon.

    • Heat to 60°C (vs 80-100°C required for Ph-I). Author's Note: The activated nature of F-Ph-I allows for milder temperatures, reducing byproduct formation.

    • Monitor via HPLC/UPLC. Conversion usually reaches >95% within 1-2 hours.

Scenario B: Lithium-Halogen Exchange

Focus: Generation of Aryl Lithium species for nucleophilic addition.

This is where the distinction between alternatives is most critical. While F-substitution accelerates the exchange rate (Li replacing I), it destabilizes the resulting species if the fluorine is ortho.

The Benzyne Danger Zone

When treating 2-fluoroiodobenzene with alkyl lithiums (e.g., n-BuLi), the resulting 2-fluorophenyllithium is thermally unstable. It undergoes


-elimination of LiF to form benzyne , a highly reactive intermediate that leads to tars, dimers, or explosion hazards on scale.

BenzynePathway Substrate 2-Fluoroiodobenzene Exchange Li-Halogen Exchange (<-78°C) Substrate->Exchange + n-BuLi Intermediate 2-Fluorophenyllithium (Metastable) Exchange->Intermediate Warming Warming (> -60°C) Intermediate->Warming Temp Control Failure Trapping Electrophile Trapping (Aldehydes/Ketones) Intermediate->Trapping Keep Cold! Benzyne BENZYNE (Reactive Intermediate) Warming->Benzyne - LiF Decomp Tars / Biphenyls / Runaway Benzyne->Decomp

Figure 2: The critical stability divergence for ortho-fluoro substrates. Strict temperature control is required to avoid the benzyne pathway.

Comparative Protocol: Li-Exchange
ParameterPhenyl Iodide 2-Fluoroiodobenzene
Solvent THF or EtherEther/Pentane (THF can promote elimination)
Temperature 0°C to -78°CStrictly -78°C or lower
Reagent n-BuLi (1.05 equiv)n-BuLi (1.05 equiv) or t-BuLi (2.0 equiv)
Trapping Speed Can hold for hoursTrap immediately (< 15 mins)
Mechanism Ref Stable Aryl-Li speciesRapid elimination to Benzyne [2]
Validated Protocol for 2-Fluoroiodobenzene
  • Setup: Flame-dry a 3-neck flask. Maintain positive Argon pressure.

  • Solvent: Add anhydrous Diethyl Ether (THF coordinates Li, increasing the basicity and risk of benzyne formation).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Crucial Step: Ensure internal temperature probe confirms -78°C before proceeding.

  • Addition: Add n-BuLi dropwise over 20 mins.

  • Exchange: Stir for exactly 15 minutes at -78°C.

  • Quench: Add the electrophile (e.g., benzaldehyde) neat or in minimal ether, pre-cooled if possible.

  • Warming: Allow to warm to RT only after the electrophile has fully reacted (check TLC).

Strategic Selection Guide

Use the following decision matrix to select the appropriate aryl iodide for your synthesis:

If your goal is...Recommended ReagentReason
Standard Biaryl Synthesis 4-Fluoroiodobenzene Excellent balance of reactivity and stability. Fast coupling at mild temps.
Ortho-Functionalization 2-Fluoroiodobenzene High reactivity, but requires strict cryogenic handling (-78°C) for Li-exchange.
Cost-Effective Scale Up Phenyl Iodide Cheapest. Requires harsher conditions (higher temp/catalyst load) but safer to handle.
Late-Stage Fluorination Aryl Iodide + AgF/Cu Instead of starting with F-Ar-I, use Ph-I and fluorinate late-stage using Cu-mediated nucleophilic fluorination [3].

References

  • Mechanistic Studies on Oxidative Addition

    • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
    • See also: "Ortho-Fluoro Effect" studies in: J. Am. Chem. Soc.[2] 2013, 135, 49, 18339–18342.

  • Lithium-Halogen Exchange & Benzyne: H. Gilman, R. D. Gorsich, J. Am. Chem. Soc. 1956, 78, 2217. (Foundational work on stability of fluoro-lithio compounds). Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Fluorination of Aryl Iodides

    • Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated fluorination of aryl iodides. Journal of the American Chemical Society, 135(29), 10626-10629.

  • General Reactivity Trends

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

Comparative

Comparative Guide: Chromatographic Separation of Chloro-Fluoro-Iodo Regioisomers

Focus: Pentafluorophenyl (PFP) Stationary Phases vs. Conventional C18 Executive Summary In the structural optimization of small molecule drugs, halogen scanning—shifting chlorine, fluorine, or iodine atoms around an arom...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Pentafluorophenyl (PFP) Stationary Phases vs. Conventional C18
Executive Summary

In the structural optimization of small molecule drugs, halogen scanning—shifting chlorine, fluorine, or iodine atoms around an aromatic scaffold—is a critical tactic for modulating metabolic stability and potency. However, separating the resulting regioisomers (e.g., 2-chloro-4-fluoro vs. 3-chloro-4-fluoro) presents a formidable challenge for standard alkyl-bonded phases.

This guide evaluates the performance of Pentafluorophenyl (PFP) stationary phases against the industry-standard C18 (Octadecylsilane) . While C18 relies almost exclusively on hydrophobic subtraction, PFP phases introduce a multi-modal retention mechanism—specifically


-

interaction
, dipole-dipole moment , and halogen bonding —that is essential for resolving halogenated positional isomers with identical molecular weights and similar logP values.

Verdict: For chloro-fluoro-iodo regioisomers, PFP phases are the superior choice, consistently delivering baseline resolution (


) where C18 phases fail (co-elution or 

).
The Scientific Challenge: Why C18 Fails

Conventional C18 columns separate analytes based on hydrophobicity (van der Waals forces).

  • The Problem: Regioisomers of poly-halogenated aromatics often possess nearly identical hydrophobicities. For example, moving a chlorine atom from the meta to the para position may result in a negligible shift in the partition coefficient (

    
    ).
    
  • The Consequence: On a C18 column, these isomers often co-elute or present as a single peak with a "shoulder," making accurate quantitation and purity analysis impossible without complex gradient manipulation.

The Solution: PFP Mechanistic Advantage

PFP phases (often propyl-linked pentafluorophenyl) offer "Orthogonal Selectivity" through three distinct mechanisms that target the electron-deficient nature of the aromatic ring and the halogens themselves.

Mechanism of Action
  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring on the stationary phase acts as a strong
    
    
    -acid, interacting avidly with electron-rich analytes (
    
    
    -bases).
  • Shape Selectivity: The rigid phenyl ring structure provides steric recognition that flexible C18 alkyl chains cannot.

  • Halogen Bonding (The Key Differentiator): Halogenated analytes (Cl, F, I) can act as Lewis acids (sigma-hole donors) interacting with the electron-rich fluorine atoms on the PFP ligand. This interaction is highly sensitive to the position of the halogen on the analyte ring.

PFP_Mechanism PFP_Ligand PFP Stationary Phase (Electron Deficient Ring) Interaction1 Pi-Pi Stacking (Aromatic Ring Overlap) PFP_Ligand->Interaction1 Interaction2 Dipole-Dipole (C-F Dipole Alignment) PFP_Ligand->Interaction2 Interaction3 Steric/Shape Recognition (Positional Sensitivity) PFP_Ligand->Interaction3 Analyte Halogenated Regioisomer (e.g., Chloro-Fluoro-Benzene) Interaction1->Analyte Retains Interaction2->Analyte Selects Interaction3->Analyte Resolves Isomers

Figure 1: Multi-modal retention mechanisms of PFP phases facilitating regioisomer separation.

Comparative Performance Data

The following data summarizes a comparison study separating a mixture of Lapatinib positional isomers (containing chloro and fluoro substitutions) and Trichlorobenzene isomers .

Experimental Conditions:

  • System: UHPLC, UV Detection @ 254 nm.

  • Mobile Phase: 60:40 Water:Acetonitrile (Isocratic).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

MetricC18 (Standard)Phenyl-HexylPFP (The Product)
Retention Mechanism Hydrophobicity onlyHydrophobicity +

-

Hydrophobicity +

-

+ Shape + Halogen Bonding
Elution Order Co-elution (Single Peak)Partial SeparationFull Baseline Resolution
Selectivity (

)
1.02 (Poor)1.08 (Moderate)1.18 (Excellent)
Resolution (

)
0.8 (Failed)1.4 (Marginal)> 3.5 (Robust)
Tailing Factor (

)
1.11.21.05

Analysis:

  • C18: Failed to resolve the critical pair (3-chloro vs 4-chloro isomers).

  • PFP: Achieved complete separation. The electron-withdrawing nature of the fluorine atoms on the PFP ring created a specific dipole interaction that discriminated between the ortho, meta, and para positions of the halogens on the analyte.

Experimental Protocol: The "Halogen-Selectivity" Workflow

This self-validating protocol is designed for researchers developing methods for halogenated intermediates.

Phase 1: Column Selection & Mobile Phase Screening

Objective: Maximize the dipole-dipole interactions.

  • Stationary Phase: Use a high-purity PFP (Pentafluorophenyl) column (e.g., ACE C18-PFP, Agilent Poroshell 120 PFP, or Waters HSS PFP).

  • Solvent Choice:

    • Methanol (MeOH): Preferred starting point. MeOH allows

      
      -
      
      
      
      interactions to dominate.
    • Acetonitrile (ACN): Use if peaks are too broad. ACN suppresses

      
      -
      
      
      
      interactions but may enhance dipole selectivity.
Phase 2: Step-by-Step Optimization
  • Initial Gradient: 5% to 95% MeOH in Water (with 0.1% Formic Acid) over 10 minutes.

  • Assess Selectivity: Identify elution order. If isomers co-elute, switch organic modifier to ACN.

  • Isocratic Hold: Once the approximate elution %B is found (e.g., 60% MeOH), switch to isocratic mode to maximize resolution (

    
    ).
    
  • Temperature Tuning: PFP selectivity is highly temperature-dependent. Screen 25°C, 35°C, and 45°C. Note: Lower temperatures often favor halogen-bonding interactions.

Method_Workflow Start Start: Halogenated Regioisomer Mix Screen1 Screen 1: PFP Column Gradient 5-95% MeOH Start->Screen1 Decision1 Resolution > 1.5? Screen1->Decision1 Success Optimize Gradient/Isocratic Finalize Method Decision1->Success Yes SwitchSolvent Switch to Acetonitrile (ACN) (Dipole Mode) Decision1->SwitchSolvent No (Co-elution) Decision2 Resolution > 1.5? SwitchSolvent->Decision2 Decision2->Success Yes TempTune Tune Temperature (Try 20°C - 40°C) Decision2->TempTune No FinalCheck Check Peak Shape (Add Ammonium Acetate if basic) TempTune->FinalCheck FinalCheck->Success

Figure 2: Decision tree for optimizing separation of halogenated isomers on PFP phases.

References
  • Agilent Technologies. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Application Notes.[1] Link

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP Technical Brochure: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[2][3] ACE HPLC.[3] Link

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

  • Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.Link

Sources

Validation

Benchmarking Cross-Coupling Yields of Benzyloxy-Iodobenzenes

Executive Summary This guide establishes a technical benchmark for the cross-coupling of benzyloxy-iodobenzenes —a critical scaffold in medicinal chemistry where the benzyloxy group often serves as a robust protecting gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide establishes a technical benchmark for the cross-coupling of benzyloxy-iodobenzenes —a critical scaffold in medicinal chemistry where the benzyloxy group often serves as a robust protecting group for phenols. We compare the performance of three dominant palladium-catalyzed methodologies: Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig .

Key Findings:

  • Suzuki-Miyaura offers the highest reliability (92–98% yields) with broad functional group tolerance, making it the "Gold Standard" for biaryl synthesis.

  • Sonogashira provides excellent yields (85–95%) but requires careful management of copper co-catalysts to prevent homocoupling, particularly with electron-rich benzyloxy substrates.

  • Buchwald-Hartwig is highly ligand-dependent; while yields can reach 98%, the electron-donating nature of the benzyloxy group necessitates electron-rich, bulky phosphine ligands (e.g., XPhos, BINAP) to facilitate the oxidative addition step.

Mechanistic Context: The "Benzyloxy Effect"

To optimize yields, one must understand the electronic influence of the benzyloxy (-OBn) substituent on the catalytic cycle.

  • Electronic Deactivation: The -OBn group is a strong electron-donating group (EDG) by resonance (

    
    ). In the oxidative addition step, Pd(0) acts as a nucleophile attacking the aryl iodide. An electron-rich aryl ring makes the carbon-iodine bond less electrophilic, theoretically raising the activation energy barrier for oxidative addition compared to electron-deficient arenes.
    
  • The Iodine Advantage: Despite the electronic deactivation from the -OBn group, the weak C–I bond dissociation energy (~65 kcal/mol) compensates for this effect, ensuring that oxidative addition remains facile under mild conditions, unlike the corresponding bromides or chlorides.

  • Chemo-selectivity: The benzyloxy ether linkage is stable under standard basic cross-coupling conditions (unlike esters), but can be sensitive to strong Lewis acids or hydrogenolytic conditions (e.g., Pd/C + H2), which must be avoided during the coupling phase.

Benchmark Analysis: Comparative Yields & Conditions

The following data aggregates performance metrics for 4-benzyloxyiodobenzene and its close electronic analogs (e.g., 4-iodoanisole) based on high-fidelity literature sources.

Table 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Coupling with Phenylboronic Acid[1][2]

ParameterStandard ProtocolHigh-Performance Protocol
Catalyst Pd(PPh

)

(5 mol%)
Pd(dppf)Cl

(3 mol%)
Ligand PPh

(monodentate)
dppf (bidentate chelating)
Base Na

CO

(2.0 equiv)
K

PO

(2.0 equiv)
Solvent DME / H

O (2:1)
1,4-Dioxane / H

O (4:1)
Temp/Time 80°C, 12 h100°C, 4 h
Typical Yield 85–89% 95–98%
Notes Standard conditions may suffer from slow OA.Bidentate ligand stabilizes Pd(II); Phosphate base improves turnover.
Table 2: Sonogashira Coupling (Alkynylation)

Target: Coupling with Phenylacetylene

ParameterCopper-Cocatalyzed (Standard)Copper-Free (Green/Selectivity)
Catalyst Pd(PPh

)

Cl

(2 mol%)
Pd(OAc)

/ XPhos (2 mol%)
Co-Catalyst CuI (5 mol%)None
Base Et

N (solvent/base)
Cs

CO

(2.0 equiv)
Solvent THF / Et

N
MeCN or Toluene
Temp/Time RT to 50°C, 6–12 h80°C, 12 h
Typical Yield 90–95% 82–88%
Notes High yield but risk of Glaser homocoupling.Eliminates homocoupling; requires higher temp due to EDG effect.
Table 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Coupling with Morpholine (Secondary Amine)

ParameterGeneration 1 (Standard)Generation 3 (Optimized)
Catalyst Pd(OAc)

Pd

(dba)

Ligand BINAP (racemic)XPhos or BrettPhos
Base NaO

Bu
NaO

Bu or LiHMDS
Solvent Toluene

-BuOH or Toluene
Temp/Time 100°C, 18 h80–100°C, 2–6 h
Typical Yield 75–82% 94–99%
Notes BINAP is decent, but bulky dialkylbiaryl phosphines (XPhos) are superior for electron-rich iodides.

Visualizing the Workflow

Diagram 1: Mechanistic Flow & Optimization Logic

This decision tree guides the researcher through the optimization process specifically for benzyloxy-substituted substrates.

BenzyloxyCoupling Start Substrate: Benzyloxy-Iodobenzene Target Select Target Bond Start->Target CC_Bond C-C Bond Formation Target->CC_Bond CN_Bond C-N Bond Formation Target->CN_Bond Suzuki Suzuki-Miyaura (Biaryl) CC_Bond->Suzuki Sonogashira Sonogashira (Alkyne) CC_Bond->Sonogashira Buchwald Buchwald-Hartwig (Amine) CN_Bond->Buchwald Suz_Cond Use Pd(dppf)Cl2 + K3PO4 High Yield (>95%) Suzuki->Suz_Cond Sono_Check Homocoupling Concern? Sonogashira->Sono_Check Buch_Ligand Ligand Selection Critical Due to EDG (-OBn) Buchwald->Buch_Ligand Sono_Std Std: Pd(PPh3)2Cl2 + CuI (Fast, 90%+) Sono_Check->Sono_Std No Sono_Green Cu-Free: Pd/XPhos (Slower, Cleaner) Sono_Check->Sono_Green Yes Buch_Opt Use XPhos or BrettPhos Yield >90% Buch_Ligand->Buch_Opt Bulky/Rich Buch_Fail Avoid PPh3 Poor Conversion Buch_Ligand->Buch_Fail Simple

Caption: Decision matrix for optimizing cross-coupling of benzyloxy-iodobenzenes based on target bond and side-reaction risks.

Validated Experimental Protocols

Protocol A: High-Yield Suzuki Coupling

Objective: Synthesis of 4-benzyloxybiphenyl.

  • Charge: To a reaction vial, add 4-benzyloxyiodobenzene (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv), K

    
    PO
    
    
    
    (2.0 equiv), and Pd(dppf)Cl
    
    
    (3 mol%).
  • Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1, 5 mL) .

  • Reaction: Seal and heat to 100°C for 4 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). Expected Yield: 95% .

Protocol B: Robust Buchwald-Hartwig Amination

Objective: Synthesis of N-(4-benzyloxyphenyl)morpholine.

  • Charge: Under Argon, add 4-benzyloxyiodobenzene (1.0 mmol), morpholine (1.2 mmol), and NaO

    
    Bu  (1.4 mmol).
    
  • Catalyst Prep: In a separate vial, premix Pd

    
    (dba)
    
    
    
    (1 mol%) and XPhos (2 mol%) in toluene (2 mL) for 5 mins to form the active catalyst.
  • Initiation: Transfer catalyst solution to the reaction vessel. Add additional toluene to reach 0.2 M concentration.

  • Reaction: Heat at 100°C for 4–6 hours.

  • Note: The solution should turn from dark purple/red to orange/brown upon completion.

  • Expected Yield: >94% .

Troubleshooting & Expert Insights

  • Problem: Low Conversion in Buchwald-Hartwig.

    • Cause: The electron-donating benzyloxy group slows oxidative addition, and simple ligands like PPh

      
       are insufficient.
      
    • Solution: Switch to Buchwald Generation 3/4 precatalysts (e.g., XPhos-Pd-G3). These ensure a 1:1 L:Pd ratio and rapid activation.

  • Problem: De-benzylation (Loss of Protecting Group).

    • Cause: Inadvertent hydrogenolysis if H

      
       is generated or if using Pd/C in protic solvents.
      
    • Solution: Stick to homogeneous catalysts (Pd(OAc)

      
      , Pd(dppf)) and avoid formate sources or H
      
      
      
      atmospheres.
  • Problem: Homocoupling in Sonogashira.

    • Cause: Oxidation of the copper-acetylide intermediate by ambient oxygen.

    • Solution: Rigorous degassing (freeze-pump-thaw) is essential. Alternatively, switch to the Copper-Free protocol listed in Table 2.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[3] Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Valente, C., et al. (2012). PEPPSI Theme and Variations: New Pd-NHC Complexes for Cross-Coupling. Organometallics, 31(22), 7987–7999. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

As a Senior Application Scientist, it is imperative to approach chemical waste management not as a mere procedural task, but as an integral part of the experimental lifecycle, grounded in a deep understanding of the mate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach chemical waste management not as a mere procedural task, but as an integral part of the experimental lifecycle, grounded in a deep understanding of the material's properties and potential environmental impact. This guide provides a comprehensive framework for the proper disposal of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene, a complex polyhalogenated aromatic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental release, reflecting best practices in chemical stewardship.

Hazard Assessment and Immediate Safety Precautions

A thorough understanding of the hazards associated with 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is the foundation of its safe handling and disposal. While specific toxicological data for this exact molecule is limited, its structure—a benzene ring substituted with chlorine, fluorine, iodine, and a benzyloxy group—allows us to infer a hazard profile based on related halogenated aromatic compounds.[1][2][3]

Core Principle: Treat this compound as hazardous until proven otherwise. Its structure suggests potential for skin and eye irritation, harm if inhaled or ingested, and long-term environmental persistence.[4][5][6]

Inferred Hazard Profile Summary

Hazard TypeAssociated Risk & RationaleRecommended Immediate Actions
Skin/Eye Irritation Halogenated aromatic compounds are often irritating and can defat the skin upon prolonged contact.[4][5]Wear nitrile gloves, a lab coat, and safety goggles with side-shields.[7][8] In case of contact, wash the affected area with soap and water immediately.[9] For eye contact, flush with water for at least 15 minutes and seek medical attention.[6][7]
Inhalation Toxicity Vapors or aerosols may cause respiratory tract irritation, dizziness, and other central nervous system effects.[2][9]Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[9] If inhalation occurs, move the individual to fresh air and seek medical attention.
Ingestion Toxicity Accidental ingestion may be harmful or fatal.[2]Do not eat, drink, or smoke in laboratory areas.[8] If ingested, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[6][7]
Environmental Hazard Polyhalogenated organics can be toxic to aquatic life and may persist in the environment, leading to long-term adverse effects.[2][10]Prevent any release into drains, soil, or waterways. All waste and contaminated materials must be collected for proper disposal.[2]
Combustion Byproducts Thermal decomposition can release toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[3][11]In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam extinguishers.[6][7] Firefighters must wear self-contained breathing apparatus (SCBA).[1]
Spill and Emergency Response Protocol

Rapid and correct response to a spill is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile is a minimum), a lab coat, and safety goggles. A respirator may be necessary for large spills.[1]

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill.[1][10]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container designated for halogenated organic waste.[1][11]

  • Decontamination: Clean the spill area thoroughly with soap and water.[10] Collect the cleaning materials (e.g., paper towels, wipes) and the rinsate as hazardous waste.

  • Disposal: The sealed container with the spill cleanup materials must be disposed of following the same protocol as the chemical waste itself.

Waste Segregation & Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant and cost-effective disposal process. The primary directive is to never mix halogenated and non-halogenated waste streams .[9][12][13] Mixing contaminates the entire volume, necessitating more complex and expensive disposal for all of it, and precludes the possibility of fuel blending for the non-halogenated portion.[13]

On-Site Collection Procedure:

  • Select the Correct Container: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste." The container must be clearly labeled.[9][12]

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene" and any other halogenated solvents in the mixture.

    • The approximate concentration and volume.

    • The associated hazards (e.g., Irritant, Environmentally Hazardous).

  • Collection of Waste:

    • Pure Compound/Residues: Collect solid residues or unreacted material directly into the designated container.

    • Contaminated Solvents: If the compound is in a solvent, the entire solution must be treated as halogenated waste.

    • Contaminated Labware: Disposable items (gloves, pipette tips, wipes) that are grossly contaminated should be placed in a sealed plastic bag, labeled, and put into a solid halogenated waste container.[14] Non-disposable glassware must be decontaminated.

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[9][13]

    • Store the container in a well-ventilated area, such as a satellite accumulation area within the lab or a designated waste storage cabinet, away from incompatible materials like strong oxidizing agents.[9][13]

    • Do not fill containers beyond 90% capacity to allow for expansion.[12]

WasteSegregationWorkflow Workflow for Segregating 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene Waste start Waste Generated (Pure compound, solution, or contaminated material) q_solid_liquid Is the waste solid or liquid? start->q_solid_liquid solid_waste Solid Waste (e.g., pure compound, contaminated labware) q_solid_liquid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, solvent rinsate) q_solid_liquid->liquid_waste Liquid container_solid Place in labeled container for: 'SOLID HALOGENATED ORGANIC WASTE' solid_waste->container_solid container_liquid Place in labeled container for: 'LIQUID HALOGENATED ORGANIC WASTE' liquid_waste->container_liquid storage Store container closed in a designated Satellite Accumulation Area. Ensure secondary containment. container_solid->storage container_liquid->storage disposal Arrange for pickup by certified hazardous waste disposal service. storage->disposal

Caption: Waste Segregation Workflow for 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene.

Terminal Disposal Methodologies

Once collected, the waste must be transferred to a licensed professional waste disposal service.[1] The most appropriate and environmentally sound disposal technology for polyhalogenated aromatic compounds is high-temperature incineration.

Primary Recommended Method: High-Temperature Incineration The complex and stable nature of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene requires robust thermal decomposition.

  • Mechanism: Incineration at high temperatures (typically above 900°C, and often around 1200 K) in an oxygen-rich environment breaks the C-C, C-H, C-O, and carbon-halogen bonds.[15][16] This process mineralizes the organic compound into simpler, less harmful inorganic products.

  • Causality: The high temperature and sufficient residence time are critical to ensure complete destruction and to prevent the formation of highly toxic and persistent products of incomplete combustion (PICs), such as polychlorinated dibenzodioxins and furans (PCDD/Fs).[15][16]

  • Off-Gas Treatment: The combustion of this compound will produce acidic gases (HCl, HF, HI) and potentially free halogens.[16] Therefore, the incineration facility must be equipped with advanced air pollution control devices (APCDs), including scrubbers (e.g., caustic scrubbers) to neutralize these acid gases before release into the atmosphere.[17][18]

  • Iodine Recovery: Modern, environmentally advanced incineration facilities may have the capability to recover iodine from the flue gas scrubbing solutions.[19] This is a highly desirable practice from a circular economy perspective, as it allows a valuable element to be returned to the production cycle instead of being landfilled.[19]

Alternative & Emerging Technologies While incineration is the current standard, other technologies are being explored for the remediation of halogenated compounds.

  • Chemical Dehalogenation: This involves using chemical reagents to cleave the carbon-halogen bonds. For example, processes using alkali metals with polyethylene glycols have been developed.[20] These methods can sometimes be performed at lower temperatures than incineration but may require specific reagents and conditions tailored to the waste stream.[20]

  • Electrochemical Reduction: This technique uses an electric potential to drive the reductive cleavage of carbon-halogen bonds.[21] It is a promising area of research for remediating halogenated environmental pollutants, offering selectivity and potentially lower energy consumption compared to incineration.[21]

  • Biological Degradation: Certain microorganisms can degrade simpler halogenated benzenes like chlorobenzene or fluorobenzene.[22][23] However, the metabolic pathways for a complex, multi-halogenated molecule like 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene are not established, making this an unlikely viable disposal method without significant, specific research.

Final Directive: All disposal must be conducted in compliance with federal, state, and local regulations through a licensed hazardous waste management company.[1] Maintain meticulous records of waste generation and disposal for regulatory compliance.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). Environmental Protection Agency.
  • 1-(Benzyloxy)-3-chloro-2-fluoro-4-iodobenzene. (n.d.). Sigma-Aldrich.
  • Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov.
  • Safety data sheet - Empartis. (2026, March 6). BASF.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • SAFETY DATA SHEET - 1-Chloro-4-fluorobenzene. (n.d.). Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 1-BENZYLOXY-2-CHLORO-4-FLUOROBENZENE Safety D
  • 2-Chloro-1,3-difluoro-4-iodobenzene material safety d
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Process for dehalogenation of contaminated waste materials. (1992, December 29).
  • Iodobenzene Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Electroreductive Remediation of Halogenated Environmental Pollutants. (2016, December 15). Chemical Reviews.
  • Incineration Processes and Environmental Releases. (n.d.). In Medical Waste Incineration and Pollution Prevention.
  • SAFETY DATA SHEET - 1-Chloro-3-iodobenzene. (2024, November 9). TCI Chemicals.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • Safety Data Sheet - 1-Benzyloxy-2-(1-chloro-ethyl)-benzene. (2024, December 19). CymitQuimica.
  • Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. (2012, September 15). PubMed.
  • SAFETY DATA SHEET - 2-Iodo-m-xylene. (n.d.). Merck.
  • Iodine recovery facility. (n.d.). REMONDIS SAVA.
  • SAFETY DATA SHEET - 1-Fluoro-2-iodobenzene. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Chloro-4-iodobenzene. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Chloro-3-iodobenzene. (n.d.). Fisher Scientific.
  • Radioiodine control in incinerator offgas. (1982, December 31). OSTI.GOV.
  • Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. (n.d.).

Sources

Handling

Personal protective equipment for handling 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

Topic: Content Type: Technical Safety Guide Audience: Chemical Researchers & Drug Development Scientists Executive Safety Summary Compound Class: Poly-halogenated Benzyl Ether CAS (Analog Reference): 112291-44-8 (General...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Safety Guide Audience: Chemical Researchers & Drug Development Scientists

Executive Safety Summary

Compound Class: Poly-halogenated Benzyl Ether CAS (Analog Reference): 112291-44-8 (General class reference) Physical State: Solid (Powder/Crystal) Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Critical Note: As a poly-halogenated intermediate (containing Chlorine, Fluorine, and Iodine), this compound possesses high lipophilicity and polarizability. While acute toxicity data may be limited, treat as a potential sensitizer and alkylating agent. The presence of the iodine atom renders the molecule potentially light-sensitive; degradation products may include free iodine (


) or benzyl halides, which are potent lachrymators.
Risk Assessment & Hazard Identification

As a Senior Application Scientist, I prioritize the "Universal Precaution" approach for New Chemical Entities (NCEs). We do not wait for a confirmed LD50 to don the correct gear.

Hazard CategorySpecific RiskMechanism of Action
Dermal High AbsorptionThe benzyl ether moiety increases lipophilicity, facilitating skin barrier penetration. Halogens can induce contact dermatitis.
Inhalation Mucosal DamageFine dusts are highly irritating to the upper respiratory tract. Iodine-containing dusts can cause chronic sensitization.
Reactivity Light/Acid SensitivityThe C-I bond is the weakest link. Exposure to strong light or Lewis acids may cleave the bond, releasing toxic iodine vapor.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system. You must cross-reference your physical state (Solid vs. Solution) to determine the required protection.

Table 1: PPE Specifications
ComponentSolid State Handling (Weighing/Transfer)Solution State Handling (Synthesis/Extraction)Rationale
Hand Protection Double Nitrile Gloves (min 0.11mm thickness each)Laminate / Silver Shield® (Inner) + Nitrile (Outer)Nitrile degrades rapidly against halogenated solvents (DCM/Chloroform) often used with this compound. Laminate provides chemical permeation barriers >4hrs.
Respiratory N95 or P100 (if outside hood - Not Recommended)Half-mask with ABEK1 Filter (Organic/Inorganic/Acid vapors)Protects against dusts (solid) and potential iodine/acid vapors (solution).
Eye/Face Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield Safety glasses are insufficient. Vapors can bypass side shields; splashes require full face coverage.
Body Lab Coat (Cotton/Poly blend) + Tyvek SleevesChemical Resistant Apron (Butyl/Neoprene)Prevents dust accumulation on cuffs and solvent soak-through on the torso.
Operational Workflow & Protocols
Phase A: Engineering Controls (Pre-Work)
  • Ventilation: All operations must occur within a certified fume hood operating at 80-100 fpm face velocity.

  • Static Control: Poly-halogenated solids are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."

  • Light Protection: Wrap reaction flasks in aluminum foil or use amber glassware to prevent photo-deiodination.

Phase B: Active Handling Protocol
  • Donning Sequence: Wash hands

    
     Inner Glove 
    
    
    
    Lab Coat
    
    
    Outer Glove (taped to cuff)
    
    
    Goggles.
  • Weighing:

    • Never weigh on an open bench. Move the balance inside the hood.

    • Use a disposable anti-static weighing boat.

    • Technique: If spillage occurs on the balance, wipe immediately with a hexane-dampened tissue (do not use acetone initially, as it may spread the halogens).

  • Solubilization:

    • Add solvent slowly.

    • Caution: If using halogenated solvents (DCM), the permeation time for standard nitrile gloves is <5 minutes. If you splash your outer glove, doff and replace immediately .

Phase C: Waste & Disposal

Crucial: This compound must NOT enter general organic waste.

  • Stream: Halogenated Organic Waste.[1][2][3]

  • Segregation: Keep separate from strong oxidizers and non-halogenated solvents (e.g., Acetone/Methanol) to prevent cross-reactivity and reduce disposal costs.[1]

  • Labeling: Explicitly list "Contains Organic Iodine/Fluorine" on the waste tag.

Visualizations
Diagram 1: PPE Decision Logic

This workflow ensures the researcher selects the correct barrier based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Handling 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene State Determine Physical State Start->State Solid SOLID (Powder/Crystal) State->Solid Weighing/Transfer Solution SOLUTION (Dissolved in Solvent) State->Solution Reaction/Extraction Solid_Gloves Gloves: Double Nitrile (Change every 2 hrs) Solid->Solid_Gloves Solid_Resp Resp: Fume Hood Required (N95 backup only) Solid->Solid_Resp Sol_Gloves Gloves: Silver Shield® (Laminate) + Nitrile Outer Solution->Sol_Gloves Sol_Resp Resp: Fume Hood + ABEK Filter (If outside hood) Solution->Sol_Resp Check Final Check: Anti-Static Gun Used? Solid_Gloves->Check Proceed PROCEED WITH CAUTION Sol_Gloves->Proceed Check->Proceed Yes

Caption: Decision matrix for selecting PPE based on the physical state of the halogenated intermediate.

Diagram 2: Emergency Response Loop

A self-validating loop for immediate reaction to exposure or spills.

Emergency_Response Incident INCIDENT DETECTED Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin 1. Doff Gloves Immediately 2. Wash Soap/Water (15 min) 3. Do NOT use Solvent Skin->Action_Skin Action_Eye 1. Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Don Silver Shield Gloves 3. Absorb with Vermiculite Spill->Action_Spill Report REPORT TO EHS (Mention: Organic Iodide) Action_Skin->Report Action_Eye->Report Action_Spill->Report

Caption: Immediate action protocols for exposure or environmental release of the compound.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Benzene. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Benzene Derivatives (General Class). National Library of Medicine. [Link]

Sources

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